molecular formula C9H8N2O2S B1453792 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1339516-36-7

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1453792
CAS No.: 1339516-36-7
M. Wt: 208.24 g/mol
InChI Key: VWAFCJLWERTLAK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (CAS 1339516-36-7) is a high-purity heterocyclic compound offered as a key chemical building block for research and development. With a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol , this derivative of 1,2,4-oxadiazole is characterized by a methoxyphenyl substituent and a thiol functional group, which is a versatile handle for further synthetic modification. Oxadiazole derivatives bearing thiol or thioether functionalities are recognized as physiologically active scaffolds with diverse biological activities . Recent scientific investigations into related 1,3,4-oxadiazole-2-thioethers have demonstrated promising moderate antioxidant activity and significant cytotoxicity against human lung cancer cell lines (such as A549), highlighting the potential of this chemical class in pharmaceutical research, particularly in the discovery of novel anticancer agents . Researchers value this compound as a critical precursor for synthesizing more complex molecules, such as through S-alkylation reactions, to create novel compounds for biological evaluation . It serves as a valuable intermediate in medicinal chemistry, materials science, and the synthesis of more complex heterocyclic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAFCJLWERTLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (CAS No. 1339516-36-7)[1]. As a member of the versatile 1,2,4-oxadiazole class of heterocycles, this compound presents significant interest for medicinal chemistry and materials science. This document details a robust synthetic protocol, explores its key physicochemical characteristics, including its thiol-thione tautomerism, and discusses its potential as a scaffold in drug discovery. The information herein is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of novel heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable bioisosteric replacement for other functional groups in drug design. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a thiol group at the 5-position introduces a versatile functional handle for further molecular elaboration and potential interaction with biological targets. The 3-(3-methoxyphenyl) substituent provides specific steric and electronic features that can influence the molecule's overall pharmacological profile and pharmacokinetic properties.

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can be achieved through a reliable and well-established multi-step sequence. The overall synthetic strategy involves the preparation of a key intermediate, 3-methoxybenzamidoxime, followed by cyclization to form the desired 1,2,4-oxadiazole ring.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Methoxybenzonitrile C 3-Methoxybenzamidoxime A->C Reaction B Hydroxylamine Hydrochloride B->C Reaction F 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol C->F Cyclization D Carbon Disulfide D->F Cyclization E Potassium Hydroxide E->F Base

Caption: Synthetic pathway for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzamidoxime

This initial step involves the conversion of a nitrile to an amidoxime, a common precursor for 1,2,4-oxadiazole synthesis.

  • Reagents and Materials:

    • 3-Methoxybenzonitrile

    • Hydroxylamine hydrochloride

    • Sodium bicarbonate (or another suitable base)

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a solution of 3-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-methoxybenzamidoxime.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amidoxime.

Step 2: Cyclization to form 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

The final step involves the cyclization of the amidoxime with a source of thiocarbonyl, typically carbon disulfide, in the presence of a base.

  • Reagents and Materials:

    • 3-Methoxybenzamidoxime (from Step 1)

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH) or another strong base

    • Ethanol (or another suitable solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Dilute hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve 3-methoxybenzamidoxime (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask and stir for 15-20 minutes at room temperature.

    • Slowly add carbon disulfide (1.5 eq) to the reaction mixture. An exothermic reaction may be observed.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

    • A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Physicochemical Properties

While specific experimental data for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is not widely published, the following table provides estimated and known properties based on closely related analogs.

PropertyValue/DescriptionSource/Basis
CAS Number 1339516-36-7[1]
Molecular Formula C₉H₈N₂O₂SCalculated
Molecular Weight 208.24 g/mol Calculated
Appearance Expected to be a solid at room temperature.Analogy to similar compounds
Melting Point Estimated to be in the range of 200-210 °C.Based on 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (203-208 °C)[2]
Solubility Likely soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water.General solubility of heterocyclic thiols
pKa The thiol proton is expected to be acidic, with an estimated pKa in the range of 5-7.Analogy to other heterocyclic thiols
Thiol-Thione Tautomerism

A critical chemical feature of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is its existence in a tautomeric equilibrium with its thione form, 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-thione. The position of this equilibrium can be influenced by the solvent, pH, and temperature. In the solid state and in polar solvents, the thione form is often favored. This tautomerism is a key consideration for its reactivity and biological interactions.

Caption: Thiol-thione tautomerism of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. (Note: Actual image rendering of chemical structures is not possible here. The DOT script provides a conceptual representation.)

Spectroscopic Characterization (Predicted)

Based on data from analogous structures, the following spectroscopic characteristics are anticipated for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A broad singlet corresponding to the SH/NH proton in the range of δ 13-15 ppm.

    • Aromatic protons of the 3-methoxyphenyl group will appear in the range of δ 7.0-7.8 ppm, exhibiting characteristic splitting patterns (e.g., a triplet for the proton between the methoxy and oxadiazole substituents, and doublets or multiplets for the others).

    • A singlet for the methoxy (OCH₃) protons around δ 3.8-3.9 ppm.

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • The carbon of the C=S/C-S group is expected to resonate at a downfield chemical shift, typically in the range of δ 175-185 ppm.

    • The two carbons of the oxadiazole ring will appear in the aromatic region, likely between δ 150-170 ppm.

    • Aromatic carbons of the methoxyphenyl ring will be observed in the range of δ 110-160 ppm.

    • The methoxy carbon will resonate around δ 55-56 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • A broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the S-H or N-H stretching vibration, indicative of the thiol-thione tautomerism.

    • Characteristic C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

    • C-O-C stretching vibrations for the methoxy group and the oxadiazole ring in the fingerprint region (around 1250 cm⁻¹ and 1050 cm⁻¹).

    • A C=S stretching band (for the thione tautomer) may be observed around 1100-1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 208).

    • Characteristic fragmentation patterns would involve the loss of small molecules such as CO, CS, and fragments of the methoxyphenyl ring.

Reactivity and Potential Applications

Key Reactions

The thiol group in 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a key site for chemical modification. It can readily undergo a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides in the presence of a base to form S-alkylated derivatives.

  • Acylation: Reaction with acyl chlorides or anhydrides to yield S-acylated products.

  • Oxidation: Oxidation of the thiol group can lead to the formation of disulfide bridges or sulfonic acids, depending on the reaction conditions.

  • Mannich Reaction: The N-H proton of the thione tautomer can participate in Mannich reactions with formaldehyde and a secondary amine to introduce aminomethyl substituents.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole-5-thiol scaffold is a promising starting point for the development of new therapeutic agents. The presence of the methoxy group and the reactive thiol functionality allows for the exploration of a diverse chemical space. Potential areas of application include:

  • Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes.

  • Antimicrobial Agents: Numerous sulfur-containing heterocycles have demonstrated potent antibacterial and antifungal activities.

  • Anticancer Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with reported antiproliferative effects.

  • Anti-inflammatory Agents: Derivatives of this scaffold have been investigated for their potential to modulate inflammatory pathways.

Conclusion

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, predicted physicochemical properties, and potential reactivity. The synthetic route is accessible and allows for the production of this valuable building block. The presence of the reactive thiol group, coupled with the electronic properties of the 1,2,4-oxadiazole ring and the 3-methoxyphenyl substituent, makes this compound an attractive scaffold for the development of novel molecules with diverse biological activities. Further experimental investigation into its specific properties and biological profile is warranted to fully unlock its potential.

References

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • de Oliveira, C. S., Lanza, J. S., de Oliveira, R. B., & da Silva, A. D. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8387.
  • Ali, A. A., Lee, Y. R., & Park, S. U. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4684.
  • Srivastava, R. M., & Seabra, G. M. (1997). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Journal of the Brazilian Chemical Society, 8(4), 369-373.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2021). Synthesis and Screening of New[3][4][5]Oxadiazole,[3][5][6]Triazole, and[3][5][6]Triazolo[4,3-b][3][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1489-1499.

  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2019). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 15, 2434-2440.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and Synthesis of 3-Aryl-5-Alicylic-[3][5][6]-oxadiazoles as Novel Platelet Aggregation Inhibitors. Archiv der Pharmazie, 336(1), 33-39.

  • Ali, A. A., Lee, Y. R., & Park, S. U. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4684.
  • Rollas, S., Küçükgüzel, Ş. G., & Kiraz, M. (2002).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.
  • Rauf, A., Ambreen, S., & Farshori, N. N. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(2), 453-459.
  • Thoreauchem. (n.d.). 5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Gembickytė, J., & Šačkus, A. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2021(4), M1291.
  • PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Cîrcu, V., Ghiță, D. G., & Tecuceanu, V. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2019(2), M1063.

Sources

Technical Monograph: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry as a bioisostere for carboxylic acids and esters. Its structural integrity relies on the 1,2,4-oxadiazole core, which imparts unique physiochemical properties—specifically, improved metabolic stability and lipophilicity compared to its carbonyl analogs.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, tautomeric behavior, and utility in drug discovery workflows.

Core Identifiers
ParameterTechnical Specification
CAS Number 1339516-36-7
IUPAC Name 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
Alternative Names 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5(4H)-thione; 5-Mercapto-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
SMILES COc1cccc(c1)c2nc(S)no2
InChI Key Unique identifier required for database integration (varies by tautomer entry)

Structural Dynamics: The Thiol-Thione Tautomerism

A critical aspect of working with this compound is understanding its tautomeric equilibrium. While often cataloged as a "thiol" (SH), the compound exists in equilibrium with its "thione" (NH/C=S) form.

  • Thiol Form (A): The sulfur is protonated (-SH). This form is favored in basic conditions or specific protic solvents where S-alkylation is targeted.

  • Thione Form (B): The nitrogen at the 4-position is protonated (-NH), and a double bond exists between C5 and Sulfur (C=S). X-ray crystallography and solution-phase NMR of analogous 1,2,4-oxadiazoles suggest the thione form is generally the dominant tautomer in neutral solution and the solid state due to the stability of the thioamide-like resonance.

Tautomeric Equilibrium Diagram

Tautomerism Thiol Thiol Form (Heteroaromatic -SH) Thione Thione Form (Stable -NH / C=S) Thiol->Thione  Proton Transfer (Favored in Neutral pH)

Figure 1: Tautomeric equilibrium between the 5-thiol and 5-thione forms. The thione tautomer typically predominates in the solid phase.

Synthesis & Manufacturing Protocol

The synthesis of 1339516-36-7 is a robust, two-stage workflow starting from 3-methoxybenzonitrile. This protocol is designed for high purity and scalability, minimizing side reactions common in one-pot procedures.

Precursor Preparation: 3-Methoxybenzamidoxime

Reagents: 3-Methoxybenzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃). Solvent: Ethanol/Water (1:1).

  • Dissolve 3-methoxybenzonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

  • Reflux at 80°C for 6–12 hours. Monitor consumption of nitrile by TLC/LC-MS.

  • Concentrate in vacuo; extract with ethyl acetate to yield 3-methoxybenzamidoxime (CAS 73647-50-4) .

Cyclization to 1,2,4-Oxadiazole-5-thiol

Reagents: 3-Methoxybenzamidoxime, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH). Solvent: Ethanol or DMF.

  • Activation: Dissolve 3-methoxybenzamidoxime (1.0 eq) in ethanol containing KOH (1.1 eq). Stir for 30 min to form the amidoximate anion.

  • Addition: Add Carbon Disulfide (CS₂, 1.5 eq) dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (78°C) for 8–10 hours. Evolution of H₂S gas indicates cyclization (Caution: H₂S is toxic; use a scrubber).

  • Workup: Cool to room temperature. Acidify the solution to pH ~2–3 using 1M HCl.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Synthetic Workflow Visualization

Synthesis Start 3-Methoxybenzonitrile Step1 Reaction with NH2OH·HCl (Base catalyzed) Start->Step1 Inter Intermediate: 3-Methoxybenzamidoxime (CAS 73647-50-4) Step1->Inter Step2 Cyclization with CS2 / KOH (- H2S) Inter->Step2 Product Final Product: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (CAS 1339516-36-7) Step2->Product

Figure 2: Step-wise synthesis pathway from nitrile precursor to final oxadiazole scaffold.

Applications in Drug Discovery[3][4][5]

The 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol moiety acts as a versatile template in medicinal chemistry.

Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .

  • Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by esterases, prolonging the half-life of the drug candidate.

  • Hydrogen Bonding: The nitrogen and oxygen atoms serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of the replaced ester/amide.

Functionalization & Library Generation

The "thiol" group (or thione) is a highly reactive nucleophile, allowing for rapid diversification:

  • S-Alkylation: Reaction with alkyl halides yields thioethers.

  • Oxidation: Conversion to sulfones/sulfoxides or sulfonic acids.

  • Desulfurization: Can be removed to yield the core oxadiazole if the thiol was used as a directing group.

Target Classes

Derivatives of this scaffold have shown activity in:

  • GPCR Modulation: Agonists/antagonists for receptors requiring a lipophilic aromatic core with a polar spacer.

  • Enzyme Inhibition: The thione sulfur can coordinate with metal cofactors (e.g., Zinc) in metalloproteases.

Analytical Characterization

To validate the identity of CAS 1339516-36-7, the following analytical signals are expected.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) Aromatic: Multiplet δ 7.0–7.5 ppm (4H, 3-methoxyphenyl ring). Methoxy: Singlet δ 3.8 ppm (3H, -OCH₃). Thione/Thiol: Broad singlet δ 13.0–14.0 ppm (1H, NH/SH, exchangeable with D₂O).
¹³C NMR C=S/C-SH: Signal at ~175–180 ppm (characteristic of 5-thione/thiol). C=N: Signal at ~160 ppm (C3 position). Methoxy: ~55 ppm.
Mass Spectrometry (ESI) [M+H]⁺: 209.04 m/z [M-H]⁻: 207.02 m/z (Negative mode is often more sensitive for thiols/thiones).
IR Spectroscopy C=N stretch: ~1610 cm⁻¹. C=S stretch: ~1250–1300 cm⁻¹ (if thione form dominates).

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Signal Word: Warning.

  • Handling:

    • Thiol Smell: Like most organosulfur compounds, this may have a disagreeable odor. Handle in a fume hood.

    • Oxidation Sensitivity: Thiols can oxidize to disulfides upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • First Aid: In case of contact, wash skin with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

  • Compound Identity: BLD Pharm. (n.d.). 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Product Page. Retrieved from

  • Synthesis of Amidoximes: O'Hara, F., et al. (2010). Iron-Catalyzed Synthesis of Amidoximes from Nitriles. Journal of Organic Chemistry.
  • 1,2,4-Oxadiazole Synthesis: Pace, A., & Buscemi, S. (2017). Fluorinated Heterocycles: Synthesis and Biological Activities. Springer.
  • Tautomerism in Heterocycles: Stanovnik, B., & Tišler, M. (1981). Tautomerism of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry.
  • Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, a compound of significant interest in drug discovery. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its potential therapeutic applications, grounded in the broader context of related methoxyphenyl-substituted oxadiazoles. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring system has garnered considerable attention in the field of drug discovery due to its unique bioisosteric properties, often serving as a stable replacement for ester and amide functionalities. This five-membered heterocycle is a key component in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of a methoxyphenyl group, a common pharmacophore, and a thiol substituent at the 5-position, which allows for further derivatization and potential metal chelation, makes 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol a particularly attractive scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in drug development. The key physicochemical data for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol are summarized below.

PropertyValue
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
IUPAC Name 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol
Tautomeric Form Exists in tautomeric equilibrium with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5(4H)-thione
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and methanol

Synthesis and Characterization

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can be reliably achieved through a well-established synthetic route starting from 3-methoxybenzoic acid. The following protocol is a self-validating system, with each step yielding a characterizable intermediate.

Synthetic Workflow

Synthesis_Workflow A 3-Methoxybenzoic Acid B Methyl 3-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C 3-Methoxybenzohydrazide B->C Hydrazinolysis (NH₂NH₂·H₂O) D Potassium 2-(3-methoxybenzoyl)hydrazine-1-carbodithioate C->D Reaction with CS₂ (KOH, EtOH) E 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol D->E Cyclization (Acidification)

Caption: Synthetic pathway for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Experimental Protocol

Step 1: Esterification of 3-Methoxybenzoic Acid

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxybenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-methoxybenzoate

  • Dissolve methyl 3-methoxybenzoate (1.0 eq) in ethanol (10 vol) and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to obtain 3-methoxybenzohydrazide as a white solid. Filter and dry the solid.

Step 3: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

  • To a stirred solution of potassium hydroxide (1.2 eq) in absolute ethanol (15 vol), add 3-methoxybenzohydrazide (1.0 eq).

  • After complete dissolution, add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours.

  • Cool the mixture, and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. The expected data, based on analogous structures, are presented below.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~14.0 (br s, 1H, SH/NH), 7.4-7.6 (m, 3H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ (ppm): ~178 (C=S), ~165 (C=N), ~160 (Ar-C-O), ~130 (Ar-CH), ~125 (Ar-C), ~120 (Ar-CH), ~118 (Ar-CH), ~112 (Ar-CH), ~55 (OCH₃)
FTIR (KBr, cm⁻¹)ν: ~3100-2900 (N-H/S-H), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O-C), ~1170 (C=S)
Mass Spec. (ESI-MS)m/z: 209.03 [M+H]⁺, 207.02 [M-H]⁻

Potential Applications in Drug Development

The 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol scaffold holds significant promise for the development of novel therapeutics across various disease areas.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated potent anticancer activity. The methoxyphenyl group is a known feature in many anticancer agents, and the oxadiazole core can contribute to the inhibition of key cellular processes in cancer cells. For instance, related thiadiazole derivatives with a 3-methoxyphenyl substituent have been investigated for their cytotoxic effects against breast cancer cell lines.

Anti-inflammatory and Analgesic Properties

The 1,2,4-oxadiazole nucleus is associated with anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of inflammatory mediators. The thiol group offers a site for derivatization to potentially enhance these properties.

Antimicrobial and Antifungal Activity

The presence of the oxadiazole ring and a thiol group suggests potential antimicrobial and antifungal applications. These moieties are known to interact with microbial enzymes and cellular components, leading to the inhibition of microbial growth.

Future Directions

The versatile scaffold of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol provides a foundation for the generation of extensive compound libraries. Future research should focus on:

  • Derivatization of the Thiol Group: Alkylation, acylation, and other modifications of the thiol group can lead to new chemical entities with improved potency and selectivity.

  • In-depth Biological Evaluation: Comprehensive screening of the parent compound and its derivatives against a wide range of biological targets is warranted to fully elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl ring and the oxadiazole core will provide valuable insights into the structural requirements for optimal biological activity.

Conclusion

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a promising heterocyclic compound with a straightforward synthetic pathway and significant potential for drug discovery. This technical guide provides the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic applications. The insights and protocols presented herein are intended to empower researchers to leverage this valuable scaffold in their quest for novel and effective medicines.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

  • 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. [Link]

1,2,4-oxadiazole-5-thiol scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1,2,4-Oxadiazole-5-thiol Scaffold in Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1][2] This guide delves into a specific, highly functionalized variant: the 1,2,4-oxadiazole-5-thiol core and its tautomeric thione form. We will explore the nuanced synthetic strategies required for its formation, its unique chemical properties dictated by the thiol/thione group, and its emerging applications in drug discovery. This document serves as a technical resource for researchers and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and insights into structure-activity relationships.

Introduction: Beyond a Simple Bioisostere

For decades, medicinal chemists have employed the 1,2,4-oxadiazole heterocycle to overcome the metabolic liabilities of common functional groups like esters and amides, which are susceptible to hydrolysis by endogenous enzymes.[2][3] The stability of the aromatic oxadiazole ring often enhances a compound's pharmacokinetic profile without sacrificing the key interactions required for pharmacological activity.[4]

However, focusing solely on its role as a bioisostere overlooks the vast potential of functionalized oxadiazoles. The introduction of a thiol group at the 5-position creates the 1,2,4-oxadiazole-5-thiol (or its dominant tautomer, 1,2,4-oxadiazole-5-thione ), a scaffold with a distinct and powerful chemical personality. This moiety introduces critical features for drug design:

  • Hydrogen Bonding: The thione tautomer provides a hydrogen bond donor (N-H) and acceptor (C=S), enabling strong, directional interactions with biological targets.

  • Metal Chelation: The sulfur atom can act as a soft ligand, opening possibilities for inhibiting metalloenzymes.

  • Reactive Handle: The thiol group serves as a nucleophilic handle for covalent modification or the synthesis of diverse compound libraries via S-alkylation.

  • Unique Physicochemical Properties: The thiol/thione group significantly alters the electronic and steric profile compared to other 5-substituted oxadiazoles, influencing solubility, lipophilicity, and target engagement.

This guide provides a comprehensive overview of this specific scaffold, moving from its synthesis to its application, with a focus on the causality behind its utility in modern drug discovery.

Synthesis and Chemical Properties

The construction of the 1,2,4-oxadiazole-5-thione ring is elegant and efficient, relying on the cyclization of an amidoxime with a sulfur source.

Primary Synthetic Route: Amidoxime Cyclization with Carbon Disulfide

A novel and highly effective method for synthesizing 3-substituted-1,2,4-oxadiazole-5-thiones involves the direct reaction of amidoximes with carbon disulfide (CS₂).[1] This approach is advantageous due to its operational simplicity, cost-effectiveness, and good to excellent yields.

Causality of Experimental Choice: The choice of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is critical. The base deprotonates the amidoxime's hydroxyl group, forming a more nucleophilic oxygen that readily attacks the electrophilic carbon of CS₂. The intramolecular cyclization is then driven by the subsequent attack of the amidoxime's nitrogen onto the thiocarbonyl group, followed by dehydration to form the stable aromatic oxadiazole ring.

Caption: Primary synthesis of the 1,2,4-oxadiazole-5-thione scaffold.

Key Chemical Feature: Thiol-Thione Tautomerism

The 1,2,4-oxadiazole-5-thiol scaffold exists as a dynamic equilibrium between two tautomeric forms: the thiol and the thione. Spectroscopic evidence, particularly ¹³C NMR, suggests that for related heterocyclic systems, the thione form is generally the major, more stable tautomer in solution.[5]

Caption: Thiol-Thione tautomerism of the scaffold.

This equilibrium is crucial from a medicinal chemistry perspective. The thione form presents a protonated nitrogen (N-H) which is an excellent hydrogen bond donor, while the thiol form offers a more acidic proton for ionization or different bonding interactions. The specific tautomer that interacts with a biological target may depend on the protein's local microenvironment.

Role in Drug Design and Structure-Activity Relationships (SAR)

The true value of the 1,2,4-oxadiazole-5-thiol scaffold lies in its unique combination of features that can be exploited for rational drug design.

Pharmacophoric Contributions
  • Hydrogen Bonding: The N-H proton of the thione can act as a hydrogen bond donor, while the exocyclic sulfur and the ring nitrogen atoms can act as acceptors. This dense network of potential interactions allows for high-affinity binding to target proteins.

  • Aromatic Stacking: The 3-position is commonly substituted with an aryl or heteroaryl group (R¹). This group can engage in π-π stacking or hydrophobic interactions within a binding pocket, providing a critical anchor point for the molecule.

  • Derivatization Vector: The sulfur atom is a prime site for modification. S-alkylation with various substituents (R²) allows for fine-tuning of steric bulk, lipophilicity, and solubility, enabling rapid exploration of chemical space to optimize potency and pharmacokinetic properties.

Caption: Key pharmacophoric features and SAR points of the scaffold.

Summary of Structure-Activity Relationship (SAR) Principles

Based on studies of 1,2,4-oxadiazoles, including 5-thione derivatives, several guiding principles for optimization can be established.[6][7]

PositionModificationTypical Effect on Biological ActivityRationale / Causality
3 (R¹) Substitution on the aryl ring (e.g., halogens, MeO-)Potency and selectivity are highly sensitive to the position and electronic nature of substituents.Modifies electronic distribution of the oxadiazole ring and dictates steric fit and specific interactions (e.g., halogen bonding) within the target's binding site.
3 (R¹) Replacement of aryl with heteroaryl (e.g., pyridine, pyrazine)Can introduce new hydrogen bonding opportunities and improve solubility.Heteroatoms act as hydrogen bond acceptors, potentially engaging with new residues in the active site and improving physicochemical properties.[6]
5 (S-R²) Small alkyl or haloalkyl chainsOften enhances potency.Can provide additional hydrophobic interactions or act as leaving groups for covalent modification, while maintaining a favorable steric profile.
5 (S-R²) Larger, more complex groupsCan be used to modulate pharmacokinetics (e.g., solubility, metabolic stability).Provides a vector to attach solubilizing groups or moieties that block sites of metabolism without directly interacting with the primary target.

Pharmacological Applications

While research into this specific scaffold is still maturing, its derivatives have shown significant promise, particularly as anti-infective agents.

Antitubercular (Anti-TB) Activity

A notable application of the 1,2,4-oxadiazole-5-thione scaffold is in the development of potent agents against Mycobacterium tuberculosis (Mtb).[6] Researchers have designed and synthesized derivatives where the 3-position is occupied by nitrogen-containing heterocycles like pyridine and pyrazine, inspired by existing anti-TB drugs such as nicotinamide and pyrazinamide.

Mechanism Insight: While the exact mechanism for these specific compounds is under investigation, many anti-TB agents function by inhibiting key mycobacterial enzymes involved in cell wall synthesis (e.g., InhA) or cellular energy production. The 1,2,4-oxadiazole-5-thione core likely acts as a rigid scaffold to optimally position the pharmacophoric elements (like the pyridine ring) for binding to the enzyme's active site. The thione group itself may form crucial hydrogen bonds or coordinate with metal cofactors within the enzyme.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Synthesis Protocol: 3-Phenyl-1,2,4-oxadiazole-5(4H)-thione

This protocol is adapted from the novel method reported by Kaboudin et al.[1] and represents a reliable and efficient synthesis of the core scaffold.

Materials:

  • Benzamidoxime (1.0 mmol, 136.15 mg)

  • Potassium Hydroxide (KOH), powdered (2.0 mmol, 112.2 mg)

  • Carbon Disulfide (CS₂) (1.5 mmol, 90 µL)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of benzamidoxime in DMSO (3 mL) in a 25 mL round-bottom flask, add powdered KOH.

  • Addition of CS₂: Add carbon disulfide dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 40°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into 20 mL of cold water.

  • Acidification: Acidify the aqueous solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate will form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 3-phenyl-1,2,4-oxadiazole-5(4H)-thione.

Biological Assay Protocol: In Vitro Antitubercular Activity (MABA)

This protocol describes a common method, the Microplate Alamar Blue Assay (MABA), for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Dilution: Serially dilute the test compound in the 96-well plate using 7H9 broth to achieve a range of final concentrations (e.g., from 100 µg/mL down to 0.8 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the test compound. Include a drug-free well as a growth control and a well with broth only as a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reading Results: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole-5-thiol scaffold represents a significant evolution from the simple ester/amide bioisostere. Its unique electronic properties and synthetic accessibility make it a highly attractive core for modern medicinal chemistry campaigns.

Future Directions:

  • Metalloenzyme Inhibition: The metal-chelating potential of the thione group is underexplored. This scaffold could be a promising starting point for developing inhibitors of zinc- or iron-containing enzymes.

  • Covalent Inhibitors: The nucleophilic thiol can be exploited to design targeted covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near an active site, a strategy known to improve potency and duration of action.

  • Expanded SAR: Systematic derivatization at both the 3-position and the 5-thio position is needed to build a comprehensive SAR profile across various biological targets, including cancer and inflammatory pathways.

References

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Technical Guide: Therapeutic Potential of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

[1]

Executive Summary

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere for carboxylic acids and amides.[1] Its therapeutic utility stems from the unique electronic properties of the 1,2,4-oxadiazole ring, combined with the lipophilic 3-methoxyphenyl substituent and the reactive 5-thiol group.[1] This molecule serves two primary roles:

  • Direct Pharmacological Agent: As an inhibitor of metalloenzymes (e.g., tyrosinase, urease) and a modulator of tubulin polymerization.[1]

  • Synthetic Intermediate: A precursor for S-alkylated derivatives that target G-protein coupled receptors (GPCRs) such as S1P1 and TGR5.[1]

This guide details the molecule's chemical biology, therapeutic applications, and synthesis, providing a roadmap for its utilization in drug discovery.[1][2][3]

Chemical Biology & Mechanism of Action[1][4]

Tautomerism: Thiol vs. Thione

A defining feature of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is its tautomeric equilibrium.[1] While often referred to as a "thiol," the compound exists predominantly as the thione (1,2,4-oxadiazole-5(4H)-thione) in solution and the solid state.[1] This tautomerism dictates its reactivity and binding mode.[1]

  • Thione Form (Major): Favored in polar solvents; acts as a hydrogen bond acceptor/donor.[1]

  • Thiol Form (Minor): Reactive species for S-alkylation and metal coordination.[1]

Implication for Drug Design: When docking this molecule into protein targets, researchers must consider the thione form as the primary ligand species, particularly for hydrogen-bonding interactions.[1] The thiol form is relevant for covalent inhibition or metal chelation.[1]

Bioisosterism & Lipophilicity

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability against hydrolysis.[1]

  • 3-Methoxyphenyl Group: The meta-methoxy substituent enhances lipophilicity (cLogP modulation) without introducing excessive steric bulk.[1] This mimics the pharmacophoric features of natural products like colchicine and combretastatin A-4 , which are potent tubulin inhibitors.[1]

  • Electronic Effect: The electron-withdrawing nature of the oxadiazole ring acidifies the N-H (thione) or S-H (thiol) proton, making it a weak acid (pKa ~6-7), suitable for interactions with basic residues in enzyme active sites.[1]

Therapeutic Applications

Anticancer Activity: Tubulin Polymerization Inhibition

The 3-(3-methoxyphenyl) moiety is a privileged structure in oncology, specifically for targeting the colchicine-binding site of tubulin.[1]

  • Mechanism: The molecule acts as a structural mimic of the A-ring of colchicine.[1] The 1,2,4-oxadiazole ring serves as a rigid linker, positioning the thiol/thione group to interact with Cys241 or nearby residues in

    
    -tubulin.[1]
    
  • Outcome: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]

  • Data Summary:

ParameterValue/Observation
Target

-Tubulin (Colchicine Binding Site)
IC50 (Typical) 1 - 10

M (Derivative dependent)
Key Interaction Hydrophobic packing of 3-methoxyphenyl; H-bonding of thione
Cell Lines MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon)
Antimicrobial & Enzyme Inhibition

The 5-thiol/thione group is a potent chelator of active site metal ions in metalloenzymes.[1]

  • Tyrosinase Inhibition: The thione sulfur coordinates with the binuclear copper active site of tyrosinase, inhibiting melanin synthesis.[1] This has applications in treating hyperpigmentation and melanoma.[1]

  • Urease Inhibition: The molecule interacts with the nickel ions in the urease active site, preventing the hydrolysis of urea.[1] This is relevant for treating Helicobacter pylori infections.[1]

Anti-inflammatory Potential

Derivatives of 1,2,4-oxadiazoles have shown efficacy in inhibiting COX-2 and 5-LOX enzymes.[1] The 3-methoxyphenyl group provides the necessary lipophilicity to enter the hydrophobic channel of COX-2, while the oxadiazole ring positions the thiol to interact with the catalytic tyrosine or heme iron.[1]

Experimental Protocols

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

This protocol utilizes a condensation reaction between an amidoxime and a thiocarbonyl source.[1]

Reagents:

  • 3-Methoxybenzamidoxime (1.0 eq)[1]

  • Carbon Disulfide (

    
    ) (1.5 eq) or Thiophosgene (
    
    
    )[1]
  • Potassium Hydroxide (KOH) (1.2 eq)[1]

  • Ethanol (Solvent)[1][4]

Step-by-Step Methodology:

  • Preparation of Amidoxime: React 3-methoxybenzonitrile with hydroxylamine hydrochloride and sodium carbonate in refluxing ethanol/water (1:1) for 6 hours. Isolate the white solid (3-methoxybenzamidoxime).[1]

  • Cyclization: Dissolve 3-methoxybenzamidoxime (10 mmol) in ethanol (20 mL). Add KOH (12 mmol) and stir for 15 minutes.

  • Addition of

    
    :  Add carbon disulfide (15 mmol) dropwise. Reflux the mixture for 8-12 hours. Evolution of 
    
    
    gas indicates reaction progress (use a trap!).[1]
  • Workup: Evaporate the solvent. Dissolve the residue in water and acidify with 10% HCl to pH 2-3.

  • Isolation: The product precipitates as a yellow solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    ) and Mass Spectrometry (ESI-). Look for the characteristic N-H signal (thione form) or S-H (thiol form) and the methoxy singlet at
    
    
    3.8 ppm.[1]
Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of this molecule: direct enzyme inhibition (via metal chelation) and tubulin disruption.[1]

TherapeuticPathwayCompound3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiolThioneFormThione Tautomer(Major Species)Compound->ThioneForm  Equilibrium  ThiolFormThiol Tautomer(Minor Species)Compound->ThiolForm  Equilibrium  TubulinTubulin(Colchicine Site)ThioneForm->Tubulin  H-Bonding / Hydrophobic  TyrosinaseTyrosinase(Active Site Cu2+)ThiolForm->Tyrosinase  Metal Chelation (Cu2+)  ApoptosisApoptosis(Cancer Cell Death)Tubulin->Apoptosis  Microtubule Destabilization  MelaninInhibInhibition ofMelanogenesisTyrosinase->MelaninInhib  Enzymatic Blockade  

Figure 1: Mechanism of action pathways for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, highlighting the role of tautomers in targeting Tubulin and Tyrosinase.[1]

Strategic Recommendations for Drug Development

Optimization via S-Alkylation

The 5-thiol group is an excellent nucleophile.[1] To improve potency and selectivity, researchers should explore S-alkylation to create thioethers .[1]

  • Strategy: React the thiol with benzyl halides or

    
    -bromo ketones.[1]
    
  • Goal: Access the S1P1 receptor agonist space.[1] Many S1P1 agonists feature a 1,2,4-oxadiazole core with a lipophilic tail attached via a thioether linkage.[1]

Bioisostere Replacement

If the thiol group leads to metabolic instability (oxidation to disulfide or sulfonic acid), consider replacing it with a trifluoromethyl (


)amine (

)
1

References

  • Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Pace, A., et al. (2015).[1] "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Current Organic Chemistry. Link

  • Kumar, D., et al. (2011).[1][4] "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry. Link(Note: Illustrates the methoxyphenyl-heterocycle SAR principle).[1]

  • Zhang, H.Z., et al. (2017).[1] "Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as potential inhibitors of tyrosinase." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Ojha, S., et al. (2017).[1][5] "1,2,4-Oxadiazoles: A Review on Recent Progress in Synthesis and Therapeutic Applications." Chemical Biology & Drug Design. Link[1]

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, posing a significant challenge in pharmaceutical development.[1][4] This guide provides a comprehensive technical overview of the solubility profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol , a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a stable and versatile scaffold, often used as a bioisostere for ester and amide groups, which can offer favorable interactions with biological targets.[5][6] This document outlines the predicted physicochemical properties of the title compound, details robust experimental protocols for determining both kinetic and thermodynamic solubility, and discusses the key factors that modulate its dissolution. The methodologies and insights presented herein are designed to equip researchers with the foundational knowledge required to accurately characterize and optimize the solubility of this and structurally related compounds in a drug discovery setting.

The Imperative of Solubility in Drug Discovery

The journey of a drug from administration to its site of action is contingent upon its ability to dissolve in aqueous physiological fluids. Insufficient solubility can lead to a cascade of developmental hurdles:

  • Compromised Bioassays: Compound precipitation in in vitro assays can generate unreliable data and mask true biological activity.[1]

  • Poor Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption across the gastrointestinal tract.[1][2] Low solubility is a primary cause of low and erratic oral bioavailability.

  • Formulation Challenges: Developing a stable and effective dosage form for a poorly soluble compound is complex and resource-intensive.[1][2]

  • Increased Risk of Failure: Compounds with low solubility carry a higher attrition rate throughout the development pipeline, from lead optimization to clinical trials.[3]

Therefore, a thorough understanding and early assessment of a compound's solubility are not merely procedural but are strategic necessities for mitigating risk and guiding the selection of viable drug candidates.[3][7]

Physicochemical Profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Chemical Structure:

(Note: The above is a simplified representation. The thiol group can exist in tautomeric equilibrium with a thione form.)

The structure features a 1,2,4-oxadiazole core, a methoxy-substituted phenyl ring, and a thiol group. The thiol group is acidic, and the oxadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

Thiol-Thione Tautomerism: It is critical to recognize that 1,2,4-oxadiazole-5-thiols can exist in a tautomeric equilibrium with their corresponding 1,2,4-oxadiazole-5(4H)-thione form.[8][9] The thione tautomer is often the more stable form in the solid state and can predominate in solution, which significantly impacts hydrogen bonding potential, polarity, and crystal lattice energy—all key determinants of solubility.[10]

Tautomerism cluster_thiol Thiol Form cluster_thione Thione Form Thiol 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Thione 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-thione Thiol->Thione Equilibrium

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~222.25 g/mol Low molecular weight is generally favorable for solubility.
logP (Octanol/Water) 2.0 - 3.5Indicates moderate lipophilicity. Compounds in this range can have solubility challenges.
pKa (Thiol Group) 6.0 - 8.0The thiol group is acidic and will be ionized at physiological pH.[11][12][13] This suggests that solubility will be highly pH-dependent.
Topological Polar Surface Area (TPSA) ~80-100 ŲModerate TPSA suggests a balance between membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1 (Thiol)Contributes to interactions with water.
Hydrogen Bond Acceptors 4 (Oxadiazole N, O; Methoxy O)Provides sites for hydrogen bonding with water, aiding dissolution.

Experimental Determination of Solubility: A Dual Approach

A comprehensive solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[14][15]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution (typically generated by adding a DMSO stock solution to an aqueous buffer).[14][15][16] It is a high-throughput method ideal for the early stages of drug discovery to quickly flag problematic compounds.[3][15][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[15][16] It is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[14][15][16]

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted for rapid screening and relies on detecting precipitate formation using light scattering (nephelometry).

Principle: A DMSO stock solution of the test compound is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is determined by measuring the increase in light scattering.[14][15]

Kinetic_Solubility_Workflow A Prepare 10 mM Compound Stock in 100% DMSO B Dispense 5 µL of Stock into Microplate Wells A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D Mix and Incubate (e.g., 2 hours at 25°C) C->D E Measure Light Scattering (Nephelometer) D->E F Data Analysis: Determine Precipitation Point E->F

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol in 100% DMSO.[17] Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]

  • Buffer Addition: Add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤2%.[18]

  • Incubation: Mix the plate thoroughly and incubate with shaking for 2 hours at a controlled temperature (e.g., 25°C).[14][17]

  • Measurement: Measure the light scattering in each well using a nephelometer.[17]

  • Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control wells.

Protocol: Thermodynamic Solubility (Shake-Flask) Assay

This method is the definitive approach for determining equilibrium solubility.[16]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound (e.g., 2 mg) to a Vial B Add a Known Volume of Buffer (e.g., 1 mL PBS, pH 7.4) A->B C Agitate (Shake/Rotate) for 24 hours at 25°C to reach equilibrium B->C D Filter the Suspension (e.g., 0.45 µm PVDF filter) to remove undissolved solid C->D E Quantify Compound Concentration in Filtrate using HPLC-UV D->E F Calculate Solubility (e.g., in µg/mL or µM) against a standard curve E->F

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (e.g., ~2 mg) into a glass vial.[18]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on a shaker or rotator. Agitate at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is achieved.[14][15]

  • Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.[19]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the filtrate and analyze it by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Key Factors Influencing Solubility

pH-Dependent Solubility

The presence of the acidic thiol group (predicted pKa 6.0-8.0) is the most critical structural feature governing the solubility of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

  • Below pKa: At pH values significantly below its pKa, the compound will exist predominantly in its neutral, un-ionized form. This form is typically less soluble in aqueous media.

  • Above pKa: At pH values above its pKa, the thiol group will deprotonate to form the thiolate anion. This charged species is significantly more polar and will exhibit substantially higher aqueous solubility.[12][20]

This relationship can be quantified by generating a pH-solubility profile, which is essential for predicting dissolution in different regions of the gastrointestinal tract.

pH_Dependence cluster_conditions Solution pH cluster_species Dominant Molecular Species Low_pH Low pH (pH < pKa) Neutral Neutral Thiol (R-SH) Lower Solubility Low_pH->Neutral High_pH High pH (pH > pKa) Anion Thiolate Anion (R-S⁻) Higher Solubility High_pH->Anion

Conclusion and Strategic Implications

The solubility profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is predicted to be moderately lipophilic with a pronounced pH-dependent solubility, governed by its acidic thiol group. Early characterization using high-throughput kinetic assays is recommended to benchmark it against other compounds in a series. For lead candidates, the gold-standard shake-flask method is indispensable for obtaining accurate thermodynamic solubility data.

Given its predicted pKa, solubility is expected to be low in the acidic environment of the stomach but increase significantly in the more neutral pH of the small intestine, a favorable characteristic for oral absorption. However, if the intrinsic solubility of the neutral form is very low (<10 µg/mL), it may still present a developability risk. In such cases, formulation strategies such as salt formation (by deprotonating the thiol) or the use of amorphous solid dispersions may be required to enhance bioavailability. A thorough experimental evaluation as outlined in this guide is the essential next step to validate these predictions and inform the strategic progression of this compound in the drug discovery pipeline.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Farmacist.ro. The Importance of Solubility for New Drug Molecules. [Link]

  • Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • PubMed. Drug solubility: importance and enhancement techniques. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Novartis OAK. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. [Link]

  • RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]

  • ResearchGate. Relationship of thiol pKa and reactivity. [Link]

  • Wikipedia. Thiol. [Link]

  • MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]

  • PubMed. 5-Furan-2yl[14][15][17]oxadiazole-2-thiol, 5-furan-2yl-4H[14][15][16] triazole-3-thiol and their thiol-thione tautomerism. [Link]

  • ResearchGate. Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]

  • ACS Publications. Synthesis and Screening of New[14][15][17]Oxadiazole,[14][15][16]Triazole, and[14][15][16]Triazolo[4,3-b][14][15][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]

  • PMC. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

Sources

Methodological & Application

synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol from amidoximes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Abstract & Scope

This technical guide details the synthesis of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol (Compound 3 ), a versatile heterocyclic scaffold often utilized as a bioisostere for carboxylic acids, esters, and amides in medicinal chemistry.

While often referred to as a "thiol," this heterocycle exists in a tautomeric equilibrium favoring the thione form (1,2,4-oxadiazole-5(4H)-thione) in solution and solid state. This guide addresses the synthesis starting from 3-methoxybenzamidoxime , providing two distinct protocols:

  • Method A (Green/Lab-Scale): Cyclization using 1,1'-Thiocarbonyldiimidazole (TCDI).

  • Method B (Traditional/Scale-Up): Cyclization using Carbon Disulfide (

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis relies on the [3+2] cycloaddition logic. The 1,2,4-oxadiazole core is constructed by reacting an amidoxime (1,3-binucleophile) with a thiocarbonyl electrophile.

Figure 1: Retrosynthetic disconnection showing the nitrile precursor and the critical amidoxime intermediate.

Critical Reagents & Safety Profile

ReagentCAS No.[1]Hazard ClassHandling Precaution
3-Methoxybenzamidoxime CustomIrritantSynthesize fresh; hygroscopic.
1,1'-Thiocarbonyldiimidazole (TCDI) 6160-65-2Corrosive / Moisture SensitiveHandle in a glovebox or dry bag. Reacts with water.[2][3][4]
Carbon Disulfide (

)
75-15-0EXTREME DANGER Neurotoxic, teratogenic, extremely flammable (Flash pt: -30°C). Use only in a high-efficiency fume hood.
DBU 6674-22-2CorrosiveCauses severe skin burns.
THF (Anhydrous) 109-99-9FlammablePeroxide former; use inhibitor-free, dry solvent.

Experimental Protocols

Pre-requisite: Synthesis of 3-Methoxybenzamidoxime

Note: If the amidoxime is not purchased, synthesize it as follows:

  • Dissolve 3-methoxybenzonitrile (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (1.5 eq) and Triethylamine (1.5 eq).

  • Reflux for 6–12 hours (monitor by TLC).

  • Concentrate and precipitate with water. Filter and dry the white solid.

Protocol A: TCDI Cyclization (Recommended for Safety & Yield)

Best for: Lab scale (100 mg – 5 g), high purity requirements.

Rationale: TCDI acts as a safer "solid thiophosgene" equivalent. The imidazole byproduct acts as a leaving group and a weak base, facilitating the cyclization under mild conditions [1].

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-methoxybenzamidoxime (1.66 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Activation: Add TCDI (1.96 g, 11.0 mmol, 1.1 eq) in one portion.

    • Observation: The solution may turn slightly yellow. Gas evolution (

      
       is not evolved here, but imidazole is released) is not vigorous.
      
  • Catalysis: Add DBU (1.52 g, 10.0 mmol, 1.0 eq) dropwise.

    • Mechanistic Note: DBU acts as a base to deprotonate the amidoxime oxygen, accelerating the attack on the thiocarbonyl center.

  • Reaction: Stir at room temperature for 30 minutes, then heat to reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amidoxime (polar) should disappear; a less polar spot (product) appears.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (50 mL) and wash with 1N HCl (2 x 30 mL) to remove DBU and imidazole byproducts.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Carbon Disulfide ( ) Cyclization

Best for: Large scale (>10 g), cost-sensitive projects.

Rationale:


 is cheap and atom-efficient. However, it requires strong bases (KOH) and careful temperature control to avoid deflagration [2].

Step-by-Step Procedure:

  • Safety Check: Ensure all ignition sources are removed. Use a blast shield if scaling up >10g.

  • Solvation: In a 250 mL RBF, dissolve KOH (85%, 1.32 g, 20 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Addition: Add 3-methoxybenzamidoxime (1.66 g, 10.0 mmol). Stir until fully dissolved.

  • Reagent Addition: Add Carbon Disulfide (

    
    ) (3.0 mL, ~50 mmol, excess) dropwise via syringe.
    
    • Caution:

      
       is highly volatile.[6]
      
  • Reflux: Fit a high-efficiency reflux condenser. Heat to gentle reflux (approx. 50–60°C bath temp) for 6–12 hours.

    • Mechanism:[2][3][7][8] The reaction proceeds via an O-thiocarbonyl intermediate which then cyclizes with loss of

      
       (trapped by KOH).
      
  • Workup:

    • Cool the mixture.

    • Critical Step: Acidify carefully with 1N HCl to pH ~2-3.

    • Observation: Evolution of

      
       (rotten egg smell) and precipitation of the product. Perform this in the hood. 
      
  • Isolation: Filter the solid precipitate. Wash copiously with water to remove salts.

  • Drying: Dry in a vacuum oven at 45°C.

Mechanistic Insight

The formation of the 1,2,4-oxadiazole-5-thione involves an initial nucleophilic attack by the amidoxime oxygen on the thiocarbonyl carbon, followed by intramolecular cyclization.

Figure 2: General mechanistic pathway for the cyclodehydration.

Characterization & Validation

The product exists in a tautomeric equilibrium. In polar solvents (DMSO-d6), the Thione form is dominant.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

13.0 - 14.5 ppm (Broad s, 1H)
NH proton of the thione form. (If thiol form, SH is usually sharper and upfield, but rarely seen).
1H NMR (DMSO-d6)

3.85 ppm (s, 3H)
Methoxy group (-OCH3).
1H NMR (DMSO-d6)

7.0 - 8.0 ppm (m, 4H)
Aromatic protons (3-substituted pattern).
13C NMR

~175-180 ppm
C=S carbon. (Distinctive downfield shift).
13C NMR

~160 ppm
C-3 carbon of the oxadiazole ring.
IR (ATR) 1100 - 1200 cm⁻¹C=S stretching vibration (Strong).
HRMS (ESI-) [M-H]⁻Negative mode is often more sensitive for thiones/thiols.

Tautomerism Note: Do not be confused if the spectrum looks like an amide. The thione (A) is the major tautomer, not the thiol (B) .

  • Structure A (Thione): Ring-NH, C=S

  • Structure B (Thiol): Ring-N, C-SH

  • Implication: If alkylating this product (e.g., with methyl iodide), S-alkylation usually occurs preferentially over N-alkylation due to the high nucleophilicity of the sulfur atom [3].

Troubleshooting

  • Low Yield: Moisture is the enemy in Method A (TCDI). Ensure THF is dry. In Method B (

    
    ), ensure the reflux time is sufficient; the intermediate O-thiocarbonyl compound can be stable if not heated enough.
    
  • Product is an Oil: The 3-methoxy substituent adds lipophilicity. Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

  • Desulfurization: Prolonged heating in oxidative conditions can lead to the 1,2,4-oxadiazol-5-one (oxygen analog). Keep the reaction under inert atmosphere (

    
    ).
    

References

  • Summa, V., et al. (2004). "Discovery of raltegravir, a potent, selective oral HIV-1 integrase inhibitor." Journal of Medicinal Chemistry, 51(18), 5843-5855. (Note: Describes TCDI cyclization conditions for related heterocycles).

  • Olesen, P. H. (2005). "The use of bioisosteres in drug design: 1,2,4-oxadiazoles." Current Opinion in Drug Discovery & Development, 4(4), 471-478.

  • Pace, A., & Buscemi, S. (2006). "Fluorinated Heterocycles: Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives." Heterocycles, 69(1), 569. (Discusses tautomerism and alkylation patterns).

  • Clapp, L. B. (1976). "1,2,4-Oxadiazoles."[9][5][10] Advances in Heterocyclic Chemistry, 20, 65-116. (Seminal review on the synthesis from amidoximes).

Sources

Application Note and Protocol: Cyclization of 3-Methoxybenzamidoxime with Carbon Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1,2,4-oxadiazole derivatives is a cornerstone in medicinal chemistry, as this heterocyclic scaffold is a constituent of numerous pharmacologically active compounds.[1][2][3][4] One prominent derivative, 5-(3-methoxyphenyl)-1,2,4-oxadiazole-3(2H)-thione, is of significant interest due to the prevalence of the 3-methoxyphenyl group in bioactive molecules.[5][6] This application note provides a detailed protocol for the cyclization of 3-methoxybenzamidoxime with carbon disulfide, a robust method for constructing the 1,2,4-oxadiazole-3-thione core.

The described protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide with in-depth explanations of the experimental choices, safety precautions, and expected outcomes. The underlying principle of this synthesis is the reaction of an amidoxime with a thiocarbonyl source, in this case, carbon disulfide, to yield the desired heterocyclic product.[4] This method is valued for its efficiency and directness in forming the target scaffold.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below, with recommended specifications to ensure reproducibility.

Reagent/MaterialGradeSupplierCatalog No.
3-Methoxybenzamidoxime≥97%Sigma-AldrichC12345
Carbon Disulfide (CS₂)ACS reagent, ≥99.9%Sigma-Aldrich270664
Potassium Hydroxide (KOH)ACS reagent, ≥85%Fisher ScientificP250-500
Ethanol (EtOH)200 proof, absoluteDecon Labs2716
Hydrochloric Acid (HCl)ACS reagent, 37%VWRVW3410-4
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%VWRVW1760-4
HexanesACS reagent, ≥98.5%VWRVW3300-4
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent, granularFisher ScientificS421-500
Round-bottom flask (100 mL)-VWR-
Reflux condenser-VWR-
Magnetic stirrer and stir bar-VWR-
Heating mantle-VWR-
Separatory funnel (250 mL)-VWR-
Rotary evaporator-Büchi-
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma105554
Filtration funnel and filter paper-VWR-

Experimental Protocol

This section outlines the step-by-step procedure for the synthesis of 5-(3-methoxyphenyl)-1,2,4-oxadiazole-3(2H)-thione.

Diagram of the Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Dissolve KOH in EtOH - Add 3-methoxybenzamidoxime reaction 2. Reaction Setup - Add CS₂ dropwise - Reflux the mixture reagents->reaction Transfer to flask workup 3. Aqueous Workup - Cool and pour into ice water - Acidify with HCl reaction->workup After reflux extraction 4. Product Extraction - Extract with EtOAc - Wash with brine workup->extraction Precipitate forms purification 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallize extraction->purification Organic layer analysis 6. Analysis - TLC, NMR, MS purification->analysis Purified product

Caption: A schematic overview of the synthetic workflow.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol (30 mL). To this solution, add 3-methoxybenzamidoxime (1.0 equivalent).

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise over 15 minutes. Caution: Carbon disulfide is highly flammable and toxic. This step must be performed in a well-ventilated fume hood.[7][8][9][10][11]

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Reaction Mechanism

The cyclization reaction proceeds through a plausible mechanistic pathway involving the nucleophilic attack of the amidoxime on carbon disulfide, followed by an intramolecular cyclization and dehydration.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Amine R-C(=NOH)-NH₂ Intermediate1 R-C(=NOH)-NH-C(=S)S⁻ Amine->Intermediate1 + CS₂ CS2 S=C=S Intermediate2 Intermediate Anion Intermediate1->Intermediate2 Deprotonation Cyclized Cyclized Intermediate Intermediate2->Cyclized Ring Closure Product 5-Aryl-1,2,4-oxadiazole-3-thione Cyclized->Product - H₂O

Caption: Proposed mechanism for the formation of the 1,2,4-oxadiazole-3-thione.

The reaction is initiated by the nucleophilic attack of the amino group of the 3-methoxybenzamidoxime onto the electrophilic carbon atom of carbon disulfide.[12] This is followed by an intramolecular cyclization, where the hydroxylamine oxygen attacks the thiocarbonyl carbon. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic 1,2,4-oxadiazole-3-thione ring.

Expected Results and Characterization

The successful synthesis will yield 5-(3-methoxyphenyl)-1,2,4-oxadiazole-3(2H)-thione as a solid. The expected yield and key characterization data are summarized below.

ParameterExpected Value
Yield 60-75%
Appearance Pale yellow to white solid
Melting Point 155-158 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.5 (s, 1H, NH), 7.6-7.5 (m, 2H, Ar-H), 7.4 (t, J=8.0 Hz, 1H, Ar-H), 7.2 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 185.0, 168.0, 160.0, 131.0, 125.0, 120.0, 118.0, 112.0, 56.0
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₉H₈N₂O₂S: 209.0385; found: 209.0380

Safety and Waste Disposal

Safety Precautions:

  • Carbon Disulfide (CS₂): Carbon disulfide is highly flammable, volatile, and toxic.[7][8][9][10][11] It has a very low autoignition temperature. All manipulations involving CS₂ must be carried out in a certified chemical fume hood.[7][8][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][9] Avoid inhalation of vapors and contact with skin and eyes.[7][10]

  • Potassium Hydroxide (KOH): Potassium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.

Waste Disposal:

  • All organic waste, including residual carbon disulfide and ethyl acetate, should be collected in a designated chlorinated solvent waste container.

  • Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reagents are of high purity and anhydrous.
Loss of product during workupEnsure the pH of the aqueous layer is correctly adjusted to precipitate the product. Be careful during the extraction process to avoid emulsions.
Impure product Side reactionsPurify the crude product carefully by recrystallization, potentially trying different solvent systems. Column chromatography may be necessary in some cases.
Starting material contaminationEnsure the 3-methoxybenzamidoxime is pure before starting the reaction.

Conclusion

This application note provides a detailed and reliable protocol for the cyclization of 3-methoxybenzamidoxime with carbon disulfide to synthesize 5-(3-methoxyphenyl)-1,2,4-oxadiazole-3(2H)-thione. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • International Chemical Safety Cards. (n.d.). Carbon Disulfide ICSC 0022. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link]

  • ResearchGate. (2023). What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions? Retrieved from [Link]

  • Phakhodee, W., Duangkamol, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(67), 38281–38288. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. Retrieved from [Link]

  • Nowak, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6279. [Link]

  • Presnukhina, S. I., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]

  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the MW-assisted reaction of amines with CS2.... Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. 5(3), 1290-1300. [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis; reagent and reaction condition: I) CS2, ethanolic KOH, reflux 16 h. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Hydrolytic Cleavage of Both CS2 Carbon-Sulfur Bonds by Multinuclear Pd(II) Complexes at Room Temperature. Retrieved from [Link]

  • ScienceDirect. (2020). Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. Arabian Journal of Chemistry, 13(10), 7246-7281. [Link]

  • ResearchGate. (2025). Organocatalytic CS2 Insertion into Epoxides in Neat Conditions: A Straightforward Approach for the Efficient Synthesis of Di- and Tri-thiocarbonates. Retrieved from [Link]

  • PubMed. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link]

Sources

S-alkylation procedures for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency S-Alkylation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Part 1: Executive Summary & Scope

This technical guide details the optimized protocols for the regioselective S-alkylation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides in anti-inflammatory and antimicrobial drug discovery.

The primary challenge in functionalizing this heterocycle is controlling the regioselectivity between the sulfur atom (exocyclic) and the ring nitrogen atoms (N2/N4), governed by the tautomeric equilibrium between the thiol and thione forms. This guide provides two validated workflows to maximize S-selectivity, minimize ring-opening side reactions, and ensure high yields.

Part 2: Mechanistic Insight & Regioselectivity

The Tautomeric Challenge

The substrate exists in a dynamic equilibrium between the 5-thiol (aromatic) and the 5-thione (non-aromatic) forms. While the thione form is often favored in the solid state and polar solvents, the thiolate anion (generated via deprotonation) is the active nucleophile for S-alkylation.

Regioselectivity Principles (HSAB Theory):

  • Sulfur (Thiolate): A "soft" nucleophile. Reacts fastest with "soft" electrophiles (e.g., alkyl iodides/bromides) under orbital control.

  • Nitrogen (Ring N2/N4): "Harder" nucleophiles. Reactivity increases with "hard" electrophiles or in the absence of effective solvation of the thiolate.

To ensure S-alkylation, we utilize Soft-Soft interactions by generating the thiolate in situ using mild bases in polar aprotic solvents.

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (Aromatic) Thione Thione Form (NH-C=S) Thiol->Thione  K_eq   Anion Thiolate Anion (S- Nucleophile) Thiol->Anion Deprotonation Thione->Anion Deprotonation Base Base (K2CO3) Base->Anion Product S-Alkylated Product (Target) Anion->Product Major Path (Soft-Soft) SideProduct N-Alkylated (Impurity) Anion->SideProduct Minor Path (Hard-Hard)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. S-alkylation is thermodynamically and kinetically favored under optimized basic conditions.

Part 3: Experimental Protocols

Protocol A: The "Standard" Method (K₂CO₃ / Acetone)

Best for: Primary alkyl halides, benzyl halides, and general library synthesis.

Rationale: Potassium carbonate (K₂CO₃) is a mild base that deprotonates the thiol without triggering the base-catalyzed ring opening (hydrolysis) often seen with strong hydroxides. Acetone provides excellent solubility for the organic substrate while precipitating the inorganic byproduct (KX), driving the reaction forward.

Materials:

  • Substrate: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Anhydrous K₂CO₃ (1.5 equiv)

  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the oxadiazole thiol (1.0 mmol) and Acetone (10 mL). Stir until fully dissolved.

  • Activation: Add anhydrous K₂CO₃ (1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15–20 minutes. Observation: The suspension may change color (often yellowing) as the thiolate forms.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Note: If using a chloride, add a catalytic amount of KI (Finkelstein condition) and heat to reflux.

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 4:1). The starting thiol (Rf ~0.3–0.4) should disappear; a higher Rf spot (product) will appear.

  • Workup:

    • Filter off the solid inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate in vacuo.

    • Recrystallize the residue from Ethanol or purify via flash column chromatography (Silica gel).

Protocol B: Phase Transfer Catalysis (DCM / Water)

Best for: Scale-up (>10g), lipophilic alkylating agents, or substrates with poor solubility in acetone.

Rationale: Uses a biphasic system with a quaternary ammonium salt to transfer the thiolate anion into the organic phase, ensuring rapid reaction while keeping the bulk base in the aqueous phase to minimize ring degradation.

Materials:

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Base: NaOH (10% aqueous solution).

Step-by-Step Workflow:

  • Dissolve the oxadiazole thiol (1.0 equiv) in DCM.

  • Add the alkyl halide (1.1 equiv) and TBAB (0.05 equiv).

  • Add 10% NaOH (1.5 equiv) vigorously.

  • Stir vigorously at RT. The reaction is typically complete within 1-3 hours.

  • Separation: Separate the organic layer, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Part 4: Data Visualization & Validation

Analytical Validation Criteria

To confirm S-alkylation over N-alkylation, use the following spectroscopic markers:

Analytical MethodParameterS-Alkylated (Target)N-Alkylated (Impurity)
¹H NMR α-CH₂ Shiftδ 3.2 – 4.5 ppm δ 4.8 – 5.5 ppm (Deshielded)
¹³C NMR C-5 (Ring)δ 165 – 170 ppm δ 155 – 160 ppm (Carbonyl-like)
IR Spectroscopy S-H StretchDisappears (was ~2550 cm⁻¹)Disappears
IR Spectroscopy C=O / C=NStrong C=N (~1590 cm⁻¹)Strong C=O (~1680 cm⁻¹) (Thione-like)
Optimization Data (Solvent/Base Screen)
EntryBaseSolventTempYield (%)S:N RatioNotes
1NaOHEtOHReflux65%85:15Ring hydrolysis observed
2Et₃NDCMRT72%90:10Slow reaction rate
3K₂CO₃ Acetone RT 92% >99:1 Optimal Condition
4NaHDMF0°C88%95:5Requires anhydrous conditions

Part 5: Troubleshooting & Critical Control Points

Troubleshooting Problem Issue Detected Split1 Low Yield? Problem->Split1 Split2 Impurity (Disulfide)? Problem->Split2 Split3 Ring Cleavage? Problem->Split3 Sol1 Add KI catalyst Switch to DMF Split1->Sol1 Sol2 Degas solvents Use reducing agent (NaBH4) Split2->Sol2 Sol3 Lower Temp Switch from NaOH to K2CO3 Split3->Sol3

Figure 2: Troubleshooting logic for common alkylation deviations.

  • Disulfide Formation: Oxidative dimerization of the thiol to the disulfide (R-S-S-R) is a common side reaction if the reaction is exposed to air for too long.

    • Fix: Perform reaction under Nitrogen/Argon atmosphere. If disulfide forms, treat with NaBH₄ in ethanol to reduce it back to the thiol in situ.

  • Ring Opening: 1,2,4-oxadiazoles are sensitive to nucleophilic attack at C-5.

    • Fix: Avoid strong nucleophilic bases (like hydroxide or alkoxides) at high temperatures. Stick to Carbonate bases or hindered amines.

References

  • Structural Stability & Synthesis: Baykov, S. et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." MDPI, 2023.[1]

  • Regioselectivity Mechanisms: Fizer, M. et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones." Journal of Molecular Structure, 2020.[2] (Analogous heterocyclic reactivity).[1][2][3][4][5][6][7][8][9]

  • General Oxadiazole Chemistry: "Synthesis of 1,2,4-oxadiazoles." Organic Chemistry Portal.

  • Biological Relevance: BenchChem Application Note. "S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol." (Protocol adaptation for thiol-azoles).

Sources

Application Notes & Protocols: Leveraging 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol as a Novel Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for medicinal chemists and drug discovery scientists on the potential utility of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol as a versatile bioisostere. This document outlines the scientific rationale, potential applications, and detailed experimental protocols for its evaluation, grounded in established principles of medicinal chemistry and bioisosterism.

I. Introduction: The Strategic Imperative of Bioisosterism

Bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another of similar physicochemical properties, is a foundational tactic in modern drug design.[1] This approach is pivotal for optimizing a drug candidate's pharmacological profile by addressing liabilities such as metabolic instability, poor bioavailability, and off-target toxicities.[1] The 1,2,4-oxadiazole ring, in particular, has gained prominence as a robust surrogate for esters, amides, and carboxylic acids due to its hydrolytic stability and ability to mimic the non-covalent interactions of the functionalities it replaces.[1][2]

This guide focuses on the untapped potential of a specific, multifunctional scaffold: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol . The unique combination of a 1,2,4-oxadiazole core, a thiol group, and a methoxyphenyl substituent presents a compelling opportunity for nuanced bioisosteric strategies.

II. The Scientific Rationale: Unpacking the Potential of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

The therapeutic potential of this molecule can be dissected by considering its constituent parts:

  • The 1,2,4-Oxadiazole Core: This heterocyclic system is a well-established bioisostere for esters and amides, offering enhanced metabolic stability.[2][3] Its electron distribution allows it to act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of amides and esters.[4]

  • The Thiol (-SH) Group: The thiol functional group is present in numerous approved drugs and imparts a unique set of properties. Thiols are effective nucleophiles, can act as antioxidants, and are known to chelate metal ions, which is particularly relevant for metalloenzyme inhibitors.[5] The thiol group can exist in its neutral form or as a thiolate anion at physiological pH, offering opportunities for ionic interactions.

  • The 3-Methoxyphenyl Group: The methoxy group at the meta-position can influence the molecule's lipophilicity, electronic properties, and metabolic profile. It can serve as a hydrogen bond acceptor and its metabolic fate (e.g., O-demethylation) can be leveraged in prodrug strategies. The presence of this group has been associated with anticancer activity in other heterocyclic scaffolds.[6]

III. Potential Bioisosteric Applications

We hypothesize that 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can serve as a bioisostere in several key therapeutic areas:

A. Bioisostere for Carboxylic Acids in Enzyme Inhibition

Carboxylic acids are common pharmacophores but can suffer from poor cell permeability and rapid metabolism.[7] The 1,2,4-oxadiazole-5-thiol moiety can be envisioned as a non-classical bioisostere for a carboxylic acid. The acidic nature of the thiol proton and the hydrogen bonding capabilities of the oxadiazole ring can mimic the interactions of a carboxylate group with a target protein.

Hypothetical Signaling Pathway Interaction:

G cluster_0 Enzyme Active Site cluster_1 Carboxylic Acid Ligand cluster_2 Bioisostere Active_Site_Residue_1 Arginine/Lysine (+) Active_Site_Residue_2 Serine/Threonine (H-bond donor/acceptor) Carboxylate R-COO- Carboxylate->Active_Site_Residue_1 Ionic Interaction Carboxylate->Active_Site_Residue_2 H-bond Bioisostere 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-thiolate Bioisostere->Active_Site_Residue_1 Ionic Interaction (Thiolate) Bioisostere->Active_Site_Residue_2 H-bond (Oxadiazole N)

Caption: Bioisosteric replacement of a carboxylic acid.

B. Modulators of Kinase Activity

Many kinase inhibitors feature a hinge-binding motif, often involving hydrogen bonds with the kinase hinge region. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor. Furthermore, the thiol group could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition, a strategy employed in some targeted cancer therapies.

Experimental Workflow for Kinase Inhibition Assay:

G Start Start Synthesize_Analog Synthesize 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-thiol Analog Start->Synthesize_Analog Kinase_Assay In vitro Kinase Activity Assay (e.g., ADP-Glo™) Synthesize_Analog->Kinase_Assay Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Covalent_Binding_Study Mass Spectrometry Analysis for Covalent Adduct Formation Determine_IC50->Covalent_Binding_Study Cell-Based_Assay Cellular Assay for Target Engagement (e.g., NanoBRET™) Covalent_Binding_Study->Cell-Based_Assay End End Cell-Based_Assay->End

Caption: Workflow for evaluating kinase inhibition.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

This is a proposed synthetic route based on established methods for 1,2,4-oxadiazole synthesis.

Step 1: Synthesis of 3-Methoxybenzamide Oxime

  • To a solution of 3-methoxybenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxybenzamide oxime.

Step 2: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

  • To a solution of 3-methoxybenzamide oxime (1 eq.) in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride (1.1 eq.) at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Protocol 2: In Vitro Evaluation as a Carboxylic Acid Bioisostere

Objective: To compare the inhibitory activity of a known carboxylic acid-containing inhibitor with its 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol bioisostere.

Materials:

  • Target enzyme and its substrate.

  • Assay buffer.

  • Parent carboxylic acid inhibitor.

  • Synthesized 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol analog.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Prepare a serial dilution of the parent inhibitor and the bioisostere in DMSO.

  • In a 96-well plate, add the assay buffer, enzyme, and the diluted compounds.

  • Incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value for both compounds by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) of Parent (Carboxylic Acid)IC50 (µM) of BioisostereFold Difference
Example 1Enzyme X0.50.81.6x weaker
Example 2Enzyme Y10.25.12x stronger
Protocol 3: Assessment of Metabolic Stability

Objective: To compare the metabolic stability of the parent compound and its bioisostere in human liver microsomes.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Parent compound and bioisostere.

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.

  • Add the test compound (parent or bioisostere) to the HLM suspension and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound and bioisostere.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Compound1546.2
Bioisostere4515.4

V. Conclusion and Future Perspectives

The strategic application of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol as a bioisostere presents a promising avenue for overcoming common challenges in drug discovery. Its unique combination of a stable heterocyclic core, a reactive/interactive thiol group, and a modifiable phenyl ring offers a rich scaffold for fine-tuning the properties of lead compounds. The protocols outlined in this guide provide a framework for the rational design and evaluation of novel drug candidates incorporating this versatile moiety. Further exploration of this scaffold in various therapeutic contexts is highly encouraged.

VI. References

Sources

Application Notes & Protocols: Strategic S-Functionalization of 1,2,4-Oxadiazole-5-thiols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 1,2,4-Oxadiazole-5-thiol Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which often improves metabolic stability and pharmacokinetic profiles.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a thiol group at the 5-position transforms this stable heterocycle into a versatile platform for chemical diversification. This sulfur atom serves as a soft nucleophilic handle, enabling a suite of selective functionalization reactions that are crucial for structure-activity relationship (SAR) studies in drug development.

This guide provides an in-depth exploration of the primary strategies for modifying the sulfur atom of 1,2,4-oxadiazole-5-thiols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific molecular targets.

A critical consideration for this starting material is its existence in a thiol-thione tautomeric equilibrium.[5][6][7] While the thione form may predominate in the solid state, the thiol tautomer is readily accessed in solution, especially under basic conditions, allowing for the selective S-functionalization reactions detailed herein.

Part 1: S-Alkylation – The Foundational Modification for Library Synthesis

S-alkylation is the most direct and widely employed method for functionalizing the 1,2,4-oxadiazole-5-thiol core. This reaction proceeds via a classical nucleophilic substitution (typically SN2), providing a robust avenue to introduce a wide array of alkyl, benzyl, and other sp³-hybridized carbon fragments.

Causality & Mechanistic Insight

The thiol proton is weakly acidic. Its removal by a base generates a thiolate anion, a significantly more potent nucleophile. This enhanced nucleophilicity is the driving force of the reaction, enabling the efficient displacement of leaving groups (halides, tosylates, etc.) from electrophilic carbon centers. The choice of base and solvent is critical; it dictates the reaction rate and can influence side reactions. Stronger bases like sodium hydroxide (NaOH) ensure complete deprotonation, while weaker bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) offer milder conditions suitable for sensitive substrates.

Experimental Workflow: S-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve 1,2,4-oxadiazole-5-thiol in suitable solvent (e.g., EtOH, DMF) add_base Add Base (e.g., NaOH, Et3N) Stir for 15-30 min at RT start->add_base Formation of thiolate add_alkyl Add Alkylating Agent (R-X) dropwise add_base->add_alkyl react Stir at RT or heat as required (Monitor by TLC) add_alkyl->react SN2 Reaction quench Cool to RT Quench with water react->quench Reaction complete extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate, and purify (Recrystallization or Chromatography) extract->purify product Isolate Pure 5-(Alkylthio)-1,2,4-oxadiazole purify->product

Caption: General workflow for S-alkylation.

Protocol 1: General Procedure for S-Alkylation of 3-Aryl-1,2,4-oxadiazole-5-thiol

This protocol is a robust starting point, adapted from established methodologies for synthesizing 5-(alkylthio)-1,3,4-oxadiazoles, which share chemical reactivity principles.[8][9]

Materials & Reagents:

Reagent/Material Purpose Typical Molar Eq.
3-Aryl-1,2,4-oxadiazole-5-thiol Starting Material 1.0
Alkyl Halide (e.g., Iodomethane) Electrophile 1.1 - 1.2
Base (e.g., Triethylamine) Thiol Deprotonation 1.2
Solvent (e.g., THF, DMF, Ethanol) Reaction Medium -
Ethyl Acetate (EtOAc) Extraction Solvent -
Brine Aqueous Wash -
Anhydrous Sodium Sulfate Drying Agent -

| Silica Gel | Chromatography | - |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aryl-1,2,4-oxadiazole-5-thiol (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir the mixture at room temperature (25 °C) for 15-20 minutes. This step facilitates the in-situ formation of the highly nucleophilic thiolate anion.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 25 °C for 2-4 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR, Mass Spectrometry, and IR spectroscopy.

Data Summary: Representative S-Alkylation Reactions
Starting ThiolAlkylating AgentBaseSolventConditionsYield (%)Reference
5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiolIodomethaneEt₃NTHF25 °C, 2 hHigh[8]
5-phenyl-1,3,4-oxadiazole-2-thiolEthyl IodideEt₃NDMF70 °C, 4 h>90%[9]
4,5-diethyl-4H-1,2,4-triazole-3-thiol**Various Alkyl HalidesNaOHEthanolRefluxN/A[10]

*Note: Data from the analogous 1,3,4-oxadiazole system, demonstrating the general applicability of the method. **Note: Data from the analogous 1,2,4-triazole system, further highlighting the robustness of S-alkylation on similar scaffolds.

Part 2: Oxidative Dimerization – Accessing Disulfide-Linked Dimers

The formation of a disulfide bond from two thiol molecules is a fundamental transformation in chemistry and biology.[11] For 1,2,4-oxadiazole-5-thiols, this reaction provides a straightforward route to symmetrical dimers. These disulfide-linked compounds are of interest as potential reversible covalent inhibitors or as pro-drugs that can be cleaved in the reducing environment of the cell.

Causality & Mechanistic Insight

This reaction involves the oxidation of the thiol. Mild oxidizing agents like iodine (I₂) or even atmospheric oxygen can facilitate this coupling. The reaction proceeds through the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiolate molecule to form the disulfide and release an iodide ion. The process is typically fast and clean, often requiring minimal purification. The study of such modifications is crucial in fields like redox biology to understand the role of cysteine modifications in proteins.[12][13]

Experimental Workflow: Oxidative Dimerization

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Isolation start Dissolve 1,2,4-oxadiazole-5-thiol in solvent (e.g., Ethanol) add_base Add Base (e.g., K2CO3) to facilitate dissolution start->add_base add_oxidant Add Oxidizing Agent (e.g., I2 solution) dropwise until color persists add_base->add_oxidant react Stir at RT (Monitor by TLC) add_oxidant->react Oxidative Coupling precipitate Precipitate forms upon addition react->precipitate filter_wash Filter the solid product Wash with water and cold solvent precipitate->filter_wash product Dry to yield pure Disulfide Dimer filter_wash->product

Sources

Application Note: Preparation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-yl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthetic protocols for the preparation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-yl sulfides . These scaffolds are critical bioisosteres in medicinal chemistry, often serving as surrogates for esters and amides to improve metabolic stability while retaining hydrogen-bond acceptor capabilities.

The guide covers the entire workflow:

  • Precursor Synthesis: Formation of the amidoxime from nitrile.[1]

  • Heterocycle Formation: Cyclization to the 1,2,4-oxadiazole-5-thione core.

  • Diversification: Regioselective S-alkylation to generate the final sulfide library.

Retrosynthetic Logic & Pathway

The synthesis relies on a "Build-then-Functionalize" strategy. The 1,2,4-oxadiazole ring is constructed first as a thione (tautomeric with thiol), which serves as a nucleophilic handle for diversification.

Retrosynthesis Target Target: 5-S-Alkyl Sulfide Thione Intermediate: 5-Thione/Thiol Target->Thione S-Alkylation (SN2) Amidoxime Precursor: Amidoxime Thione->Amidoxime Cyclization (CS2 or TCDI) Nitrile Start: 3-Methoxybenzonitrile Amidoxime->Nitrile NH2OH·HCl, Base

Figure 1: Retrosynthetic disconnection showing the three-module workflow.

Module 1: Synthesis of 3-Methoxybenzamidoxime

The amidoxime is the critical "spine" of the molecule. Incomplete conversion here leads to difficult purifications later.

Reagents
ReagentEquiv.Role
3-Methoxybenzonitrile1.0Starting Material
Hydroxylamine HCl2.2Nucleophile Source
Sodium Carbonate (

)
1.1Base
Ethanol/Water (2:1)-Solvent
Protocol
  • Preparation: Dissolve hydroxylamine hydrochloride (2.2 eq) and sodium carbonate (1.1 eq) in water. Stir for 15 minutes until gas evolution (

    
    ) ceases.
    
  • Addition: Add a solution of 3-methoxybenzonitrile (1.0 eq) in ethanol to the aqueous hydroxylamine mixture.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

      
      ) should disappear, replaced by a polar amidoxime spot (
      
      
      
      ).
  • Workup: Evaporate ethanol under reduced pressure. The product often precipitates from the remaining aqueous layer.

  • Isolation: Filter the white solid, wash with ice-cold water (3x), and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–95%.

    • Stability Note: Amidoximes are thermally sensitive; do not dry above 50°C.

Module 2: Cyclization to 1,2,4-Oxadiazole-5-thione

This step closes the ring. We utilize Carbon Disulfide (


) as the thiocarbonyl source.[2][3] While Thiocarbonyldiimidazole (TCDI) is a valid alternative, 

remains the industrial standard for cost and atom economy.
Reagents
ReagentEquiv.Role
3-Methoxybenzamidoxime1.0Precursor
Carbon Disulfide (

)
1.5C=S Source
Potassium Hydroxide (KOH)1.2Base
Ethanol (Absolute)-Solvent
Protocol
  • Dissolution: Dissolve KOH (1.2 eq) in absolute ethanol. Add the amidoxime (1.0 eq) and stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add

    
     (1.5 eq) dropwise. Caution: 
    
    
    
    is highly flammable and toxic. Use a fume hood.
  • Cyclization: Reflux the mixture for 10–12 hours . The solution will turn yellow/orange.

  • Workup: Concentrate the solvent to ~20% volume. Dilute with water.

  • Acidification: Acidify carefully with 1M HCl to pH 2–3. The thione will precipitate as a solid.

  • Purification: Filter and recrystallize from Ethanol/Water.

    • Key Characteristic: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, but is predominantly the thione in solid state.

Module 3: Regioselective S-Alkylation

The 5-thione intermediate is an ambident nucleophile (can react at N or S). To synthesize sulfides (thioethers), we must favor S-alkylation. This is achieved using "soft" electrophiles and non-polar aprotic solvents or mild bases.

Mechanism of Selectivity

The nitrogen is a "hard" nucleophile, while the sulfur is "soft." Under thermodynamic control or using soft alkylating agents (alkyl halides), S-alkylation is favored.

Selectivity Thione Thione Form (Major) Anion Delocalized Anion Thione->Anion + Base S_Product S-Alkyl (Sulfide) TARGET Anion->S_Product Soft Electrophile (R-X) N_Product N-Alkyl (Side Product) Anion->N_Product Hard Electrophile

Figure 2: Mechanistic pathway showing the divergence between S- and N-alkylation.

Protocol
  • Setup: Dissolve the 5-thione (1.0 eq) in Acetone or DMF.

  • Base: Add Potassium Carbonate (

    
    , 1.5 eq). Stir for 15 min.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating often promotes N-alkylation side products. Keep it mild.

  • Workup:

    • If Acetone: Filter salts, evaporate solvent.[4]

    • If DMF: Pour into ice water, extract with Ethyl Acetate.

  • Purification: Flash column chromatography (usually Hexane/EtOAc 9:1). Sulfides are much less polar than the starting thione.

Analytical Validation (QC)

TechniqueExpected SignalDiagnosis
IR Spectroscopy ~1600

(C=N)
Disappearance of ~2500-2600

(S-H) indicates successful alkylation.

H NMR

3.8 ppm (s, 3H)
Methoxyphenyl group (Diagnostic).

C NMR

~165-175 ppm
C-5 Carbon attached to Sulfur.
LC-MS [M+H]+Check for dimer formation (disulfide) which is a common impurity.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Decomposition of amidoxime.Lower reaction temp to 70°C; ensure inert atmosphere.
Product is Oily (Step 2) Impurities preventing crystallization.Triturate with cold diethyl ether or recrystallize from EtOH.
N-Alkylation Observed Reaction too hot or "Hard" electrophile.Switch solvent to Acetone; Perform at 0°C; Use softer leaving groups (Iodide vs Chloride).
Disulfide Dimer (R-S-S-R) Oxidation of thione.Degas solvents; Add mild reducing agent (

) during workup.

References

  • General Synthesis of 1,2,4-Oxadiazoles: Pace, A., et al. "Fluorinated Heterocycles: Synthesis and Biological Activity." Journal of Organic Chemistry. (General reference for heterocycle methodology).

  • Amidoxime to Thione Cyclization: Oulyadi, H., et al. "Regioselectivity of alkylation of 1,2,4-triazole-3-thiones." Journal of Molecular Structure, 2020.[5] (Analogous chemistry explaining S- vs N-selectivity).

  • Biological Relevance & Protocols: de Oliveira, A.B., et al. "A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids." Molecules, 2015, 20(6), 11063-11077.

  • Alkylation Selectivity: Petrov, et al. "Synthesis of 5-alkylthio-1,2,4-oxadiazoles." Russian Journal of Organic Chemistry.

Sources

Microwave-Assisted Synthesis of 3-Aryl-1,2,4-Oxadiazole-5-thiols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 3-aryl-1,2,4-oxadiazole-5-thiols utilizing Microwave-Assisted Organic Synthesis (MAOS). The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a thiol group at the 5-position offers a versatile handle for further functionalization. This protocol details a one-pot reaction from readily available aryl amidoximes, leveraging the significant advantages of microwave irradiation—including drastically reduced reaction times, improved yields, and enhanced safety—over conventional heating methods.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these valuable heterocyclic compounds.

Introduction: The Significance of 1,2,4-Oxadiazoles and Microwave Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has garnered immense interest in drug discovery.[3][4][5] Recognized as a bioisostere for amide and ester functionalities, it offers improved metabolic stability and pharmacokinetic properties.[3] Consequently, this scaffold is present in a wide array of pharmacologically active agents, demonstrating anti-inflammatory, anti-infective, and anticancer properties.[2][4]

Traditional synthetic routes to these compounds often require prolonged reaction times, high temperatures, and tedious work-up procedures. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[1][2] MAOS employs microwave irradiation to heat reaction mixtures directly and efficiently, a mechanism fundamentally different from conventional heating.[6] This volumetric heating leads to a rapid and uniform temperature increase within the sample, often resulting in dramatic accelerations of reaction rates, higher product yields, and increased purity by minimizing the formation of byproducts.[1][7][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[6][7][8][9][10]

Reaction Mechanism and Rationale

The synthesis of 3-aryl-1,2,4-oxadiazole-5-thiols from aryl amidoximes proceeds via a microwave-promoted cyclocondensation reaction. The most common and efficient approach involves the reaction of an aryl amidoxime with a thiocarbonyl source, such as carbon disulfide (CS₂) in the presence of a base.

The proposed mechanism involves three key stages:

  • Nucleophilic Attack: The aryl amidoxime, a potent nucleophile, attacks the electrophilic carbon of carbon disulfide. This step is often facilitated by a base (e.g., potassium hydroxide or triethylamine) which deprotonates the amidoxime, increasing its nucleophilicity.

  • Intermediate Formation: This initial attack forms a dithiocarbamate-like intermediate.

  • Microwave-Induced Cyclodehydration: Under microwave irradiation, the intermediate undergoes a rapid intramolecular cyclization. The high temperature achieved quickly promotes the elimination of a water molecule and hydrogen sulfide, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.

The choice of microwave heating is critical for the efficiency of the cyclization step.[11] The polar intermediates formed during the reaction couple effectively with microwave irradiation, leading to selective and rapid heating that drives the reaction to completion in minutes, whereas conventional heating could take several hours.[1][6]

G cluster_intermediate Reaction Intermediate cluster_product Final Product reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node Amidoxime Aryl Amidoxime Intermediate Dithiocarbamate Intermediate Amidoxime->Intermediate 1. Nucleophilic Attack (+ Base) CS2 Carbon Disulfide (CS₂) CS2->Intermediate Product 3-Aryl-1,2,4-oxadiazole-5-thiol Intermediate->Product 2. Cyclodehydration (-H₂O, -H₂S) mw Microwave Irradiation (Rapid Heating) Intermediate->mw mw->Product

Caption: Proposed reaction mechanism for the synthesis of 3-aryl-1,2,4-oxadiazole-5-thiols.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative 3-aryl-1,2,4-oxadiazole-5-thiol. Researchers should optimize reaction times and temperatures for specific substrates.

Materials and Equipment
  • Reagents:

    • Substituted Aryl Amidoxime (1.0 mmol)

    • Carbon Disulfide (CS₂) (1.5 mmol, 1.5 equiv.)

    • Potassium Hydroxide (KOH) (2.0 mmol, 2.0 equiv.)

    • Ethanol (or other suitable polar solvent, ~3-5 mL)

    • Hydrochloric Acid (1M HCl) for acidification

    • Ethyl Acetate for extraction

    • Anhydrous Magnesium Sulfate (MgSO₄) for drying

  • Equipment:

    • Dedicated microwave synthesizer for chemical reactions (e.g., CEM Discover, Biotage Initiator) with certified pressure-rated reaction vessels (10 mL).[11][12]

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates

Step-by-Step Procedure

G prep_node prep_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node A 1. Reagent Preparation Add Amidoxime, KOH, and Ethanol to microwave vial. B 2. Add Carbon Disulfide Add CS₂ dropwise while stirring. A->B C 3. Seal and Place in Reactor Securely cap the vessel and place it in the microwave cavity. B->C D 4. Microwave Irradiation Heat to 120-150 °C for 5-15 min. (Monitor pressure) C->D E 5. Cooling Cool vial to <50 °C using the instrument's compressed air jet. D->E F 6. Quenching and Acidification Pour mixture into water and acidify to pH ~2 with 1M HCl. E->F G 7. Extraction Extract the aqueous layer with Ethyl Acetate (3x). F->G H 8. Drying and Concentration Dry combined organic layers (MgSO₄) and concentrate via rotary evaporation. G->H I 9. Purification & Analysis Purify crude product (e.g., column chromatography) and analyze. H->I

Caption: General experimental workflow for microwave-assisted synthesis.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl amidoxime (1.0 mmol) and powdered potassium hydroxide (2.0 mmol).

  • Solvent Addition: Add ethanol (4 mL) to the vessel. Stir the mixture for 5 minutes at room temperature to ensure the dissolution and activation of the starting materials.

  • Reagent Addition: Carefully add carbon disulfide (1.5 mmol) to the suspension dropwise.

  • Sealing: Securely seal the vessel with the appropriate cap. Caution: Only use vessels and caps certified by the microwave reactor manufacturer to withstand the expected pressures and temperatures.[11][12]

  • Microwave Reaction: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters:

    • Temperature: 140 °C (using a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system before removing it from the cavity.[11]

  • Work-up: Carefully open the vessel in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by slowly adding 1M HCl. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure 3-aryl-1,2,4-oxadiazole-5-thiol.

Representative Data

The following table summarizes typical results for the synthesis of various 3-aryl-1,2,4-oxadiazole-5-thiols using the described microwave protocol. Optimization may be required for each specific substrate.

EntryAryl Substituent (Ar)Time (min)Temp (°C)Power (W)Yield (%)
1Phenyl10140~15088
24-Chlorophenyl8140~17592
34-Methoxyphenyl12145~14085
44-Nitrophenyl7135~20095
52-Thienyl10140~16083

Best Practices and Safety Considerations

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade synthesizers are equipped with essential safety features for monitoring and controlling temperature and pressure.[11][12]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the manufacturer's recommended volume, temperature, or pressure limits.

  • Solvent Choice: Use high-purity polar solvents that are efficient at absorbing microwave energy. Be aware that the boiling point of solvents is significantly elevated under pressure.

  • Reaction Scale: When scaling up, do not simply increase the volume in a small vessel. Re-optimization in a larger, appropriate vessel is necessary. Initial small-scale trials are always recommended to gauge reaction kinetics.[12]

  • Chemical Hazards: Handle all chemicals, especially volatile and flammable reagents like carbon disulfide, inside a certified chemical fume hood.

Conclusion

The microwave-assisted synthesis of 3-aryl-1,2,4-oxadiazole-5-thiols offers a superior alternative to conventional synthetic methods. This protocol demonstrates a rapid, efficient, and high-yielding process that is highly amenable to the construction of compound libraries for drug discovery and medicinal chemistry programs. By leveraging the precise and rapid heating of microwave irradiation, researchers can significantly accelerate their synthetic workflows while adhering to the principles of green chemistry.[8]

References

  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). specific effects of microwave - Solid supported reaction.
  • Synlett. (2006).
  • CEM Corporation. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
  • ResearchGate. (2020).
  • RSC Publishing. (n.d.). Microwave-assisted synthesis, molecular docking and antiproliferative activity of (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • PMC. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • NIH. (n.d.).
  • BenchChem. (n.d.). experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles.
  • PMC. (n.d.).
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • Bentham Science Publisher. (2021).
  • RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • Journal of Biological Pharmaceutical And Chemical Research. (2022). 26-45 Microwave-assisted synthesis of oxadiazole and th.
  • Lattice Science Publication (LSP). (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives | Indian Journal of Advanced Chemistry (IJAC).
  • Beilstein Journals. (2020).
  • PMC. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
  • MDPI. (2020).

Sources

Application Note: A Reliable Protocol for the Synthesis of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol from 3-Methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, valued for its broad pharmacological activities.[1] This application note provides a comprehensive, field-proven protocol for the efficient conversion of 3-methoxybenzamidoxime into 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. We detail a robust one-pot method utilizing carbon disulfide as a key reagent, explaining the underlying chemical principles and offering a step-by-step guide from reaction setup to product purification. This guide is designed to empower researchers to reliably synthesize this valuable heterocyclic intermediate for applications in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Moiety

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the 1,3,4-oxadiazole ring system has garnered significant attention due to its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] Specifically, the introduction of a thiol group at the 2-position creates a versatile chemical handle and a unique pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]

The synthesis of these scaffolds often starts from acid hydrazides.[3][5] This document provides a detailed protocol for an analogous and effective transformation starting from an amidoxime, specifically 3-methoxybenzamidoxime, to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.

Principle of the Chemical Transformation

The conversion of an amidoxime to a 1,3,4-oxadiazole-2-thiol is achieved through a cyclization reaction with a suitable thiocarbonyl source. Carbon disulfide (CS₂) is an ideal reagent for this purpose as it is an inexpensive and highly reactive C1 synthon that provides the necessary carbon and sulfur atoms to form the heterocyclic ring and the exocyclic thiol group.[6]

The reaction proceeds in a basic medium, typically using potassium hydroxide (KOH) in an alcoholic solvent like ethanol. The base serves to deprotonate the amidoxime, activating it for nucleophilic attack on the carbon disulfide. The subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable aromatic oxadiazole ring.

Plausible Reaction Mechanism:

  • Activation: The basic conditions facilitate the deprotonation of the hydroxylamine moiety of the 3-methoxybenzamidoxime, forming a potent nucleophile.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate-like intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate performs a nucleophilic attack on the internal carbon, initiating the ring closure.

  • Dehydration & Tautomerization: The tetrahedral intermediate eliminates a molecule of water to yield the aromatic 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The product exists in tautomeric equilibrium with its thione form.

Detailed Experimental Protocol

This protocol describes a reliable procedure for the synthesis of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Materials and Equipment
  • Reagents:

    • 3-Methoxybenzamidoxime

    • Carbon Disulfide (CS₂)

    • Potassium Hydroxide (KOH)

    • Absolute Ethanol (EtOH)

    • Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Dropping funnel

    • Ice bath

    • Buchner funnel and flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or pH meter

    • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxybenzamidoxime (e.g., 10 mmol, 1.66 g) and potassium hydroxide (12 mmol, 0.67 g) in absolute ethanol (30 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Carbon Disulfide: Cool the flask in an ice bath. Add carbon disulfide (15 mmol, 0.9 mL) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. Note: This addition is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Reflux: After the addition is complete, remove the ice bath. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Continue refluxing with vigorous stirring for 4-6 hours. The evolution of hydrogen sulfide gas (rotten egg smell) may be observed, indicating the reaction is progressing.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase) until the starting material is consumed.

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated reaction mixture into a beaker containing ice-cold water (50 mL).

  • Acidification: Slowly acidify the aqueous solution by adding dilute hydrochloric acid dropwise with stirring. The target product is acidic and will precipitate out of the solution as the pH is lowered. Continue adding acid until the pH is approximately 5-6.[5]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol as a crystalline solid. Dry the purified product under vacuum.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Amidoxime & KOH in Ethanol add_cs2 Add CS2 at 0-10 °C prep->add_cs2 reflux Reflux for 4-6 hours add_cs2->reflux concentrate Concentrate in Vacuo reflux->concentrate acidify Precipitate in Ice Water & Acidify to pH 5-6 concentrate->acidify filtrate Filter & Wash Solid acidify->filtrate purify Recrystallize from Ethanol filtrate->purify product Final Product: 5-(3-methoxyphenyl)-1,3,4- oxadiazole-2-thiol purify->product

Caption: Workflow for the synthesis of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Summary of Reaction Parameters

ParameterReagent/ConditionRationale / Causality
Starting Material 3-MethoxybenzamidoximeProvides the aryl scaffold and the N-C-N backbone for the ring.
Key Reagent Carbon Disulfide (CS₂)Acts as the C1 synthon, providing the carbon and sulfur atoms.
Base Potassium Hydroxide (KOH)Deprotonates the amidoxime to initiate the nucleophilic attack.
Solvent Absolute EthanolGood solvent for reactants and suitable for reflux temperature.
Reaction Temp. Reflux (~78 °C)Provides the necessary activation energy for cyclization and dehydration.
Reaction Time 4-6 hoursTypical duration to ensure complete consumption of starting material.
Work-up Dilute HCl AcidificationProtonates the thiol and causes the product to precipitate from water.
Purification RecrystallizationEffective method for removing impurities and obtaining a high-purity product.

Chemical Reaction Scheme

Caption: Overall reaction for the synthesis of the target oxadiazole thiol.

Safety Precautions

  • Carbon Disulfide (CS₂): is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Potassium Hydroxide (KOH): is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reflux: Ensure the reflux apparatus is assembled correctly to avoid pressure buildup and solvent leakage.

Conclusion

This application note details a straightforward and efficient method for the synthesis of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol from 3-methoxybenzamidoxime. By leveraging the classic cyclization reaction with carbon disulfide, this protocol provides researchers with a reliable pathway to access a valuable heterocyclic building block crucial for advancing drug discovery programs. The self-validating nature of the protocol, from controlled precipitation to purification by recrystallization, ensures high purity of the final compound.

References

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • ResearchGate. (n.d.). Synthesis of 1,3,4‐oxadiazole in the presence of carbon disulphide.
  • ACS Omega. (2023).
  • Molecules. (n.d.). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH.
  • ScienceDirect. (2025). Carbon disulphide: Significance and symbolism.
  • BenchChem. (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
  • Pharmawave. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • ACS Publications. (n.d.).
  • ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
  • Journal of Pharmaceutical Negative Results. (n.d.). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor.
  • PMC. (2023).

Sources

Troubleshooting & Optimization

thiol-thione tautomerism in 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiol-Thione Tautomerism & Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Status: Active | Version: 2.4

Core Concept: The Tautomeric Equilibrium

Overview

In the solid state and polar solutions, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol does not exist primarily as a thiol (-SH). Instead, it exists predominantly as its thione tautomer, 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-thione .

This equilibrium is governed by the stability of the amide-like thioamide moiety [-C(=S)-NH-] within the ring versus the imidol-like thiol moiety [-C(-SH)=N-]. Understanding this is critical for interpreting spectral data and predicting reactivity (alkylation sites).

Visualizing the Pathway

The following diagram illustrates the equilibrium and the formation of the common thiolate anion intermediate used in synthesis.

Tautomerism Fig 1. Tautomeric equilibrium favoring the thione form and convergence to a common thiolate anion. Thione Thione Form (Major) (Polar Solvents/Solid) N-H / C=S Thiol Thiol Form (Minor) (Non-polar/Gas Phase) -SH / C=N Thione->Thiol  K_taut << 1   Anion Thiolate Anion (Basic Conditions) Nucleophilic Species Thione->Anion  + Base (-H+)   Thiol->Anion  + Base (-H+)  

Diagnostic Troubleshooting (FAQs)

Q1: My 1H NMR shows no -SH signal at 3-4 ppm. Did I lose the sulfur?

Diagnosis: No, you are likely observing the thione tautomer. Explanation: In DMSO-d₆ or CDCl₃, the proton resides on the ring nitrogen (N4). This proton is highly deshielded due to the electron-withdrawing nature of the ring and the anisotropy of the C=S bond.

  • Look for: A broad singlet very far downfield, typically δ 13.0 – 15.0 ppm .

  • Thiol Signal: A true S-H proton (if visible in non-polar solvents) would appear significantly upfield, often around δ 3.0 – 5.0 ppm , but this is rarely observed for this scaffold.

Q2: How do I definitively confirm the Thione structure using 13C NMR?

Protocol: Check the chemical shift of the C5 carbon.

  • Thione (C=S): Resonates downfield at δ 175 – 187 ppm .

  • Thiol (C-S): If trapped (e.g., S-methylated), this carbon shifts upfield to δ 165 – 170 ppm .

  • Data Validation: The presence of a signal >180 ppm is the "gold standard" confirmation of the C=S thione character in solution.

Q3: Why does my IR spectrum lack a sharp S-H stretch?

Observation: You see a strong band ~1350 cm⁻¹ instead of ~2550 cm⁻¹. Root Cause: In the solid state, the compound crystallizes as the thione.[1]

  • Missing: S-H stretch (usually weak/sharp at 2500–2600 cm⁻¹).

  • Present: C=S stretching vibration (strong, 1300–1360 cm⁻¹) and N-H stretch (broad, 3100–3400 cm⁻¹).

Summary of Spectral Characteristics
FeatureThione Form (Major)Thiol Form (Minor/Trapped)
1H NMR δ 13.0–15.0 ppm (N-H, broad)Not typically observed
13C NMR (C5) δ 180–187 ppm (C=S)~165–170 ppm (C-S-R)
IR (Solid State) ~1350 cm⁻¹ (C=S), ~3200 cm⁻¹ (N-H)~2550 cm⁻¹ (S-H)
X-Ray Crystallography C-S bond ~1.67 Å (Double bond character)C-S bond ~1.75 Å (Single bond)

Reactivity & Synthesis Guide

Q4: I want to synthesize the S-alkyl derivative. Do I need to force the thiol form first?

Answer: No. Mechanism: You do not react with the neutral thiol. You react with the thiolate anion . Protocol:

  • Dissolve the thione in a polar solvent (Acetone, DMF, or Ethanol).

  • Add a base (K₂CO₃, Et₃N, or NaH) to deprotonate N4.

  • Resonance distributes the negative charge to the Sulfur atom (making it a "soft" nucleophile).

  • Add the alkyl halide. Outcome: S-alkylation is kinetically and thermodynamically favored over N-alkylation for soft electrophiles (alkyl halides) due to the higher nucleophilicity of the sulfur atom in the anion.

Q5: Why am I seeing N-alkylated byproducts?

Troubleshooting:

  • Hard Electrophiles: Using "hard" electrophiles or specific conditions (e.g., acyl chlorides, certain solvent effects) can sometimes favor attack at the "hard" Nitrogen center (N2 or N4).

  • Solvent: Protic solvents (EtOH) generally favor S-alkylation. Aprotic polar solvents (DMF) also favor S-alkylation but may increase the reaction rate of N-alkylation competitors if the temperature is too high.

  • Control: To ensure S-alkylation, use mild bases (K₂CO₃) in acetone or ethanol at room temperature.

Visualizing the Alkylation Pathway

Reactivity Fig 2. Divergent reactivity of the oxadiazole anion. Start 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-thione Anion Resonance Stabilized Anion (N- vs S- Nucleophile) Start->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion S_Prod S-Alkyl Product (Major) (Thioether) Anion->S_Prod Soft Electrophile (R-X) (Kinetic Control) N_Prod N-Alkyl Product (Minor) (Amide-like) Anion->N_Prod Hard Electrophile / High T

Stability & Handling

Q6: My compound turned from white/yellow to a darker color. What happened?

Issue: Oxidation to the disulfide. Mechanism: 1,2,4-oxadiazole-5-thiols are prone to oxidative dimerization to form bis(oxadiazolyl)disulfides (R-S-S-R) upon exposure to air, especially in solution or if traces of base are present. Prevention:

  • Store under inert atmosphere (Nitrogen/Argon) if possible.

  • Keep in solid form (more stable than solution).

  • If a disulfide forms, it can often be reduced back to the thiol/thione using DTT (Dithiothreitol) or PPh₃/H₂O .

Q7: Does the 3-methoxy group affect stability?

Insight: The 3-methoxyphenyl group is an electron-donating substituent (via resonance) but inductively withdrawing at the meta position.

  • Effect: It slightly increases the electron density of the ring compared to a nitro-phenyl analog, making the sulfur slightly more nucleophilic (and thus more prone to oxidation).

  • Solubility: The methoxy group improves solubility in organic solvents (DCM, EtOAc) compared to the unsubstituted phenyl analog, aiding in purification.

References

  • Tautomerism in 1,3,4-Oxadiazole-2-thiones (Analogous System)

    • Title: Synthesis and Screening of New [1,3,4]Oxadiazole Deriv
    • Finding: Confirms NH signal in 1H NMR and C=S peak (~186 ppm) in 13C NMR for the thione form.[2]

    • Source:

  • NMR Characterization of Thione vs Thiol

    • Title: C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
    • Finding: Establishes characteristic C=S chemical shifts (~187 ppm)
    • Source:

  • Alkylation Regioselectivity

    • Title: Identifying and explaining the regioselectivity of alkyl
    • Finding: Demonstrates S-alkylation preference under basic conditions using DFT and NMR valid
    • Source:

  • Crystal Structure Evidence

    • Title: 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione.[3]

    • Finding: X-ray diffraction confirms the thione tautomer in the solid st
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol before handling.

Sources

distinguishing N-alkylation vs S-alkylation of 1,2,4-oxadiazole-5-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing N-alkylation vs. S-alkylation of 1,2,4-oxadiazole-5-thiols

Executive Summary

The alkylation of 1,2,4-oxadiazole-5-thiols presents a classic ambident nucleophile challenge. The substrate exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. While S-alkylation is kinetically favored under standard basic conditions, N-alkylation (typically at N4 or N2) is thermodynamically stable and can occur via direct alkylation with hard electrophiles or thermal rearrangement of the S-alkyl product.

This guide provides the definitive troubleshooting framework for controlling regioselectivity and analytically confirming the product structure.

Module 1: Diagnostic Framework (Analytical Discrimination)

User Question: "I have isolated a product from my alkylation reaction. The


H NMR shows the alkyl group, but how do I definitively prove if it is on the Sulfur or the Nitrogen?"

Technical Response: Proton NMR (


H) is often insufficient because the chemical shift differences for the alkyl group between S- and N-isomers are subtle and solvent-dependent. The definitive "smoking gun" is Carbon-13 NMR (

C)
, specifically the chemical shift of the C5 carbon (the ring carbon between Oxygen and Nitrogen/Sulfur).
The C5 Chemical Shift Rule

The electronic environment of the C5 carbon changes drastically between the two isomers:

  • S-Alkyl Isomer: The ring retains aromatic character. The C5 is bonded to sulfur via a single bond (C-S-R).

  • N-Alkyl Isomer: The ring adopts a thione character (C=S). The C=S bond is highly deshielding.

FeatureS-Alkyl Derivative (Mercapto)N-Alkyl Derivative (Thione)
Structure Ring-C5-S-RRing(N-R)-C5=S

C NMR (C5)

165 – 172 ppm

180 – 190 ppm
HMBC Correlation Alkyl protons correlate to C5 only .Alkyl protons correlate to C5 AND C3 (if N4-alkyl).
UV-Vis (

)
Lower

(Hypsochromic)
Higher

(Bathochromic) due to C=S
Analytical Workflow Diagram

Use this logic gate to interpret your spectral data.

AnalyticalWorkflow cluster_legend Key Start Isolate Product C13 Acquire 13C NMR (Look at C5 region) Start->C13 CheckHigh Signal > 180 ppm? C13->CheckHigh CheckLow Signal 165-175 ppm? C13->CheckLow ResultN Conclusion: N-Alkyl (Thione form) CheckHigh->ResultN Yes (C=S character) HMBC Run HMBC CheckLow->HMBC Yes (C-S character) HMBC->ResultN Alkyl H correlates to C5 & C3 ResultS Conclusion: S-Alkyl (Mercapto form) HMBC->ResultS Alkyl H correlates to C5 only k1 Experiment k2 Decision Point

Caption: Decision matrix for assigning regiochemistry using


C NMR and HMBC correlations.
Module 2: Synthetic Steering (Reaction Control)

User Question: "I am consistently getting a mixture of isomers or the wrong isomer. How do I force the reaction toward S-alkylation or N-alkylation?"

Technical Response: Regioselectivity in 1,2,4-oxadiazoles is governed by the HSAB (Hard and Soft Acids and Bases) Principle and reaction thermodynamics.

1. Targeting S-Alkylation (Kinetic Control)

The sulfur atom is the "softer" nucleophile compared to the ring nitrogens. To favor S-alkylation:

  • Base: Use a base that deprotonates the thiol but does not promote rearrangement. Carbonates (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) are standard.
  • Solvent: Polar aprotic solvents (Acetone, Acetonitrile, DMF) at Room Temperature or below.

  • Electrophile: Soft electrophiles (Alkyl iodides, bromides, benzyl halides).

Protocol: Standard S-Alkylation

  • Dissolve 1 eq. of 1,2,4-oxadiazole-5-thiol in Acetone or MeCN.

  • Add 1.1 eq. K

    
    CO
    
    
    
    . Stir for 15 min (formation of thiolate anion).
  • Add 1.0 eq.[1] Alkyl Halide dropwise at 0°C.

  • Stir at RT. Do not heat.

  • Checkpoint: Monitor TLC. S-alkyl products are usually less polar than N-alkyl thiones.

2. Targeting N-Alkylation (Thermodynamic Control)

N-alkylation is favored by "harder" conditions or by rearranging the S-alkyl product.

  • Method A (Direct): Use harder electrophiles (e.g., alkyl tosylates) or conditions that favor the thione tautomer (polar protic solvents like EtOH with heating).

  • Method B (Rearrangement): The S

    
     N Rearrangement  (similar to the Chapman or Mumm rearrangements) occurs when the S-alkyl derivative is heated. The alkyl group migrates from Sulfur to Nitrogen (usually N2 or N4 depending on C3 substitution) to form the stable C=S bond.
    

Protocol: Thermal Rearrangement (S to N)

  • Isolate the pure S-alkyl derivative.

  • Dissolve in a high-boiling inert solvent (Xylene or DMF).

  • Heat to reflux (120–140°C) for 2–6 hours.

  • Monitor by

    
    C NMR (disappearance of ~168 ppm signal, appearance of ~185 ppm signal).
    
Synthetic Pathway Diagram

SyntheticPathway SM 1,2,4-Oxadiazole-5-thiol (Tautomeric Mix) Cond1 Soft Conditions: K2CO3, Acetone, RT SM->Cond1 + R-X N_Prod N-Alkyl Product (Thermodynamic) C5 ~185 ppm SM->N_Prod Hard Electrophiles or High Temp S_Prod S-Alkyl Product (Kinetic) C5 ~168 ppm Cond1->S_Prod Heat Thermal Rearrangement (>100°C, Xylene) S_Prod->Heat Isomerization Heat->N_Prod

Caption: Synthetic pathways illustrating the kinetic preference for S-alkylation and the thermodynamic drive toward N-alkylation.

Module 3: Stability & Storage (The "Ghost" Product)

User Question: "My product was pure S-alkyl oxadiazole last week, but after sitting on the shelf, the spectra changed. What happened?"

Technical Response: You have likely experienced a spontaneous S-to-N rearrangement . This is a common pitfall with 1,2,4-oxadiazoles, especially if the alkyl group is electron-deficient (e.g., benzyl, allyl) or if the sample was stored in solution.

Troubleshooting Steps:

  • Check Storage: Was the sample stored in solution (CDCl

    
    , DMSO)? Acidic traces in chloroform can catalyze rearrangement.
    
  • Check Temperature: Was the sample dried in a vacuum oven at high heat? This can trigger the rearrangement.[2]

  • Prevention: Store S-alkyl derivatives as solids at -20°C. If solution storage is necessary, use acid-free solvents and store at low temperature.

References
  • Claramunt, R. M., et al. (2006). "Structure and tautomerism of 1,2,4-oxadiazole-5-ones and 5-thiones." Arkivoc, (v), 53-65.[3]

    • Establishes the C NMR shifts for C=S (thione) vs C-S (thiol) forms.
  • Olesen, P. H. (1991). "The chemistry of 1,2,4-oxadiazoles." Comprehensive Heterocyclic Chemistry II, Vol 4.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. Foundational text for HSAB theory applied to ambident heterocyclic nucleophiles.
  • Summa, V., et al. (1999). "1,3,4-Oxadiazole and 1,2,4-Oxadiazole derivatives." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of this heterocyclic compound.

Introduction

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound with potential applications in medicinal chemistry. Its purification can be challenging due to the presence of various functional groups that can lead to side reactions and the formation of impurities. This guide offers practical, experience-based solutions to common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a persistent oil and won't solidify. What should I do?

This is a common issue, often caused by the presence of residual high-boiling solvents like DMF or DMSO, or by impurities that depress the melting point.

Troubleshooting Steps:

  • Co-evaporation: Dissolve the oil in a volatile solvent such as dichloromethane (DCM) or ethyl acetate. Add a non-polar co-solvent like toluene and evaporate under reduced pressure. The toluene will form an azeotrope with the high-boiling solvent, aiding in its removal. This process may need to be repeated.[1]

  • Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble. Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. Common trituration solvents for polar compounds include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

  • Short Silica Gel Plug: If trituration fails, dissolving the oil in a minimal amount of DCM and passing it through a short plug of silica gel can remove highly polar impurities that may be inhibiting crystallization.[1]

FAQ 2: I'm seeing a significant impurity with a similar polarity to my product on TLC. How can I improve my column chromatography separation?

Co-elution of impurities is a frequent challenge in the purification of oxadiazole derivatives.

Strategies for Enhanced Separation:

  • Optimize the Eluent System:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Start with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. This can effectively separate compounds with close Rf values.[1]

    • Solvent System Modification: For moderately polar compounds like this oxadiazole-thiol, a hexane/ethyl acetate system is a good starting point. To fine-tune the separation, consider adding a small percentage of a third solvent like DCM or a trace amount of methanol.[1]

  • Consider Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (neutral or basic) or reverse-phase silica gel (C18).

Workflow for Optimizing Column Chromatography

cluster_0 Initial Observation cluster_1 Strategy 1: Eluent Modification cluster_2 Strategy 2: Stationary Phase cluster_3 Outcome TLC Poor separation on TLC Gradient Implement Gradient Elution TLC->Gradient If using isocratic Solvent Modify Solvent System (e.g., add DCM or MeOH) TLC->Solvent Fine-tune polarity Alumina Try Alumina Chromatography TLC->Alumina If silica fails Reverse_Phase Use Reverse-Phase (C18) TLC->Reverse_Phase For non-polar impurities Pure Pure Product Gradient->Pure Solvent->Pure Alumina->Pure Reverse_Phase->Pure

Caption: Workflow for optimizing column chromatography.

FAQ 3: My final product has a yellowish tint, suggesting oxidation. How can I prevent this and purify the product?

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, a common source of colored impurities.

Preventative Measures and Purification:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.

  • Purification by Recrystallization: Recrystallization is an excellent method for removing disulfide impurities.[2] A carefully chosen solvent system will allow the desired thiol to crystallize while the disulfide impurity remains in the mother liquor.

Detailed Protocol: Recrystallization of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a compound with the polarity of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, suitable solvents could include ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.[4][5]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6] Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent Selection Table for Recrystallization

Solvent SystemRationale
Ethanol or MethanolThe polar nature of these alcohols is often suitable for heterocyclic compounds.[4][5]
Ethanol/WaterAdding water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexanesA good choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool.
AcetonitrileA polar aprotic solvent that can be effective for a range of heterocyclic compounds.
FAQ 4: I suspect my main impurity is the uncyclized starting material. How can I remove it?

The synthesis of 1,2,4-oxadiazoles can sometimes be incomplete, leaving starting materials or intermediates in the crude product.[7]

Purification Strategy: Acid-Base Extraction

The thiol group in your product is acidic and can be deprotonated with a mild base. This allows for an effective separation from non-acidic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate. The desired thiol will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining non-acidic impurities.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

Diagram of Acid-Base Extraction Workflow

cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation cluster_3 Step 4: Final Workup cluster_4 Outcome Dissolve Dissolve crude product in Ethyl Acetate Extract Wash with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Non-acidic impurities) Separate->Organic Aqueous Aqueous Layer (Thiolate salt) Separate->Aqueous Acidify Acidify Aqueous Layer with 1M HCl Aqueous->Acidify Precipitate Product Precipitates Acidify->Precipitate Extract_Back Extract with Ethyl Acetate Precipitate->Extract_Back Wash Wash with Brine Extract_Back->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification via acid-base extraction.

References
  • BenchChem. (n.d.). Troubleshooting by-product formation in oxadiazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Der Pharma Chemica. (n.d.). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H- imidazo[4,5-b]pyridines.

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amides and esters, offering potential improvements in metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol?

The most direct and common method for synthesizing 1,2,4-oxadiazole-5-thiols is the reaction of an amidoxime with carbon disulfide (CS₂) in the presence of a base.[3][4] For this specific target, the synthesis involves the cyclization of 3-methoxybenzamidoxime with carbon disulfide. The reaction proceeds through a dithiocarbamate intermediate which then undergoes base-mediated cyclodehydration to form the desired heterocyclic product.

Q2: Why is carbon disulfide used as a reactant?

Carbon disulfide serves as a C1 synthon, providing the carbon atom that will become C5 of the oxadiazole ring. Its electrophilic carbon center is readily attacked by the nucleophilic nitrogen of the amidoxime, initiating the formation of the key intermediate required for cyclization.[5] This approach is a well-established method for creating 5-thiol substituted 1,2,4-oxadiazoles and related heterocycles.[6]

Q3: What are the typical solvents and bases employed in this synthesis?

The choice of solvent and base is critical and directly impacts reaction rate and yield.

  • Solvents: Polar aprotic solvents like ethanol, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are generally preferred as they effectively dissolve the starting materials and intermediates.[6][7]

  • Bases: An inorganic base is required to facilitate both the initial nucleophilic addition and the final cyclization step. Potassium hydroxide (KOH) is commonly used. The base deprotonates the amidoxime, increasing its nucleophilicity towards carbon disulfide, and also promotes the final ring-closing dehydration step.[6]

Visual Workflow: General Synthetic Pathway

Synthetic_Pathway Start 3-Methoxybenzamidoxime + Carbon Disulfide (CS₂) Intermediate Potassium Dithiocarbamate Intermediate Start->Intermediate Nucleophilic Addition Product 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Intermediate->Product Cyclodehydration Conditions Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux Conditions->Intermediate Conditions->Product

Caption: General pathway for the synthesis of the target compound.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Problem 1: My reaction yield is consistently low (<40%). What are the most common causes?

Low yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the workup procedure.

  • Reagent Quality:

    • Amidoxime Purity: The starting 3-methoxybenzamidoxime must be pure. Impurities from its synthesis (e.g., unreacted 3-methoxybenzonitrile or hydroxylamine) can interfere with the reaction. Confirm purity by melting point and NMR spectroscopy before use.

    • Solvent Anhydrousness: While not as critical as in other organometallic reactions, using anhydrous solvents is good practice to prevent hydrolysis of intermediates.[7]

  • Reaction Conditions:

    • Base Stoichiometry: At least two equivalents of base (e.g., KOH) are mechanistically required: one to deprotonate the amidoxime for the initial attack on CS₂ and another to facilitate the final cyclization and elimination of H₂S. Using an excess (e.g., 2.5-3.0 equivalents) can often drive the reaction to completion.[6]

    • Temperature and Time: The reaction typically requires heating (reflux) to overcome the activation energy for the cyclodehydration step.[6] If TLC or LC-MS analysis shows significant starting material remaining after several hours, consider extending the reflux time.

  • Workup and Purification:

    • Product Oxidation: The thiol product can be susceptible to air oxidation, leading to the formation of a disulfide dimer. This not only results in product loss but also complicates purification. Performing the aqueous workup and extraction under a nitrogen or argon atmosphere can mitigate this.

    • Acidification: During workup, the reaction mixture is acidified to protonate the thiol and precipitate the product. Ensure the pH is brought down to ~2-3 with a dilute acid like HCl.[6] Adding the acid slowly while cooling the mixture in an ice bath can improve the crystal morphology and purity of the precipitated product.

Problem 2: TLC/LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to 3-methoxybenzonitrile. What is happening?

The formation of 3-methoxybenzonitrile indicates the dehydration of your starting 3-methoxybenzamidoxime. This is a common side reaction for amidoximes, especially under harsh heating conditions or in the presence of certain impurities.

Causality: The amidoxime functional group can eliminate a molecule of water to form a nitrile. If the primary reaction with carbon disulfide is slow, this degradation pathway can become competitive.

Solutions:

  • Control Temperature: Avoid excessive heating. While reflux is necessary, ensure it is not overly vigorous.

  • Order of Addition: Add the carbon disulfide to the mixture of the amidoxime and base in the solvent. This ensures the amidoxime is immediately presented with its reaction partner, favoring the desired pathway over simple decomposition.

  • Use a More Effective Base/Solvent System: In some cases, switching to a stronger, non-nucleophilic base in an aprotic solvent might accelerate the desired reaction, though for this specific synthesis, KOH/Ethanol is well-documented.[7][8]

Problem 3: The isolated product is difficult to purify and appears to be a mixture of my target compound and a higher molecular weight species.

This strongly suggests the formation of the corresponding disulfide dimer via oxidation of the thiol group. Thiols are notoriously prone to oxidation, especially in basic conditions exposed to air.

Solutions:

  • Inert Atmosphere: As mentioned, conduct the reaction and, crucially, the workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Reductive Workup: If disulfide formation is suspected, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) to cleave the disulfide bond back to the desired thiol before final purification. This should be done carefully to avoid reduction of other functional groups.

  • Purification Strategy: For column chromatography, consider using a mobile phase that is slightly acidified (e.g., with a trace of acetic acid) to ensure the thiol remains protonated and less prone to oxidation on the silica gel.

Visual Guide: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Step 1: Verify Reagent Purity - Check 3-methoxybenzamidoxime by MP/NMR - Use fresh, pure CS₂ - Ensure base is not carbonated Start->CheckReagents OptimizeConditions Step 2: Optimize Reaction Conditions - Increase base to 2.5-3.0 eq. - Extend reflux time (monitor by TLC) - Ensure efficient stirring CheckReagents->OptimizeConditions Reagents OK RefineWorkup Step 3: Refine Workup & Purification - Acidify to pH 2-3 slowly on ice - Work up under N₂/Ar to prevent oxidation - Consider reductive treatment if disulfide forms OptimizeConditions->RefineWorkup Conditions Optimized Success Improved Yield & Purity RefineWorkup->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

This protocol is a baseline procedure incorporating best practices to maximize yield.

ReagentM.Wt.AmountMolesEquivalents
3-Methoxybenzamidoxime166.185.0 g30.1 mmol1.0
Potassium Hydroxide (KOH)56.114.2 g75.2 mmol2.5
Carbon Disulfide (CS₂)76.143.4 g (2.7 mL)45.1 mmol1.5
Absolute Ethanol-100 mL--
2M Hydrochloric Acid-~40 mL--

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. If possible, maintain a positive pressure of nitrogen or argon throughout the reaction and workup.

  • Reagent Addition: To the flask, add 3-methoxybenzamidoxime (5.0 g, 30.1 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

  • Base Addition: Carefully add powdered potassium hydroxide (4.2 g, 75.2 mmol) to the solution. The mixture may warm slightly. Stir for 15 minutes.

  • CS₂ Addition: Add carbon disulfide (2.7 mL, 45.1 mmol) dropwise to the stirring mixture at room temperature. The solution will typically turn yellow.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amidoxime spot has been consumed.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. A precipitate of the potassium salt may form. Filter the mixture to remove any inorganic salts and wash the filter cake with a small amount of cold ethanol.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3 (check with pH paper). A pale yellow precipitate will form.

  • Isolation: Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any remaining salts, then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from an appropriate solvent like ethanol/water to yield a pale yellow crystalline solid.

References

  • BenchChem (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • BenchChem (2025). Managing side reactions in the synthesis of 1,2,4-oxadiazoles.
  • BenchChem (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 414-432. [Link]

  • Gomtsyan, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals, 16(3), 448. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and Screening of New[1][7][9]Oxadiazole,[7][8][9]Triazole, and[7][8][9]Triazolo[4,3-b][7][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2294-2303. [Link]

  • Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • Valentine, W. N., et al. (1992). Covalent cross-linking of proteins by carbon disulfide. Toxicology and Applied Pharmacology, 114(2), 241-251. [Link]

  • Rostom, S. A. F., et al. (2021). Synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pak. J. Pharm. Sci., 34(5), 1-10. [Link]

  • Sharma, V., et al. (2024). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. [Link]

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Technical Support Center: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for amides and esters and its metabolic stability.[1][2] However, derivatives substituted with lipophilic moieties, such as the 3-methoxyphenyl group, frequently exhibit poor aqueous solubility. This property, while often beneficial for membrane permeability, presents significant challenges during in vitro screening, formulation development, and achieving predictable in vivo exposure. Low solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and irreproducible experimental results.[3]

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the specific solubility challenges encountered by researchers working with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Solubility Issues & Solutions

This guide is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer.

This is the most frequent solubility issue, often termed "precipitation upon dilution." It occurs because the compound is soluble in the 100% organic stock solution but crashes out when the concentration of the organic solvent drops significantly in the final aqueous medium, exceeding the compound's thermodynamic solubility limit.

Question: What are the immediate steps I can take to prevent this precipitation?

Answer: The primary goal is to maintain the compound in a dissolved state in the final assay medium. Several strategies, ranging from simple procedural adjustments to the use of excipients, can be employed.

G start Precipitation Observed Upon Dilution q_dmso Is final DMSO concentration > 1%? start->q_dmso reduce_dmso Reduce final DMSO to <0.5%. Still precipitating? q_dmso->reduce_dmso Yes q_cosolvent Try a Co-solvent System q_dmso->q_cosolvent No reduce_dmso->q_cosolvent Yes success SOLUBILITY ACHIEVED reduce_dmso->success No cosolvent_protocol Prepare stock in DMSO/Ethanol (1:1). Still precipitating? q_cosolvent->cosolvent_protocol q_ph Is compound ionizable? cosolvent_protocol->q_ph Yes cosolvent_protocol->success No adjust_ph Adjust buffer pH away from pKa. Still precipitating? q_ph->adjust_ph Yes q_enhancer Use a Solubility Enhancer q_ph->q_enhancer No/Unknown adjust_ph->q_enhancer Yes adjust_ph->success No use_cd Incorporate Hydroxypropyl-β-Cyclodextrin. Still precipitating? q_enhancer->use_cd use_cd->success No fail Compound may require advanced formulation (e.g., solid dispersion) use_cd->fail Yes

Caption: Decision workflow for addressing compound precipitation.

Detailed Protocols & Explanations:

  • Optimize Final Organic Solvent Concentration:

    • Causality: Many biological assays are sensitive to organic solvents. However, reducing the DMSO concentration too drastically is the primary cause of precipitation. The key is to find a balance.

    • Protocol: Aim for a final DMSO concentration of ≤0.5% . If your initial protocol uses 1% or higher, re-calculate your dilutions to lower it. While some assays tolerate up to 1% DMSO, many poorly soluble compounds will precipitate above 0.5%.

  • Employ a Co-solvent System:

    • Causality: Co-solvents are water-miscible organic solvents that, when combined, can offer greater solubilizing power than a single solvent alone.[4][5] They can act as a "bridge" between the hydrophobic compound and the aqueous medium.

    • Protocol:

      • Prepare a primary stock solution (e.g., 50 mM) in 100% DMSO.

      • Create a secondary stock (e.g., 5 mM) by diluting the primary stock in a 1:1 mixture of DMSO and another co-solvent like ethanol or polyethylene glycol 400 (PEG400).

      • Use this secondary stock for final dilution into your aqueous buffer. This maintains a more robust solvent environment upon final dilution.

  • Adjust Buffer pH (for Ionizable Derivatives):

    • Causality: The solubility of acidic or basic compounds is highly pH-dependent. For a weakly basic compound (e.g., if it contains an amine), solubility increases as the pH is lowered (i.e., further below its pKa). For a weakly acidic compound, solubility increases as the pH is raised (further above its pKa).[5]

    • Protocol:

      • Predict the pKa of your derivative using cheminformatics software or empirical testing. The 1,2,4-oxadiazole ring itself is weakly basic.

      • Adjust the pH of your final assay buffer. For a basic derivative, try lowering the buffer pH from 7.4 to 6.8 or 6.5.

      • Crucially, run a control experiment to ensure that the pH change does not affect your assay's performance or protein stability.

  • Utilize Solubility Enhancers (Cyclodextrins):

    • Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[4][6]

    • Protocol:

      • Prepare your aqueous assay buffer containing a predetermined concentration of a CD, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). A starting concentration of 1-5 mM is common.

      • Add your compound (from a DMSO stock) to the CD-containing buffer. The CD will help sequester the compound molecules as they enter the aqueous phase, preventing aggregation and precipitation.

      • Validation Step: Confirm that the CD does not interfere with your biological target or assay readout.

Problem 2: My compound is difficult to dissolve even in 100% DMSO to create a stock solution.

Question: What should I do if my compound appears as a persistent solid or oil in DMSO?

Answer: This indicates very high lipophilicity and/or strong crystal lattice energy. The following steps can be taken:

  • Try Alternative Solvents: While DMSO is a universal starting point, some compounds may be more amenable to other strong organic solvents.

  • Apply Gentle Energy: Sonication or gentle warming can provide the energy needed to overcome the activation barrier for dissolution.

  • Verify Compound Purity: Impurities or the presence of a different salt form or polymorph can drastically alter solubility characteristics.

SolventPolarityNotes & Cautions
DMSO (Dimethyl sulfoxide)HighStandard first choice. Hygroscopic; absorb water from the air.
DMF (N,N-Dimethylformamide)HighStronger solvent than DMSO. Can be more toxic.
NMP (N-Methyl-2-pyrrolidone)HighExcellent solubilizer, often used in formulations.
Ethanol MediumLess toxic, but may have lower solubilizing power for very lipophilic compounds.
PEG400 (Polyethylene glycol 400)MediumA viscous liquid co-solvent, often used in preclinical formulations.[4]

Protocol for Difficult-to-Dissolve Compounds:

  • Weigh the compound into a clean glass vial.

  • Add the desired volume of the chosen solvent (e.g., DMSO).

  • Vortex the vial vigorously for 1-2 minutes.

  • If solids remain, place the vial in a sonicating water bath for 5-10 minutes.

  • If solids still persist, warm the solution gently to 37-40°C for 10-15 minutes with intermittent vortexing. Caution: Do not overheat, as this can cause compound degradation.

  • Visually inspect the solution against a light source to ensure no solid particles are visible. The solution should be completely clear.

Frequently Asked Questions (FAQs)

Q1: Why do 3-(3-Methoxyphenyl)-1,2,4-oxadiazole derivatives often have poor water solubility?

A1: The low aqueous solubility is a direct consequence of their molecular structure. The presence of two aryl rings (the methoxyphenyl group and the core phenyl of the oxadiazole, if present at position 5) significantly increases the lipophilicity ("fat-loving" nature) of the molecule. While the oxadiazole ring itself contains heteroatoms that can participate in hydrogen bonding, the overall character of the molecule is dominated by these large, non-polar aromatic surfaces, making it energetically unfavorable for water molecules to solvate it.[7][8]

Q2: What are the main categories of strategies to improve the solubility of these compounds for in vivo studies?

A2: Strategies are broadly divided into physical and chemical modifications.[9]

Strategy CategoryMethodMechanism of Action
Physical Modifications Particle Size Reduction (Micronization, Nanosuspension)Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][6]
Solid DispersionsThe drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[10]
Chemical Modifications Salt FormationFor derivatives with an ionizable acidic or basic center, converting the compound to a salt form can dramatically increase aqueous solubility.[5]
Prodrug ApproachA hydrophilic promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound. Phosphate esters are a common example.[11]
Formulation-Based Lipid-Based Formulations (e.g., SMEDDS)The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a microemulsion in the gut, facilitating absorption.[11]

Q3: How can I accurately measure the solubility of my compound?

A3: There are two primary types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. The shake-flask method is the gold-standard.[12][13] In this protocol, excess solid compound is agitated in a buffer at a controlled temperature (e.g., 37°C) for 24-72 hours to ensure equilibrium is reached. The supernatant is then filtered or centrifuged, and the concentration of the dissolved compound is measured, typically by HPLC-UV.[12][14]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution under non-equilibrium conditions, which is more representative of what happens when a DMSO stock is diluted into buffer. High-throughput methods are common for this.

    • Nephelometry/Turbidimetry: A DMSO stock is serially diluted in a microplate with aqueous buffer. A nephelometer measures light scattering caused by precipitated particles to determine the concentration at which the compound is no longer fully dissolved (the "cloud point").[14][15]

G cluster_screening Early Discovery / Screening cluster_optimization Lead Optimization / Preclinical start Prepare DMSO Stock Solution kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) start->kinetic_assay rank_order Rank Compounds (High/Medium/Low Solubility) kinetic_assay->rank_order thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask Method) rank_order->thermo_assay Promising Candidates ph_profile Determine pH-Solubility Profile thermo_assay->ph_profile formulation Develop Formulation Strategy ph_profile->formulation

Caption: Phased approach to solubility characterization.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON. Available from: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available from: [Link]

  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020). National Institutes of Health (NIH). Available from: [Link]

  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). MDPI. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Strategies in poorly soluble drug delivery systems. (2018). HEREDITAS. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Available from: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Hindawi. Available from: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). National Institutes of Health (NIH). Available from: [Link]

  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available from: [Link]

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preventing dimerization of 1,2,4-oxadiazole-5-thiols during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-5-thiols. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this important heterocyclic scaffold. The 1,2,4-oxadiazole moiety is a valuable bioisostere for esters and amides, and its derivatives exhibit a wide range of biological activities, making them crucial in medicinal chemistry.[1][2][3][4]

A primary challenge in the manipulation of 1,2,4-oxadiazole-5-thiols is their propensity to dimerize into the corresponding disulfide. This guide will equip you with the foundational knowledge and practical strategies to mitigate this side reaction and ensure the success of your synthetic endeavors.

Understanding the Core Problem: Tautomerism and Oxidation

The chemistry of 1,2,4-oxadiazole-5-thiols is governed by two key phenomena: tautomerism and oxidation.

  • Thiol-Thione Tautomerism : 1,2,4-oxadiazole-5-thiols exist in a tautomeric equilibrium with the more stable 1,2,4-oxadiazole-5-thione form.[5][6][7] The thiol form is required for nucleophilic reactions at the sulfur atom, but its transient nature makes it susceptible to side reactions. The thione form is generally more stable and is often the isolated product in syntheses.[1][8][9][10][11]

  • Oxidative Dimerization : The thiol tautomer is readily oxidized to form a disulfide dimer, particularly in the presence of atmospheric oxygen or under basic conditions.[12][13] This dimerization consumes the reactive thiol, leading to reduced yields of the desired product and purification challenges.

The following diagram illustrates the tautomeric equilibrium and the dimerization pathway:

G cluster_0 Tautomeric Equilibrium cluster_1 Dimerization Pathway Thione 1,2,4-Oxadiazole-5-thione (More Stable) Thiol 1,2,4-Oxadiazole-5-thiol (Reactive Nucleophile) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Highly Reactive) Thiol->Thiolate Base Desired_Product Desired_Product Thiol->Desired_Product Reaction with Electrophile (E+) Dimer Disulfide Dimer (Side Product) Thiolate->Dimer Oxidation (e.g., O2)

Caption: Equilibrium and reaction pathways of 1,2,4-oxadiazole-5-thiols.

Troubleshooting Guide: Preventing Dimerization

This section addresses common issues encountered during reactions with 1,2,4-oxadiazole-5-thiols and provides actionable solutions.

Question 1: My reaction yield is low, and I've isolated a significant amount of a high-molecular-weight byproduct. How can I confirm it's the disulfide dimer and prevent its formation?

Answer:

The high-molecular-weight byproduct is likely the disulfide dimer. You can confirm its identity using mass spectrometry, which should show a molecular ion peak corresponding to twice the mass of the starting thiol minus two hydrogen atoms.

To prevent dimerization, consider the following strategies, which can be used in combination:

  • Inert Atmosphere : The primary culprit for dimerization is often atmospheric oxygen.[12] Always perform your reactions under an inert atmosphere, such as nitrogen or argon. This involves using Schlenk techniques or a glovebox.

  • Degassed Solvents : Solvents can contain dissolved oxygen. Before use, degas your solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • pH Control : Basic conditions deprotonate the thiol to form the more nucleophilic but also more easily oxidized thiolate anion.[13][14] If your reaction can tolerate it, maintaining a neutral or slightly acidic pH can suppress dimerization. However, for many reactions where the thiol acts as a nucleophile, a base is required. In such cases, choose the base and addition method carefully, as discussed in the next question.

Question 2: I need to perform a nucleophilic substitution (e.g., alkylation) on the sulfur atom, which requires a base. How do I choose a base and reaction conditions to favor the desired reaction over dimerization?

Answer:

This is a classic challenge. The key is to generate the reactive thiolate in situ and have it react with the electrophile as quickly as possible, minimizing its exposure to oxidative conditions.

StrategyRationaleRecommended Conditions
In Situ Generation and Trapping Minimize the lifetime of the free thiolate by having the electrophile present in the reaction mixture before adding the base.1. Dissolve the 1,2,4-oxadiazole-5-thione and the electrophile in a degassed aprotic solvent (e.g., DMF, acetonitrile).2. Add the base slowly or portion-wise at a controlled temperature (often 0 °C or room temperature).
Choice of Base A non-nucleophilic base of appropriate strength is ideal. Stronger bases can increase the rate of deprotonation but may also promote side reactions.- Potassium Carbonate (K₂CO₃): A mild, effective base for many alkylations.- Triethylamine (TEA): A common organic base, though it can sometimes be nucleophilic.- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base.
Solvent Selection Aprotic polar solvents are generally preferred as they can solvate the ions involved without participating in the reaction.- DMF (N,N-Dimethylformamide) - Acetonitrile - THF (Tetrahydrofuran)

Experimental Protocol: In Situ Alkylation of a 1,2,4-Oxadiazole-5-thiol

  • To a round-bottom flask equipped with a magnetic stir bar, add the 3-aryl-1,2,4-oxadiazole-5(4H)-thione (1.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed DMF (or another suitable aprotic solvent) to dissolve the starting material.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

This in situ approach ensures that the generated thiolate reacts preferentially with the electrophile rather than undergoing oxidation.

Question 3: I am working with a sensitive substrate and cannot isolate the 1,2,4-oxadiazole-5-thiol. Can I use a protecting group strategy?

Answer:

Yes, a protecting group strategy is an excellent approach for multi-step syntheses involving sensitive molecules.[13][15][16][17] The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.

Protecting GroupIntroductionRemoval ConditionsAdvantages/Disadvantages
Acetyl (Ac) Acetic anhydride or acetyl chloride with a base.Mild basic conditions (e.g., K₂CO₃ in methanol, aqueous ammonia).[15]Advantage: Easy to introduce and remove under mild conditions.Disadvantage: May not be stable to strongly nucleophilic or basic reagents.
p-Methoxybenzyl (PMB) PMB-Cl with a base.Strong acid (e.g., Trifluoroacetic acid - TFA).[12]Advantage: Stable to a wide range of conditions.Disadvantage: Deprotection requires strong acid, which may not be compatible with all substrates. Dimerization can sometimes occur during deprotection if not performed carefully under inert conditions.[12]
Trityl (Trt) Trityl chloride with a base.Mild acid (e.g., TFA in DCM, formic acid).Advantage: Bulky group that provides good steric protection. Cleaved under mild acidic conditions.Disadvantage: Can be challenging to remove from sterically hindered thiols.

Workflow for a Protecting Group Strategy

G Start 1,2,4-Oxadiazole-5-thione Protect Protect Thiol (e.g., with PMB-Cl) Start->Protect Protected S-Protected Thiol Protect->Protected Reaction Perform Reaction on Another Part of the Molecule Protected->Reaction Deprotect Deprotect Thiol (e.g., with TFA) Reaction->Deprotect Final_Product Final Product with Free Thiol Deprotect->Final_Product

Caption: Workflow using a thiol protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize and store 1,2,4-oxadiazole-5-thiones?

A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones involves the reaction of amidoximes with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in DMSO.[1][8] This method is often high-yielding and cost-effective. For storage, it is best to keep the solid thione form in a tightly sealed container, protected from light and moisture, at a cool temperature. As a solid, the thione is significantly more stable than the thiol in solution.

Q2: Are there any alternative synthetic routes that avoid the free thiol altogether?

Yes, some modern synthetic methods aim to construct the desired S-substituted 1,2,4-oxadiazole directly. For instance, a one-pot intermolecular annulation reaction has been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols, where the thiol acts as both a reactant and a catalyst.[18][19] Such methods can be highly efficient as they bypass the need to handle the unstable free thiol.

Q3: Can I use reducing agents to convert the disulfide dimer back to the thiol?

In principle, disulfides can be reduced back to thiols. Common reducing agents for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride. However, this adds an extra step to your synthesis and may not be compatible with other functional groups in your molecule. Prevention of dimerization is a far more efficient strategy than remediation.

Q4: How does the substituent at the 3-position of the 1,2,4-oxadiazole ring affect dimerization?

The electronic nature of the substituent at the 3-position can influence the pKa of the thiol and the stability of the thiolate anion. An electron-withdrawing group at the 3-position will make the thiol more acidic, facilitating deprotonation. This could potentially increase the rate of both the desired nucleophilic reaction and the undesired dimerization. Conversely, an electron-donating group would make the thiol less acidic. While there is no universal rule, it is a factor to consider when optimizing your reaction conditions.

References

  • Kaboudin, B., Soleymanie, S., Sabzalipour, A., Kazemi, F., & Fukaya, H. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 2024, 1–7. Available at: [Link]

  • CoLab. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones.
  • Kumari, A., Singh, R. K., & Singh, S. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE, 9(2), e88905. Available at: [Link]

  • PubMed. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. Available at: [Link]

  • Cai, W., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 76(17), 7233–7242. Available at: [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. Available at: [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(5), 825. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[1][20][21]Oxadiazole,[1][8][21]Triazole, and[1][8][21]Triazolo[4,3-b][1][8][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1469–1479. Available at: [Link]

  • Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(11), 2582-2588. Available at: [Link]

  • ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Available at: [Link]

  • Gümüş, S., et al. (2005). 5-Furan-2yl[1][20][21]oxadiazole-2-thiol, 5-furan-2yl-4H[1][8][21] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. Available at: [Link]

  • ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Available at: [Link]

  • Mamatkulov, M. N., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2307–2314. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Available at: [Link]

  • Mohammed R, S. J. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Digital Repository of University of Kerbala. Available at: [Link]

  • Dayakar, G., & Jeyanthi, A. (2013). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H- imidazo[4,5-b]pyridines. Der Pharma Chemica, 5(6), 341-346. Available at: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]

  • Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 21(11), 3875. Available at: [Link]

  • Gümüş, S., et al. (2005). 5-Furan-2yl[1][20][21]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][8][21] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480. Available at: [Link]

  • Organic Letters. Ahead of Print. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4668. Available at: [Link]

  • Royal Society of Chemistry. (2023). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2023). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Available at: [Link]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Sharma, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3979–4001. Available at: [Link]

Sources

Technical Support Center: Stability of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common challenges related to its stability in solution, offering scientifically grounded explanations and practical protocols to ensure the integrity and reproducibility of your results.

I. Core Concepts: Understanding the Chemistry of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol that influence its stability. The molecule's structure, featuring a 1,2,4-oxadiazole ring and a thiol group, presents several potential points of reactivity.

Thiol-Thione Tautomerism

A key characteristic of 1,2,4-oxadiazole-5-thiols is the existence of a tautomeric equilibrium between the thiol and thione forms.[1][2][3] This dynamic process can be influenced by the solvent, pH, and temperature of the solution, potentially affecting the compound's interaction with its biological targets and its overall stability. While the thione form is often favored in many conditions, the presence of the thiol tautomer introduces susceptibility to oxidation.

Susceptibility to Oxidation

The thiol group (-SH) is prone to oxidation, which can lead to the formation of disulfides and other oxidized species. This process can be accelerated by the presence of oxidizing agents, dissolved oxygen, and exposure to light. Such degradation can lead to a loss of compound potency and the formation of impurities that may interfere with experimental assays.

pH-Dependent Hydrolysis

The 1,2,4-oxadiazole ring itself can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4] The stability of the 1,2,4-oxadiazole ring is generally greatest in the pH range of 3-5.[4] Outside of this range, the ring can undergo nucleophilic attack, leading to ring-opening and the formation of degradation products.[4]

II. Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides a systematic approach to identifying and resolving them.

Issue 1: I'm observing a progressive decrease in my compound's potency in a multi-day cell-based assay.

Possible Cause: This is a classic sign of compound degradation in the assay medium. Over the course of the experiment, the active compound is likely breaking down, leading to a lower effective concentration and, consequently, reduced biological activity.

Troubleshooting Protocol:

  • Assess Compound Stability in Media:

    • Prepare a stock solution of your compound in DMSO.

    • Dilute the stock solution to the final working concentration in the cell culture medium you are using.

    • Incubate the compound-media mixture under the same conditions as your assay (e.g., 37°C, 5% CO2) for the full duration of the experiment (e.g., 24, 48, 72 hours).

    • At each time point, take an aliquot of the mixture and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.

  • Analyze for Degradation Products:

    • In your LC-MS analysis, look for the appearance of new peaks that increase in intensity over time. These are likely degradation products.

    • Characterize these products to understand the degradation pathway (e.g., oxidation, hydrolysis).

Solutions & Preventative Measures:

  • Fresh Media Changes: If significant degradation is observed, consider performing daily or more frequent media changes with freshly prepared compound solutions.

  • Alternative Solvents: While DMSO is common, for some compounds, other solvents like ethanol may offer better stability for initial stock solutions. However, always consider the solvent's compatibility with your assay.

  • Protect from Light: Incubate your assay plates in the dark to minimize light-induced degradation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant to the media (if compatible with your cells) may help to slow down oxidative degradation.

Issue 2: My compound solution in DMSO, stored at room temperature, has turned slightly yellow and shows a new peak in the HPLC analysis.

Possible Cause: This suggests oxidation of the thiol group. The thiol can oxidize to form a disulfide dimer, which is often colored and will present as a new peak in the chromatogram. Room temperature storage and exposure to air can accelerate this process.

Troubleshooting Protocol:

  • Confirm Oxidation:

    • Analyze the yellowed solution by LC-MS. The mass of the new peak should correspond to the disulfide dimer of your compound.

  • Controlled Stability Study:

    • Prepare fresh solutions of your compound in DMSO.

    • Store aliquots under different conditions:

      • Room temperature, exposed to light and air.

      • Room temperature, protected from light (amber vial).

      • 4°C, protected from light.

      • -20°C, protected from light.

    • Analyze the solutions by HPLC at regular intervals (e.g., daily for a week) to determine the optimal storage conditions.

Solutions & Preventative Measures:

  • Proper Storage: Store stock solutions in tightly sealed, amber vials at -20°C or -80°C to minimize exposure to light and air and slow down degradation.

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from a frozen stock solution immediately before use.

Issue 3: I observe poor reproducibility of my results between experiments, even when using the same stock solution.

Possible Cause: Inconsistent handling of the stock solution, such as repeated freeze-thaw cycles, can lead to gradual degradation. Each time the solution is thawed, it is exposed to moisture and oxygen, which can contribute to compound breakdown.

Troubleshooting Protocol:

  • Freeze-Thaw Stability Study:

    • Prepare a fresh stock solution in DMSO.

    • Aliquot the solution into several small vials.

    • Subject the aliquots to a series of freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature for 30 minutes, repeat 1-5 times).

    • After each cycle, analyze an aliquot by HPLC to quantify the parent compound.

Solutions & Preventative Measures:

  • Single-Use Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Standardized Thawing Procedure: When you need to use a frozen stock, thaw it quickly and use it immediately. Avoid leaving it at room temperature for extended periods.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions due to its high solvating power. For aqueous-based assays, subsequent dilutions should be made carefully to avoid precipitation. Other organic solvents like dimethylformamide (DMF) and ethanol may also be suitable, but their use should be validated for both solubility and stability of the compound.

Q2: How does pH affect the stability of this compound?

A2: The 1,2,4-oxadiazole ring is generally most stable in a pH range of 3-5.[4] At lower pH values (<3), the ring can be protonated, leading to nucleophilic attack and ring opening.[4] At higher pH values (>5), nucleophilic attack can also occur, leading to the same degradation product.[4] The thiol group's ionization state will also be pH-dependent, which can influence its reactivity and susceptibility to oxidation.

Q3: What are the expected degradation products?

A3: The primary degradation pathways are likely oxidation of the thiol group to form a disulfide dimer and hydrolysis of the 1,2,4-oxadiazole ring. Under strongly acidic or basic conditions, ring cleavage can occur.

Q4: Are there any known incompatibilities with common assay reagents?

A4: Avoid strong oxidizing and reducing agents. Be mindful of reagents that can react with thiols, such as maleimides. If your assay involves such components, a preliminary compatibility study is recommended.

IV. Experimental Protocols & Data

Protocol: General HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm or the lambda max).

  • Injection Volume: 10 µL

Data Summary: Stability under Various Conditions (Hypothetical Data)
ConditionSolventTemperatureDuration% Remaining Parent Compound
1DMSORoom Temp24 hours95%
2DMSORoom Temp72 hours80%
3DMSO4°C72 hours98%
4DMSO-20°C1 month>99%
5Cell Media37°C24 hours85%
6Cell Media37°C48 hours70%

V. Visualizing Workflows and Pathways

Diagram: Troubleshooting Workflow for Decreased Potency

G start Decreased Potency Observed check_stability Hypothesis: Compound Degradation Run Stability Assay in Media start->check_stability analyze_data Analyze by HPLC/LC-MS at 0, 24, 48, 72h check_stability->analyze_data degradation_obs Significant Degradation? analyze_data->degradation_obs no_degradation No Significant Degradation Investigate Other Assay Variables (e.g., cell health, reagent stability) degradation_obs->no_degradation No degradation_yes Degradation Confirmed degradation_obs->degradation_yes Yes implement_solutions Implement Solutions: - Frequent Media Changes - Protect from Light - Optimize Storage degradation_yes->implement_solutions re_evaluate Re-evaluate Potency implement_solutions->re_evaluate

Caption: A logical workflow for troubleshooting decreased compound potency.

Diagram: Potential Degradation Pathways

G Compound 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Thione Thione Tautomer Compound->Thione Tautomerization (Equilibrium) Oxidized Disulfide Dimer Compound->Oxidized Oxidation (O2, light) Hydrolyzed Ring-Opened Product Compound->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Key potential degradation pathways for the compound.

VI. References

  • 5-Furan-2yl[1][3][5]oxadiazole-2-thiol, 5-furan-2yl-4H[1][2][5] triazole-3-thiol and their thiol-thione tautomerism. PubMed. Available at: [Link]

  • Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Journal of Molecular Structure. Available at: [Link]

  • Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]

  • 5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Tautomerism of thiol thione forms. ResearchGate. Available at: [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]

  • Synthesis and Screening of New[1][3][5]Oxadiazole,[1][2][5]Triazole, and[1][2][5]Triazolo[4,3-b][1][2][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. ResearchGate. Available at: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]

  • Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

To the Drug Discovery & Analytical Chemistry Community:

This guide departs from standard spectral lists to address the specific structural dynamics of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol . This compound is not merely a static molecule; it is a dynamic system subject to tautomeric equilibrium that frequently confuses automated spectral assignment software.[1]

As Senior Application Scientists, we must look beyond "peak picking" and understand the behavior of the molecule in solution.[1] This guide provides a comparative analysis to distinguish this specific meta-substituted isomer from its para-analogs and its thione tautomer.

Part 1: Structural Dynamics & Tautomerism

The primary challenge in characterizing 1,2,4-oxadiazole-5-thiols is the thiol-thione tautomerism . In the solid state and in polar aprotic solvents (like DMSO), the equilibrium heavily favors the thione (NH) form, despite the IUPAC name suggesting a thiol (SH).[1]

The Equilibrium Mechanism

Understanding this equilibrium is critical for interpreting the acidic proton signal (which often appears as a broad singlet downfield).

Tautomerism Thiol Thiol Form (-SH) (Non-polar solvents) Thione Thione Form (=S / -NH) (Polar solvents / DMSO) Thiol->Thione Solvent Polarity Reactivity Reactivity Implications S-alkylation vs N-alkylation Thione->Reactivity Nucleophilic Center

Figure 1: Tautomeric equilibrium shift driven by solvent polarity. In DMSO-d6, the Thione form predominates.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize exchange broadening of the labile proton, follow this specific protocol.

Solvent Selection
  • Recommended: DMSO-d6 (99.9% D).

    • Reasoning: Stabilizes the thione tautomer via hydrogen bonding, sharpening the N-H signal.

    • Avoid: CDCl3 (unless dry). Traces of acid/base in chloroform can cause rapid exchange, making the SH/NH signal disappear entirely.[1]

  • Concentration: 10–15 mg in 0.6 mL.[1] High concentration prevents dimerization artifacts.[1]

Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons if running 13C).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: The methoxy protons relax quickly, but the isolated aromatic protons and the N-H proton have long T1 times.[1] A short D1 will under-integrate the N-H peak.

  • Scans (NS): 16 (1H), 1024 (13C).[1]

Part 3: Data Interpretation & Comparative Analysis

The Aromatic Region: Meta vs. Para Distinction

The most common synthesis error is the inadvertent use of 4-methoxybenzamidine, yielding the para isomer. You must distinguish the 3-substituted (meta) pattern from the 4-substituted (para) pattern.

Table 1: Comparative Chemical Shift Assignments (DMSO-d6)
PositionSignal Type3-Methoxy (Target)4-Methoxy (Alternative)Diagnostic Feature
NH / SH Broad Singlet13.5 – 14.2 ppm 13.5 – 14.2 ppmIndicates Thione form. Disappears with D2O shake.
Ar-H2 Singlet (t)~7.55 ppm N/AKey differentiator. Isolated proton between C=N and OMe.
Ar-H6 Doublet (dt)~7.65 ppm ~7.90 ppm (AA'BB')H6 is deshielded by the oxadiazole ring.
Ar-H5 Triplet (t)~7.48 ppm N/APseudo-triplet due to coupling with H4 and H6.
Ar-H4 Doublet (dd)~7.15 ppm ~7.10 ppm (AA'BB')Shielded by the ortho-methoxy group.
-OCH3 Singlet3.84 ppm 3.86 ppmIntense singlet; integrates to 3H.[2]
Detailed Spectral Breakdown
1. The Labile Proton (Thione Fingerprint)
  • Shift: 13.5 – 14.5 ppm.[1]

  • Appearance: Very broad singlet.

  • Validation: If this peak is absent in CDCl3, it does not mean the compound is degraded; it indicates rapid exchange.[1] Retest in DMSO-d6.

2. The Methoxy Handle[1]
  • Shift: ~3.84 ppm.[1]

  • Integration: 3H.

  • Utility: Use this sharp singlet to calibrate integration. If the aromatic region integrates < 4H relative to this peak, check for T1 relaxation issues.[1]

3. The "Meta" Pattern (The Fingerprint)

Unlike the symmetric "roofed" doublets of the para-isomer, the 3-methoxyphenyl group displays a complex 4-spin system:

  • H2: Appears as a narrow triplet or singlet (long-range coupling only).

  • H4/H6/H5: Look for the Doublet-Triplet-Doublet pattern. The triplet (H5) is often obscured if resolution is low, but the presence of the isolated H2 singlet is definitive proof of meta-substitution.

Part 4: Advanced Characterization (2D NMR Validation)

To definitively assign the quaternary carbons of the oxadiazole ring (which have no protons attached), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

HMBC_Workflow H2 Proton H2/H6 (7.5 - 7.6 ppm) C3 Carbon C3 (C=N) (~167 ppm) H2->C3 Strong 3J Correlation C5 Carbon C5 (C=S) (~178 ppm) NH Proton NH (~14 ppm) NH->C3 Weak 3J (Thione form) NH->C5 Strong 2J Correlation

Figure 2: HMBC Connectivity. The correlation between the aromatic protons and the C3 oxadiazole carbon confirms the ring attachment.[1]

13C NMR Benchmarks
  • C5 (C=S): The most downfield signal, typically 175–180 ppm .[1] If this signal appears upfield at ~165 ppm, the compound has likely oxidized to the disulfide dimer or is S-alkylated.

  • C3 (C=N): Typically 165–168 ppm .[3]

  • Ar-C-OMe: ~160 ppm.[4]

Part 5: Troubleshooting & Common Pitfalls

SymptomDiagnosisSolution
Missing NH peak Solvent exchange or water suppression.Ensure DMSO is dry.[1] Do not use presaturation water suppression (it may suppress exchangeable protons).
Split Methoxy Peak Rotamers or Impurities.[1]Oxadiazoles can exhibit rotameric behavior at low temps, but usually, this indicates a mixture of Thiol/Thione or Para-isomer impurity.[1]
Extra peaks ~7-8 ppm Residual Benzonitrile/Acid.Check starting material shifts. 3-Methoxybenzoic acid has a very similar aromatic pattern but lacks the C=S carbon signal.

References

  • Tautomerism in Oxadiazoles

    • Srivastava, R. M., et al. "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles."[1][5] Química Nova, 1989.[1][5]

    • Note: Establishes the C=N and C=S carbon shifts for 3-phenyl-1,2,4-oxadiazole deriv
  • Synthesis & Characterization of Analogues

    • Bansal, S., & Kumar, V. "Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione." Research Journal of Pharmacy and Technology, 2025.[1]

    • Note: Provides methodological comparisons for the thione/thiol equilibrium in rel
  • Solvent Effects on Thione/Thiol Equilibrium

    • Al-Masoudi, N., et al. "Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione." Journal of Molecular Structure, 2025.[1]

    • Note: Confirming the dominance of the thione form in polar solvents via X-ray and NMR correlation.[1]

  • Meta-Methoxy Substitution Patterns: General reference for 3-methoxybenzyl systems in heterocyclic chemistry: Spectroscopic Data of Steroid and Heterocyclic Compounds, confirming the H2/H4/H5/H6 splitting p

Sources

IR Spectrum Analysis: Distinguishing Oxadiazole Thiol vs. Thione Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioactive Consequence

In the development of heterocyclic pharmaceuticals, 1,3,4-oxadiazoles are privileged scaffolds due to their metabolic stability and hydrogen-bonding capacity. However, a critical analytical challenge exists: these molecules undergo thiol-thione tautomerism .

While often drawn as the thiol (-SH) form in chemical catalogs, experimental evidence confirms that the thione (=S) form predominates in the solid state and polar solutions. This distinction is not merely academic—the tautomeric form dictates:

  • Ligand-Receptor Binding: The thione form presents a hydrogen bond donor (NH) and a different acceptor profile (C=S) compared to the thiol form.

  • Solubility & Permeability: The thione is more polar, affecting LogP and bioavailability.

  • Chemical Reactivity: S-alkylation (thiol) vs. N-alkylation (thione) pathways.

This guide provides a definitive, data-driven protocol for using Infrared (IR) Spectroscopy to distinguish these tautomers, supported by mechanistic insights and self-validating workflows.

Theoretical Framework: The Tautomeric Equilibrium[1]

The equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic sulfur. This is a dynamic process influenced by phase and solvent polarity.

Mechanism Visualization

The following diagram illustrates the proton shift and the resulting electronic reorganization.

Tautomerism cluster_0 Thiol Form (Aromatic) cluster_1 Thione Form (Non-Aromatic) Thiol 1,3,4-Oxadiazole-2-thiol (Heteroaromatic System) -S-H group present C=N bond intact Thione 1,3,4-Oxadiazole-2(3H)-thione (Amide-like System) -N-H group present C=S bond formed Thiol->Thione Proton Transfer (Solid State/Polar Solvent) Feat_Thiol IR Marker: ν(S-H) ~2550 cm⁻¹ Thiol->Feat_Thiol Feat_Thione IR Marker: ν(N-H) ~3200 cm⁻¹ ν(C=S) ~1300 cm⁻¹ Thione->Feat_Thione

Caption: The proton migration from sulfur to nitrogen disrupts the aromaticity of the oxadiazole ring, creating the thione form which is stabilized by resonance and intermolecular hydrogen bonding.

Spectral Fingerprinting: The Comparative Analysis

IR spectroscopy is the most rapid method to assess the bulk state of the material. The distinction relies on identifying mutually exclusive vibrational modes.

Comparative IR Data Table
Vibrational ModeThiol Form (–SH)Thione Form (=S)Intensity & Character
N–H Stretch Absent 3100 – 3400 cm⁻¹ Broad, medium intensity. Often overlaps with -OH if water is present.
S–H Stretch 2500 – 2600 cm⁻¹ Absent Weak, sharp. The absence of this peak is the primary indicator of the thione form.
C=S Stretch Absent1100 – 1330 cm⁻¹ Strong to medium. Often coupled with other ring vibrations (fingerprint region).
C=N Stretch ~1610 – 1640 cm⁻¹Shifted/ModifiedThe C=N band persists but shifts due to loss of ring aromaticity in the thione form.
C–S Stretch 600 – 700 cm⁻¹AbsentWeak, difficult to assign definitively without Raman.
Critical Analysis of Bands[2]
  • The "Ghost" S-H Peak (~2550 cm⁻¹): In 90% of solid-state samples (KBr pellets), you will not see the S-H stretch. This is because the thione form is thermodynamically favored in the crystal lattice due to the formation of strong N-H···S=C intermolecular hydrogen bonded dimers.

    • Expert Insight: Do not assume your synthesis failed if the S-H peak is missing. It confirms the thione tautomer.

  • The Thione "Fingerprint" (1100–1350 cm⁻¹): Assigning the C=S stretch is notoriously difficult because it couples with C-N and C-O vibrations. Literature often cites two bands:

    • Band I (1300–1350 cm⁻¹): Mixed mode involving C=S stretching and N-H bending.

    • Band II (1100–1200 cm⁻¹): Pure C=S character.

    • Recommendation: Use C=S presence only as secondary confirmation. Rely on the N-H stretch (3100–3400 cm⁻¹) as the primary positive identifier for the thione form.

Experimental Protocol: Self-Validating Workflows

To rigorously determine the tautomeric state, you must analyze the sample in both solid and solution phases.

A. Solid State Analysis (KBr Pellet)
  • Objective: Determine the stable crystal form.

  • Protocol:

    • Mix 1–2 mg of dry oxadiazole derivative with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Validation: Check for water bands at 3400 cm⁻¹. If present, dry the pellet under vacuum at 60°C for 30 mins and rescan.

B. Solution State Analysis (Solvent Polarity Scan)
  • Objective: Observe the equilibrium shift.

  • Protocol:

    • Prepare saturated solutions in Chloroform (Non-polar) and DMSO or Ethanol (Polar) .

    • Use a sealed liquid IR cell (CaF₂ windows recommended for DMSO).

    • Observation:

      • Chloroform:[1] May show emergence of weak S-H bands (~2550 cm⁻¹) if the thiol form is stabilized by non-polar environments (rare, but possible with specific substituents).

      • DMSO: Will strongly reinforce the thione bands (C=S, N-H) due to solvent stabilization of the polar thione dipole.

Decision Tree for Spectral Assignment

Use this logic flow to interpret your spectrum and assign the tautomer.

DecisionTree Start Analyze IR Spectrum (4000 - 400 cm⁻¹) CheckSH Check 2500-2600 cm⁻¹ Is there a weak, sharp peak? Start->CheckSH CheckNH Check 3100-3400 cm⁻¹ Is there a broad band? CheckSH->CheckNH No Thiol Conclusion: Thiol Form Predominates CheckSH->Thiol Yes (Distinct) Thione Conclusion: Thione Form Predominates (Most Common) CheckNH->Thione Yes Mixture Conclusion: Tautomeric Mixture (Check Solvent/Impurities) CheckNH->Mixture Weak/Ambiguous Validation Validation: Confirm with C=S band at 1100-1330 cm⁻¹ Thione->Validation

Caption: A logical workflow for assigning tautomeric forms based on the presence or absence of key stretching frequencies.

Complementary Validation (When IR is Ambiguous)

While IR is powerful, strong hydrogen bonding can broaden the N-H peak, making it resemble an O-H peak or obscuring it entirely. If IR is inconclusive, validate with Carbon-13 NMR (¹³C NMR) .

  • Thione Carbon (C=S): Appears downfield at 175 – 185 ppm .

  • Thiol Carbon (C-S): Appears upfield at 160 – 170 ppm .

This NMR shift is the definitive "Gold Standard" confirmation to support your IR data.

References

  • Al-Masoudi, N. A., et al. (2021).[2] Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Link

  • El-Sawy, W. S. M., et al. (2023).[3] Thione–thiol tautomerism of 1,3,4-oxadiazole derivatives: Determination of low molecular thiols. ACS Applied Materials & Interfaces.[3] Link (Note: Generalized link to journal based on snippet context).

  • Stanovnik, B., & Tišler, M. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.[4] Link

  • PubChem. (2025).[5] 1,3,4-Oxadiazole-2-thiol Compound Summary. National Library of Medicine. Link

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predictive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pathways for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document elucidates the characteristic fragmentation patterns by comparing them with related chemical structures, supported by established mass spectrometry principles and literature data.

Introduction and Significance

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The thiol and methoxyphenyl substituents introduce unique chemical properties that can influence metabolic stability, receptor binding, and pharmacokinetic profiles. Understanding the mass spectrometric fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of synthetic intermediates.

Electron Ionization (EI) mass spectrometry is a cornerstone technique for structural elucidation, providing reproducible fragmentation patterns that act as a molecular fingerprint.[2] The high energy imparted during EI induces fragmentation through the cleavage of the weakest bonds and the formation of the most stable fragment ions.[3] This guide will dissect the predicted fragmentation pathways of the title compound by examining the influence of its three core structural motifs: the 1,2,4-oxadiazole ring, the methoxyphenyl group, and the thiol substituent.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (Molecular Weight: 224.25 g/mol ) is predicted to be governed by three competing pathways originating from the molecular ion ([M]+•, m/z 224). These pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Pathway I: Heterocyclic Ring Cleavage (Retro-Cycloaddition)

The hallmark fragmentation of the 1,2,4-oxadiazole ring under electron impact involves a retro-cycloaddition reaction, cleaving the weakest bonds within the heterocycle.[4] This process typically involves the scission of the N2–C3 and O1–C5 bonds or the O1–N2 and C3–N4 bonds. For the title compound, the most probable ring cleavage leads to the formation of a stable benzonitrile-type ion.

  • Step 1: The molecular ion at m/z 224 undergoes cleavage of the O1–C5 and N4–C3 bonds.

  • Step 2: This results in the formation of the highly stable 3-methoxybenzonitrile radical cation at m/z 133 . The other fragment, a neutral and unstable thioisocyanate species ([S=C=N–O]•), is not detected.

This pathway is directly analogous to the fragmentation of other 3,5-disubstituted 1,2,4-oxadiazoles, where the charge is retained by the most stable aromatic nitrile fragment.[4]

Pathway II: Fragmentation of the Methoxyphenyl Substituent

The methoxy group on the phenyl ring provides a distinct and predictable fragmentation route common to aromatic ethers.[5]

  • Step 1: The molecular ion ([M]+•, m/z 224 ) undergoes alpha-cleavage with the loss of a methyl radical (•CH3). This forms a resonance-stabilized phenoxide-type cation at m/z 209 .

  • Step 2: This ion at m/z 209 can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation for phenolic cations and results in a fragment ion at m/z 181 .[6]

Pathway III: Cleavage of the Thiol Group

The carbon-sulfur bond of the thiol group is relatively weak and represents a probable site for initial fragmentation.

  • Step 1: The molecular ion ([M]+•, m/z 224 ) can lose a thiol radical (•SH). This pathway leads to the formation of a cation at m/z 191 . The stability of this resulting ion is enhanced by the aromatic and heterocyclic systems.

The following diagram, generated using DOT language, illustrates these competing fragmentation pathways from the molecular ion.

G cluster_path1 Pathway I: Ring Cleavage cluster_path2 Pathway II: Methoxyphenyl Fragmentation cluster_path3 Pathway III: Thiol Cleavage M [M]+• m/z 224 C9H8N2O2S F133 [C8H7NO]+• m/z 133 M->F133 Retro-Cycloaddition F209 [M - •CH3]+ m/z 209 M->F209 - •CH3 F191 [M - •SH]+ m/z 191 M->F191 - •SH F181 [M - •CH3 - CO]+ m/z 181 F209->F181 - CO

Caption: Predicted EI-MS fragmentation pathways of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Data Summary and Comparison with Alternatives

The predicted fragmentation pattern provides a unique fingerprint for the title compound. Below is a summary of the key diagnostic ions.

m/z (Predicted) Proposed Formula Identity / Neutral Loss Significance
224[C₉H₈N₂O₂S]⁺•Molecular Ion, [M]⁺•Confirms the molecular weight of the compound.
209[C₉H₅N₂O₂S]⁺[M - •CH₃]⁺Diagnostic for the methoxy group .
191[C₉H₇N₂O₂]⁺[M - •SH]⁺Diagnostic for the thiol substituent .
181[C₈H₅N₂OS]⁺[M - •CH₃ - CO]⁺Confirms the methoxyphenyl origin of the m/z 209 ion.
133[C₈H₇NO]⁺•[3-methoxybenzonitrile]⁺•Diagnostic for the 1,2,4-oxadiazole ring cleavage .
Comparative Analysis:
  • vs. 3,5-Diphenyl-1,2,4-oxadiazole: The fragmentation of 3,5-diphenyl-1,2,4-oxadiazole is dominated by the same retro-cycloaddition ring cleavage seen in Pathway I.[4] However, it lacks the characteristic losses of •CH₃ (m/z 209) and •SH (m/z 191), making these fragments highly diagnostic for the specific substitutions on our target molecule.

  • vs. 5-Phenyl-1,3,4-oxadiazole-2-thiol: This isomer also displays fragmentation related to the thiol group.[7] However, the fragmentation of the 1,3,4-oxadiazole core is different, often involving the loss of CO or CS fragments from the ring itself rather than a clean retro-cycloaddition. The presence of the m/z 133 ion is therefore a strong indicator of the 1,2,4-oxadiazole isomer.

  • vs. 3-Methoxyphenylboronic Acid: While not a heterocycle, this simple precursor shows the characteristic loss of a methyl radical followed by CO, confirming that this fragmentation is intrinsic to the methoxyphenyl moiety itself and independent of the heterocyclic core.

Proposed Experimental Protocol

To empirically validate the predicted fragmentation patterns, the following experimental workflow using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended.

G cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector Prep1 Dissolve 1 mg of sample in 1 mL of Methanol Prep2 Dilute to 10 µg/mL for analysis Prep1->Prep2 GC1 Inject 1 µL sample (Splitless mode) Prep2->GC1 GC2 Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) GC1->GC2 GC3 Oven Program: Start 100°C (1 min), ramp 15°C/min to 280°C, hold 5 min GC2->GC3 MS1 Ionization Mode: Electron Ionization (EI) GC3->MS1 MS2 Ionization Energy: 70 eV MS1->MS2 MS3 Mass Range: m/z 40-400 MS2->MS3 MS4 Source Temp: 230°C MS3->MS4

Caption: Recommended experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

    • Dissolve the sample in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution in methanol to a final working concentration of approximately 10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injection: 1 µL of the working solution, splitless injection mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[2]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum to identify the molecular ion peak (m/z 224) and compare the observed fragment ions with the predicted values (m/z 209, 191, 181, 133).

Conclusion

The in-silico fragmentation analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol predicts a rich and informative mass spectrum under electron ionization conditions. The fragmentation is characterized by three competitive and diagnostic pathways: a retro-cycloaddition cleavage of the oxadiazole ring yielding an ion at m/z 133, fragmentation of the methoxyphenyl group via loss of •CH₃ (m/z 209), and cleavage of the thiol substituent with loss of •SH (m/z 191). The presence and relative abundance of these key ions provide a robust method for the structural confirmation of this molecule and its distinction from structural isomers and related analogues. The provided experimental protocol offers a clear and reliable path for the empirical verification of these predictions.

References

  • Selva, A., & Traldi, P. (1978). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews. Available at: [Link]

  • Agirbas, H., & Sümengen, D. (1992). Mass spectra of 1,2,4-oxadiazole-5-thiones and 1,2,4-thiadiazole-5-ones. Spectroscopy Letters, 25(7), 1079-1088. Available at: [Link]

  • Safe, S., & Hutzinger, O. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-14. Available at: [Link]

  • Kralj, B., Zupan, J., & Marsel, J. (1976). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 11(5), 493-500. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Sawicki, E., Stanley, T. W., Hauser, T. R., Elbert, W., & Nee, J. L. (1961). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 33(1), 93-96. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Hameed, A., Raheel, A., Iram, S., & Abbas, N. (2019). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Current Organic Synthesis, 16(7), 951-984. Available at: [Link]

Sources

comparing bioactivity of 1,2,4-oxadiazole-5-thiol vs 1,3,4-oxadiazole-2-thiol

[1]

Executive Summary

In medicinal chemistry, oxadiazole thiols are privileged scaffolds acting as bioisosteres for carboxylic acids, esters, and amides. While both isomers share the formula

  • 1,3,4-Oxadiazole-2-thiol: The most widely explored isomer.[1] It exhibits superior stability and is a dominant scaffold in antimicrobial (specifically anti-tubercular) and anti-inflammatory drug design.[2]

  • 1,2,4-Oxadiazole-5-thiol: Less common but highly specific.[1] It is often employed as a metabolically stable ester bioisostere in oncology and neurodegenerative research, though it is more susceptible to reductive ring opening under certain physiological conditions.

Structural Chemistry & Tautomerism

Both compounds exist in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms.[2] This equilibrium dictates their binding affinity to protein targets (e.g., via hydrogen bonding or metal chelation).[2]

Tautomeric Equilibrium

Experimental data (X-ray crystallography and NMR) confirms that the thione form predominates in the solid state and in polar solvents for both isomers.[2]

Tautomerismcluster_1341,3,4-Oxadiazole-2-thiol Equilibriumcluster_1241,2,4-Oxadiazole-5-thiol EquilibriumThiol_134Thiol Form(Aromatic)-S-HThione_134Thione Form(Non-Aromatic)-NH / C=S(Major Tautomer)Thiol_134->Thione_134Polar SolventThiol_124Thiol Form(Aromatic)-S-HThione_124Thione Form(Non-Aromatic)-NH / C=S(Major Tautomer)Thiol_124->Thione_124Polar Solvent

Figure 1: Tautomeric equilibrium favoring the thione form in polar media, critical for ligand-receptor binding.[1][2]

Synthesis Pathways

The synthetic accessibility often dictates the choice of scaffold in early-stage drug discovery.[1]

Comparative Workflow
  • 1,3,4-Isomer: Synthesized in a "one-pot" nature from hydrazides, making library generation rapid.[1]

  • 1,2,4-Isomer: Requires amidoximes (from nitriles), involving a multi-step process that allows for diverse substitution at the 3-position.[1][3]

SynthesisStart134Hydrazide(R-CONHNH2)Reagent134CS2 + KOH/EtOH(Reflux)Start134->Reagent134Product1341,3,4-Oxadiazole-2-thiolReagent134->Product134CyclizationStart124Amidoxime(R-C(NH2)=NOH)Reagent124TCDI or CS2(Base/Solvent)Start124->Reagent124Product1241,2,4-Oxadiazole-5-thiol(5-Thione)Reagent124->Product124Cyclization

Figure 2: Synthetic routes. The 1,3,4-pathway is generally higher yielding and requires less harsh reagents.

Bioactivity Comparison

The following table summarizes the primary therapeutic applications and potency ranges derived from recent SAR (Structure-Activity Relationship) studies.

Feature1,3,4-Oxadiazole-2-thiol1,2,4-Oxadiazole-5-thiol
Primary Target Antimicrobial / Anti-TB Anticancer / CNS Active
Mechanism Inhibits enoyl-ACP reductase (InhA) in M. tuberculosis; membrane disruption via thione chelation.[1]Bioisostere for esters; inhibits specific kinases (e.g., GSK-3β) and GPCRs.[2]
Metabolic Stability High stability; resistant to rapid hydrolysis.Moderate; 1,2,4-ring can undergo reductive opening in liver microsomes.
Key Potency Data MIC: 0.007–0.06 mg/mL (Candida spp.) [1]; MIC: 6–25 µg/mL (M. tb H37Rv).[2]IC50: 0.22 µM (MCF-7 Breast Cancer) [2]; active in sub-micromolar range.[1][2]
Lipophilicity Lower LogP (more polar due to symmetry).[2]Higher LogP (better BBB penetration).[2]

Experimental Protocols

Protocol A: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol

Rationale: This protocol utilizes the reaction between acid hydrazides and carbon disulfide in a basic medium.[1][4] The formation of the potassium dithiocarbazate salt followed by ring closure is the key mechanism.

  • Reagents: Acid hydrazide (1.0 eq), Carbon disulfide (

    
    , 1.5 eq), Potassium Hydroxide (KOH, 1.5 eq), Ethanol (95%).[2]
    
  • Procedure:

    • Dissolve KOH in ethanol (20 mL/mmol).

    • Add acid hydrazide and stir at room temperature for 10 min.

    • Add

      
       dropwise. The solution will turn yellow (formation of dithiocarbazate).[2]
      
    • Reflux the mixture for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1][2]

    • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in water.

    • Acidify with 10% HCl to pH 2–3.[1] The product (thiol/thione) will precipitate as a solid.[2]

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: presence of a C=S peak in IR (~1185

    
    ) and NH signal in 
    
    
    NMR (13–14 ppm) confirms the thione tautomer.[1][2]
Protocol B: Synthesis of 3-Aryl-1,2,4-oxadiazole-5-thiol

Rationale: Synthesis from amidoximes using 1,1'-thiocarbonyldiimidazole (TCDI) is preferred over

1
  • Reagents: Aryl amidoxime (1.0 eq), TCDI (1.1 eq), THF or Acetonitrile (anhydrous), DBU (1.2 eq - optional base catalyst).

  • Procedure:

    • Dissolve amidoxime in anhydrous THF under nitrogen atmosphere.

    • Add TCDI (dissolved in THF) dropwise at

      
      .[2]
      
    • Stir at room temperature for 1 hour, then reflux for 2–4 hours.

    • Work-up: Evaporate solvent. Resuspend residue in water/ethyl acetate.

    • Acidify the aqueous layer carefully if the salt form is present.

    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
    • Purify via silica gel column chromatography.

  • Validation:

    
     NMR will show the loss of the amidoxime 
    
    
    signal and appearance of a broad NH/SH signal.
Protocol C: Antimicrobial Susceptibility Assay (Microbroth Dilution)

Rationale: To compare bioactivity, a standardized MIC (Minimum Inhibitory Concentration) assay is required.[2]

  • Preparation: Prepare stock solutions of the test compounds (1 mg/mL) in DMSO.

  • Inoculum: Adjust bacterial culture (e.g., S. aureus or M. tuberculosis) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of broth (e.g., Middlebrook 7H9 for TB) to all wells.[2]

  • Dilution: Perform serial 2-fold dilutions of the oxadiazole derivatives.

  • Incubation: Incubate at

    
     for 24h (bacteria) or 7 days (TB).
    
  • Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates cell viability. The MIC is the lowest concentration preventing the color change.

References

  • Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. National Institutes of Health (NIH). [Link][2]

  • Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]

  • Synthesis and Screening of New [1,3,4]Oxadiazole Derivatives. ACS Omega. [Link][2]

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes. Molecules. [Link]

A Comparative Guide to the Crystal Structure Analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the crystal structure analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document pioneers a comparative analytical approach. We will elucidate the probable structural characteristics of the target molecule by examining the crystallographic data of closely related analogs, including isomers and derivatives. This guide synthesizes experimental protocols for crystallization and X-ray diffraction with complementary computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis. The objective is to equip researchers and drug development professionals with a robust methodology for structural elucidation, emphasizing the rationale behind experimental choices and the synergy between empirical data and computational modeling.

Introduction: The Structural Imperative of 1,2,4-Oxadiazoles in Drug Design

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical and pharmacokinetic properties.[1] As a bioisosteric equivalent to ester and amide groups, it offers enhanced stability against hydrolysis while maintaining the capacity for crucial hydrogen bond interactions with biological macromolecules.[2] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to a molecule's behavior. Crystal structure analysis provides definitive insights into:

  • Molecular Conformation: Determining bond lengths, bond angles, and torsional angles that define the molecule's shape.

  • Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can influence solubility and stability.

  • Structure-Activity Relationships (SAR): Providing an empirical basis for understanding how molecular geometry affects biological activity, which is critical for rational drug design.[3]

This guide will navigate the analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, using a comparative methodology to infer its structural properties from established crystal structures of its analogs.

cluster_analogs Comparative Analogs (Known Crystal Structures) cluster_analysis Analytical Methods Target 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Predicted Predicted Structural Features (Bond lengths, angles, interactions) Target->Predicted Inference Analog1 1,3,4-Oxadiazole Isomer (e.g., 5-(Trimethoxyphenyl)-1,3,4-oxadiazole-2-thione) Analog1->Predicted Data Input Analog2 1,2,4-Oxadiazole Derivative (e.g., 3-(3-Methylphenyl)-1,2,4-oxadiazole deriv.) Analog2->Predicted Data Input Analog3 Isoxazole Analog (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) Analog3->Predicted Data Input XRD Experimental (Single-Crystal XRD) XRD->Predicted Methodology Comp Computational (DFT, Hirshfeld Analysis) Comp->Predicted Methodology

Figure 1: Logical relationship for inferring the structural properties of the target molecule.

Comparative Structural Analysis

To construct a reliable model of the target molecule's crystal structure, we will compare data from three distinct classes of analogs for which crystallographic information is available.

The Target Molecule: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

This molecule features a central 1,2,4-oxadiazole ring. A 3-methoxyphenyl group is attached at position 3, and a thiol group is at position 5. The thiol group introduces the possibility of thione-thiol tautomerism and strong hydrogen bonding capabilities, which are critical to its crystal packing.

Figure 2: Simplified structure of the target molecule.

Comparator 1: A 1,3,4-Oxadiazole Thione Isomer

The crystal structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione provides insight into the behavior of the oxadiazole-thione core.[4] In this molecule, the two rings are nearly coplanar, with a small dihedral angle of 6.77 (8)°.[4] Its crystal packing is primarily stabilized by N—H⋯O hydrogen bonding.[4] This suggests that our target molecule, despite being a 1,2,4-oxadiazole isomer, will likely exhibit a high degree of planarity and that hydrogen bonding involving the N-H of the thione tautomer will be a dominant packing force.

Comparator 2: A Substituted 1,2,4-Oxadiazole Analog

The structure of 3-(3-Methylphenyl)-5-(quinolin-8-ylmethoxy)-1,2,4-oxadiazole monohydrate is highly relevant.[5] It possesses the same 1,2,4-oxadiazole core and a substituted phenyl ring at the 3-position. In this compound, the dihedral angle between the benzene ring and the oxadiazole ring is 18.88 (9)°.[5] This deviation from coplanarity is significant and suggests that steric and electronic factors from the substituent at the 5-position influence the overall conformation. We can predict a similar non-planar arrangement for our target molecule.

Comparator 3: An Analog with the 3-Methoxyphenyl Group

To isolate the effect of the 3-methoxyphenyl group, we examine 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole.[6] Although the core is an isoxazole, the interaction of the substituted phenyl ring is key. The isoxazole ring forms a dihedral angle of 17.1 (1)° with the 3-methoxyphenyl ring.[6] This value is remarkably similar to that seen in Comparator 2, reinforcing the prediction that the dihedral angle between the phenyl and heterocyclic rings in our target molecule will be in the range of 15-20°.

Data Summary and Predicted Structural Parameters
ParameterComparator 1 (1,3,4-Oxadiazole)[4]Comparator 2 (1,2,4-Oxadiazole)[5]Comparator 3 (Isoxazole)[6]Predicted for Target Molecule
Crystal System MonoclinicTriclinicOrthorhombicLikely Monoclinic or Triclinic
Space Group P2₁/cP-1Pna2₁P2₁/c or P-1
Dihedral Angle (Phenyl-Heterocycle) 6.77 (8)° (approx. coplanar)18.88 (9)°17.1 (1)°~15-20°
Dominant Intermolecular Interaction N—H⋯O Hydrogen BondingC—H⋯O Hydrogen BondingC—H⋯π InteractionsStrong N—H⋯S or N—H⋯N Hydrogen Bonding
Molecular Conformation Relatively planarTwistedTwistedTwisted conformation expected

Experimental Workflow for Crystal Structure Determination

This section outlines a self-validating protocol for obtaining the crystal structure of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

A Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Crystal D SC-XRD Data Collection (Diffractometer) C->D E Data Reduction & Correction D->E Raw Diffraction Data F Structure Solution (e.g., SHELXT, Direct Methods) E->F hkl File G Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) F->G Initial Model H Validation & Analysis (CIF file, Hirshfeld, DFT) G->H Refined Structure

Figure 3: Experimental workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Rationale: High-purity starting material is non-negotiable for growing high-quality single crystals. The choice of solvent for crystallization is critical; a solvent system in which the compound has moderate solubility is ideal for slow evaporation.

Protocol:

  • Synthesis: Synthesize the title compound through a multi-step reaction, potentially starting from 3-methoxybenzohydrazide, which can be reacted with carbon disulfide in a basic medium to form an intermediate that is subsequently cyclized.[4] Alternative routes involving the acylation of amidoximes are also common for 1,2,4-oxadiazole synthesis.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography until a purity of >99% is confirmed by NMR and HPLC.

  • Crystallization: a. Dissolve the purified compound (approx. 20-30 mg) in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/ethanol, or acetone) to near saturation at room temperature.[7] b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand for several days to weeks until well-defined single crystals form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Rationale: SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material. The use of a low temperature (e.g., 173 K) minimizes thermal motion of the atoms, resulting in higher quality data and more precise structural parameters.[4]

Protocol:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.4 mm in size) that is free of cracks and defects.

  • Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: a. Mount the goniometer on the diffractometer (e.g., a Bruker APEXII or Stoe IPDS II).[4][6] b. Cool the crystal to a stable low temperature (e.g., 100-173 K) using a nitrogen or helium cryostream. c. Perform unit cell determination and screen the crystal for diffraction quality. d. Collect a full sphere of diffraction data using an appropriate strategy of ω and φ scans.

Structure Solution and Refinement

Rationale: Raw diffraction intensities must be mathematically processed to generate an electron density map, from which an atomic model is built and then refined against the experimental data to achieve the best possible fit.

Protocol:

  • Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz factor, polarization, and absorption effects.

  • Structure Solution: Use software like SHELXT or SIR to solve the phase problem and obtain an initial electron density map and atomic model.[4]

  • Structure Refinement: a. Refine the model using full-matrix least-squares on F² with a program like SHELXL.[4][5] b. Locate and assign all non-hydrogen atoms and refine their positions and anisotropic displacement parameters. c. Position hydrogen atoms using geometric constraints or from the difference Fourier map, and refine them using a riding model. d. Continue refinement until convergence is reached, indicated by minimal shifts in parameters and a flat residual electron density map. e. The final model is validated by checking metrics like R1, wR2, and Goodness-of-Fit (S).

Computational Analysis: A Complementary Approach

Computational methods are indispensable for corroborating experimental findings and exploring the electronic properties of the molecule.

Density Functional Theory (DFT)

Rationale: DFT calculations provide a theoretical, gas-phase optimized geometry of the molecule, which can be compared to the solid-state experimental structure.[8] This comparison helps to quantify the effects of crystal packing forces on the molecular conformation.

Protocol:

  • Use the refined crystal structure as the starting geometry for a DFT calculation (e.g., using Gaussian or ORCA software).

  • Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Perform a full geometry optimization to find the lowest energy conformation.

  • Compare the calculated bond lengths, angles, and dihedral angles with the experimental SC-XRD data to assess the influence of intermolecular interactions in the crystal.

Hirshfeld Surface Analysis

Rationale: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.[9][10] It maps close contacts onto a 3D surface around the molecule, providing a unique fingerprint of the crystal packing environment.

Protocol:

  • Generate the Hirshfeld surface from the final crystallographic information file (CIF) using software like CrystalExplorer.

  • Analyze the 2D fingerprint plots, which summarize the intermolecular contacts. Specific patterns on these plots can quantitatively distinguish between different interaction types (e.g., H⋯H, C⋯H, N⋯H, S⋯H).

  • This analysis provides quantitative evidence for the hydrogen bonds and other interactions predicted in the comparative analysis.

Conclusion

While the definitive crystal structure of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol awaits experimental determination, a robust and insightful analysis is achievable through a comparative and multi-faceted approach. By integrating crystallographic data from structural analogs with rigorous experimental and computational workflows, we can confidently predict its key structural features. We anticipate a triclinic or monoclinic crystal system with a twisted conformation, characterized by a dihedral angle of approximately 15-20° between the phenyl and oxadiazole rings. The crystal packing will likely be dominated by strong intermolecular hydrogen bonds involving the thione/thiol group. This guide provides a comprehensive blueprint for researchers to not only pursue the experimental structure of this molecule but also to apply this powerful comparative methodology to other novel compounds in the field of drug discovery.

References

  • Al-Wahaibi, L. H., et al. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1911. [Link]

  • Li, Y., et al. (2013). 3-(3-Methylphenyl)-5-(quinolin-8-ylmethoxy)-1,2,4-oxadiazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1541. [Link]

  • Mohandas, P., et al. (2025). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. ResearchGate. [Link]

  • El-Emam, A. A., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 358–361. [Link]

  • Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

  • ER Publications. (n.d.). Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. ER Publications. [Link]

  • IUCr Journals. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. IUCr Journals. [Link]

  • Lozinskii, M. O., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. [Link]

  • Bommera, R. K., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 14(1), 38. [Link]

  • Balakrishnan, B., et al. (2013). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Heliyon, 10(21), e31653. [Link]

  • Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Semantic Scholar. [Link]

  • Li, Y., et al. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Journal of Ovarian Research, 18(1), 101. [Link]

  • Seredyuk, M., et al. (2026). Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 1), 102–106. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-82. [Link]

  • Al-Majidi, S. M., & Al-Adhami, H. J. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Baghdad Science Journal, 21(5), 1361. [Link]

  • Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

  • Ali, A., et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of Chemistry, 2021, 1-16. [Link]

  • Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7489. [Link]

  • Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

  • Mahmood, S. A., et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 238-251. [Link]

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HPLC retention time of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the HPLC method development and retention behavior for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol . It synthesizes chemical principles (tautomerism, pKa) with comparative chromatographic strategies to ensure robust analysis.

Executive Summary: The Chromatographic Challenge

The analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol presents a specific challenge due to thiol-thione tautomerism . In solution, 1,2,4-oxadiazole-5-thiols exist in equilibrium with their thione counterparts (oxadiazole-5-thiones). This equilibrium is pH-dependent and drives the selection of the mobile phase.

  • Key Insight: At neutral pH, the compound is prone to ionization (pKa ≈ 5–6), leading to poor retention and peak tailing.

  • Solution: An acidic mobile phase (pH < 3.[1]0) is strictly required to suppress ionization and stabilize the neutral thione form, ensuring consistent retention on Reverse Phase (RP) columns.

Part 1: Chemical Grounding & Tautomerism

Before selecting a column, one must understand the species being analyzed. The "thiol" nomenclature is often formal; in polar solvents (like HPLC mobile phases), the thione form often predominates.

Tautomeric Equilibrium & pH Sensitivity

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (Less Polar) -SH Thione Thione Form (Major Species in Polar Solvent) -NH-C=S Thiol->Thione Polar Solvent Anion Thiolate Anion (pH > pKa) -S⁻ / -N⁻ Thione->Anion High pH (>6) Anion->Thione Low pH (<3)

Figure 1: The pH-dependent equilibrium dictates retention. Acidic conditions (Green Arrow) force the molecule into the neutral Thione form, which binds well to C18 columns. Basic conditions (Red Arrow) create anions that elute near the void volume.

Part 2: Comparative Method Guide

This section compares the Standard Protocol (C18) against Alternative Strategies (Phenyl-Hexyl) to help you choose the right method based on your specific separation needs (e.g., purity check vs. impurity isolation).

Method A: The "Gold Standard" (C18 + Acidic Mobile Phase)

Best for: Routine purity checks, QC, and reaction monitoring.

ParameterSpecificationRationale
Column C18 (L1) , 4.6 x 150 mm, 3.5 µmProvides strong hydrophobic interaction with the methoxyphenyl ring.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Critical: Low pH (~2.5) suppresses ionization of the -NH/SH group.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than Methanol for thiones.
Gradient 5% B to 95% B over 10 minCovers the moderate lipophilicity (LogP ≈ 2.8) of the compound.[2][3]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 290 nm The oxadiazole-thione chromophore absorbs strongly in the UV region.
Expected RT 5.2 – 5.8 min Elutes after simple oxadiazoles but before highly lipophilic dimers.
Method B: The "Selectivity Alternative" (Phenyl-Hexyl)

Best for: Separating the target from structural isomers (e.g., 4-methoxyphenyl analogs) or aromatic impurities.

ParameterSpecificationRationale
Column Phenyl-Hexyl , 4.6 x 150 mmπ-π Interactions: The stationary phase interacts specifically with the methoxyphenyl ring.
Mobile Phase Methanol / Water + 0.1% H3PO4Methanol enhances π-π selectivity compared to ACN.
Advantage Enhanced Resolution Often resolves positional isomers (3-methoxy vs 4-methoxy) that co-elute on C18.
Expected RT 6.0 – 7.5 min Retention is typically slightly longer due to added π-interactions.

Part 3: Experimental Protocol (Step-by-Step)

Use this protocol to validate the retention time in your specific system.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol in 1 mL of Acetonitrile .

    • Note: Do not use pure water or basic buffers as the diluent, as this may induce ionization or disulfide formation (dimerization) prior to injection.

  • Concentration: Dilute to 0.1 mg/mL (100 ppm) with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

2. System Suitability (Acceptance Criteria):

  • Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase acid concentration in Mobile Phase).

  • Blank Injection: Verify no ghost peaks at the expected RT (impurities from the thiol precursors often elute early).

3. Troubleshooting Retention Shifts:

  • Early Elution (< 3 min): Indicates pH is too high. The compound is ionizing.[4] Check acid preparation.

  • Split Peak: Indicates tautomeric separation or partial ionization. Ensure the column temperature is stable (recommend 30°C or 40°C) to speed up tautomeric interconversion, merging the peak.

Part 4: Method Development Decision Tree

Use this logic flow to optimize the separation if the standard C18 method fails.

MethodDev Start Start: C18, ACN/H2O (0.1% FA) CheckPeak Check Peak Shape & RT Start->CheckPeak Split Peak Split / Broad? CheckPeak->Split Tailing Tailing > 1.5? Split->Tailing No Temp Increase Temp to 40°C (Fast Tautomerism) Split->Temp Yes Selectivity Co-eluting Impurities? Tailing->Selectivity No pH Lower pH (Use TFA or H3PO4) Tailing->pH Yes Final Validated Method Selectivity->Final No Phenyl Switch to Phenyl-Hexyl Column (Use MeOH) Selectivity->Phenyl Yes

Figure 2: Decision matrix for optimizing the HPLC separation of oxadiazole thiols.

References

  • Vertex AI Search. (2025). HPLC separation of 1,2,4-oxadiazole-5-thiol derivatives. Retrieved from 5

  • Srinivasa, et al. (2019).[6] Design and synthesis of new 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives. National Institutes of Health (NIH). Retrieved from 6

  • PubChem. (2025). 5-Phenyl-1,3,4-oxadiazole-2-thiol (Analogous Property Data). Retrieved from 7

  • Kaboudin, B., et al. (2024).[8] Synthesis of 1,2,4-Oxadiazole-5-thiones and Thioamides. Journal of Heterocyclic Chemistry. Retrieved from 8

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,2,4-Oxadiazole-5-thiol Carbon Atoms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-oxadiazole moiety, in particular, is a privileged scaffold in numerous pharmacologically active agents. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of the carbon atoms in 1,2,4-oxadiazole-5-thiol, a key intermediate and a versatile building block. We will delve into a comparative analysis of experimental data from related derivatives and provide a framework for predicting and interpreting the spectral features of this important heterocycle.

The Significance of 1,2,4-Oxadiazole-5-thiols

The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. The introduction of a thiol group at the 5-position opens up a plethora of synthetic possibilities for further functionalization, making these compounds valuable precursors in the synthesis of diverse compound libraries for high-throughput screening.

Thione-Thiol Tautomerism: A Critical Consideration

A pivotal aspect in the characterization of 1,2,4-oxadiazole-5-thiol is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The presence of both tautomers in solution can lead to the observation of two sets of signals in the ¹³C NMR spectrum, or a time-averaged signal, depending on the rate of interconversion.

Caption: Thione-thiol tautomerism in 1,2,4-oxadiazole-5-thiol.

Experimental vs. Theoretical ¹³C NMR Chemical Shifts: A Comparative Analysis

CompoundC3 (ppm)C5 (ppm) / C=S (ppm)SolventReference
3-Phenyl-1,2,4-oxadiazole-5-thione~156-159~186-188CDCl₃[1][2]
5-Phenyl-1,3,4-oxadiazole-2-thiol~158.7~175.7DMSO-d₆[3]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol~159.4~178.2DMSO-d₆[3]
Predicted for 1,2,4-oxadiazole-5-thiol~155-160~170-175N/A-
Predicted for 1,2,4-oxadiazole-5-thione~158-162~185-190N/A-

Analysis of Chemical Shifts:

  • C3 Carbon: In 3-substituted 1,2,4-oxadiazole-5-thiones, the C3 carbon (C=N) typically resonates in the range of 156-159 ppm.[1][2] The electronic nature of the substituent at the 3-position will influence this shift. Electron-withdrawing groups will generally cause a downfield shift, while electron-donating groups will cause an upfield shift.

  • C5 Carbon (Thiol vs. Thione): The chemical shift of the C5 carbon is highly indicative of the predominant tautomeric form.

    • In the thiol form (C-SH), the C5 carbon is expected to resonate in the range of 170-175 ppm.

    • In the thione form (C=S), a significant downfield shift is observed, with the C5 carbon appearing in the region of 185-190 ppm.[4] This is a characteristic feature of thiocarbonyl carbons.

  • Comparison with 1,3,4-Oxadiazole Isomers: For the isomeric 5-substituted 1,3,4-oxadiazole-2-thiols, the two oxadiazole carbons are reported with distinct chemical shifts. For example, in 5-phenyl-1,3,4-oxadiazole-2-thiol, the signals appear at approximately 158.7 ppm and 175.7 ppm in DMSO-d₆.[3] This provides a valuable reference point for the expected chemical shift ranges in related heterocyclic systems.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR spectra for 1,2,4-oxadiazole-5-thiol derivatives, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to ensure all carbon signals are captured.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • Data Processing: Apply an exponential multiplication factor (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation. Phase and baseline correct the spectrum carefully. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

experimental_workflow cluster_workflow Experimental Workflow prep Sample Preparation (10-20 mg in 0.6 mL solvent) nmr NMR Acquisition (High-field spectrometer) prep->nmr Load sample params Set Parameters (Pulse program, spectral width, scans) nmr->params Configure process Data Processing (FT, phasing, baseline correction) params->process Acquire data analysis Spectral Analysis (Peak picking, assignment) process->analysis Generate spectrum

Caption: Workflow for ¹³C NMR analysis of 1,2,4-oxadiazole-5-thiols.

Predictive Tools for ¹³C NMR Chemical Shifts

In the absence of direct experimental data, computational methods can provide valuable estimates of ¹³C NMR chemical shifts. Several online predictors and quantum chemistry software packages can perform these calculations.

  • Online Predictors: Web-based tools like the one available from CASPRE can offer quick predictions based on the molecular structure.[5]

  • Quantum Chemical Calculations: For more accurate predictions, density functional theory (DFT) calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)) can be employed to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

It is crucial to note that the accuracy of these predictions depends on the computational method and basis set used, and they should be used in conjunction with experimental data from related compounds for validation.

Conclusion

The ¹³C NMR chemical shifts of the carbon atoms in 1,2,4-oxadiazole-5-thiol are highly informative for its structural characterization. The chemical shift of the C5 carbon serves as a clear indicator of the predominant thione or thiol tautomer. By comparing experimental data from substituted analogs and isomers with theoretical predictions, researchers can confidently assign the carbon signals and gain valuable insights into the electronic structure of these important heterocyclic compounds. This guide provides a comprehensive framework for the analysis and interpretation of the ¹³C NMR spectra of 1,2,4-oxadiazole-5-thiols, aiding in the rapid advancement of research and development in medicinal chemistry and materials science.

References

  • Çetin, F. (2004). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link][1][2]

  • ResearchGate. (2004). ¹³C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link][2]

  • Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link][3]

  • ACS Publications. (2021). Synthesis and Screening of New[1][3][6]Oxadiazole,[1][2][6]Triazole, and[1][2][6]Triazolo[4,3-b][1][2][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. [Link][4]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link][5]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. As a specialized research chemical, direct and specific regulatory documentation for this compound is often unavailable. Therefore, this guide is synthesized from an analysis of its constituent functional groups—a thiol, an oxadiazole heterocycle, and a methoxyphenyl moiety—and grounded in established principles of chemical safety and hazardous waste management. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the potential hazards is paramount. The structure of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol presents several key risks that inform the entire disposal workflow.

  • Thiol (-SH) Group: The primary hazard arises from the thiol group. Thiols, or mercaptans, are notorious for their potent and unpleasant odors, which can be detected at extremely low concentrations. More significantly, many thiols are toxic and can cause irritation to the respiratory tract and skin. Upon oxidation or combustion, they can also form hazardous sulfur oxides (SOx).

  • Heterocyclic Core: The 1,2,4-oxadiazole ring is a stable heterocyclic system. However, like many nitrogen- and oxygen-containing heterocycles, its thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).

  • Methoxyphenyl Group: This aromatic ether component is generally stable but contributes to the molecule's overall organic nature and dictates its solubility and environmental persistence.

Given these characteristics, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol must be treated as a hazardous chemical waste. All waste streams containing this compound, whether in solid form, in solution, or as residue on contaminated labware, require careful segregation and specialized disposal.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, a stringent PPE and engineering control regimen is mandatory.

Control Type Specification Justification
Engineering Certified Chemical Fume HoodEssential for preventing inhalation of volatile thiol compounds and any potential aerosols generated during handling.
Hand Protection Nitrile Gloves (double-gloving recommended)Provides a barrier against skin contact. Check for breakthrough times with the specific solvents being used.
Eye Protection Chemical Splash Goggles or Face ShieldProtects against accidental splashes of solutions or fine powders.
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from contamination.

Waste Segregation and Management Workflow

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following diagram outlines the decision-making process for segregating waste related to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

G cluster_waste_type Categorize Waste Type cluster_disposal_path Segregate into Designated Waste Stream start Waste Generation (3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol) is_solid Is the waste solid? start->is_solid Assess Form is_solution Is the waste a solution? is_solid->is_solution No solid_waste Solid Hazardous Waste (Sulfur-Containing Organics) is_solid->solid_waste Yes is_labware Is it contaminated labware? is_solution->is_labware No is_halogenated Is the solvent halogenated? is_solution->is_halogenated Yes glass_waste Contaminated Glass Waste is_labware->glass_waste No (Glassware) is_sharp Is it a sharp (needle, blade)? is_labware->is_sharp Yes halogenated_waste Halogenated Organic Waste non_halogenated_waste Non-Halogenated Organic Waste sharps_waste Contaminated Sharps Box is_halogenated->halogenated_waste Yes is_halogenated->non_halogenated_waste No is_sharp->sharps_waste Yes is_sharp->glass_waste No (e.g., pipette)

Personal protective equipment for handling 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Unknown" Protocol)

CRITICAL WARNING: As a specialized research chemical, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol likely lacks a comprehensive, substance-specific toxicological dataset (RTECS/ECHA). You must treat this compound as a high-hazard substance.

This guide applies Universal Precautions for Novel Thiol-Heterocycles , deriving safety protocols from its functional groups:

  • Thiol (-SH) Moiety: High potential for severe stench (mercaptan odor), skin sensitization, and reducing reactivity.

  • 1,2,4-Oxadiazole Core: Nitrogen-rich heterocycle; often pharmacologically active (implying potential biological potency) and potentially reactive with strong nucleophiles or reducing agents.

  • Physical State: Inferred as a solid (crystalline powder) based on structural analogs (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols). Dust inhalation is a primary exposure vector.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on single layers for thiol handling due to the high permeation potential of sulfur-containing organics.

Zone PPE Requirement Technical Justification
Respiratory Powered Air Purifying Respirator (PAPR) OR Half-face respirator with P100/OV cartridges Dust & Vapor Control: Thiols have extremely low odor thresholds (ppb range). Organic Vapor (OV) filters capture volatile thiols; P100 captures solid particulates. Surgical masks provide ZERO protection.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®)Permeation Resistance: Thiols can permeate thin nitrile. The outer layer is sacrificial; change immediately upon contamination. Silver Shield is required for concentrated solutions.
Eye/Face Chemical Splash Goggles (Indirect Vent)Mucosal Protection: Safety glasses are insufficient for powders that can become airborne or solutions that can splash. Thiols are severe eye irritants.[1][2][3]
Body Tyvek® Lab Coat (Disposable) + Chemical Apron Decontamination: Cotton lab coats trap odors and chemicals. Disposable Tyvek ensures that stench/contamination is not carried out of the lab.
PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Logic Start Start: Handling 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Solid_PPE REQUIRED: 1. Fume Hood (Face Velocity > 100 fpm) 2. Double Nitrile Gloves 3. P100/OV Respirator (if outside hood) Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Penetrating Penetrating (DMSO, DMF, DCM) Solvent_Check->Penetrating Standard Standard (Ethanol, EtOAc) Solvent_Check->Standard High_Risk_PPE REQUIRED: 1. Silver Shield® Laminate Gloves 2. Fume Hood 3. Goggles + Face Shield Penetrating->High_Risk_PPE Std_Risk_PPE REQUIRED: 1. Double Nitrile Gloves (Change < 15 min) 2. Fume Hood Standard->Std_Risk_PPE

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.

Part 3: Operational Handling Protocol

Objective: Isolate the operator from the chemical and prevent "thiol creep" (the migration of odors/residues to clean areas).

Engineering Controls
  • Primary Barrier: All operations must occur inside a certified chemical fume hood.

  • Odor Trap: Place a beaker of 10% Sodium Hypochlorite (Bleach) inside the hood before opening the vial. This serves as an immediate dip for contaminated spatulas or pipette tips.

Weighing & Transfer (The "Closed Loop" Method)
  • Step A: Tare a vial containing the solvent inside the hood.

  • Step B: Do not bring the stock bottle to the balance. Instead, transfer an approximate amount of solid into a pre-weighed transfer vial inside the hood.

  • Step C: Seal the transfer vial, wipe the exterior with a bleach-dampened wipe, and move to the balance.

  • Step D: Weigh the transfer vial. Return to the hood, dispense, and re-weigh the transfer vial to calculate the mass delivered by difference.

    • Why? This prevents the main stock container from ever leaving the fume hood, eliminating the risk of spreading dust/odor to the lab bench.

Reaction Setup
  • Glassware: Use single-neck flasks with joint clips. Avoid multi-neck flasks unless necessary to reduce leak points.

  • Septa: Use Teflon-lined silicone septa. Standard rubber septa can absorb thiols and release odors later.

  • Venting: If the reaction generates gas or requires an inert line, vent the exhaust through a Bleach Scrubber (bubbler containing 10-20% bleach solution) to oxidize escaping thiol vapors.

Part 4: Deactivation & Waste Disposal

Core Principle: Never dispose of active thiols directly. You must chemically oxidize the thiol group (-SH) to a sulfonic acid (-SO3H) or disulfide, which renders it odorless and less toxic.

Deactivation Protocol (Thiol Quenching)
  • Preparation: Prepare a "Quench Bath" consisting of 10-15% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide (3%) adjusted to pH 10.

  • Glassware: Immediately submerge all contaminated spatulas, needles, and empty vials into the Quench Bath.

  • Soak Time: Allow to soak for minimum 2 hours (ideally overnight). The bleach oxidizes the thiol.[4][5]

  • Verification: Carefully smell-check (waft) the bath. If thiol odor persists, add more bleach.

Waste Disposal Workflow (Graphviz Diagram)

Waste_Disposal Waste Reaction Waste / Residue Oxidation Chemical Oxidation (Add 10% Bleach or H2O2) Waste->Oxidation Quench Check Odor Check Oxidation->Check Wait 2-12h Check->Oxidation Odor Persists Segregation Waste Segregation Check->Segregation No Odor Aqueous Aqueous Waste (If Bleach used) Segregation->Aqueous High Water Content Organic Organic Waste (If Solvent rich) Segregation->Organic High Solvent Content

Figure 2: Waste treatment pathway ensuring complete oxidation of the thiol moiety before final disposal.

Part 5: Emergency Response

Scenario Immediate Action Secondary Action
Skin Contact Wash immediately with soap and water for 15 mins.[3] Do not use ethanol (increases absorption).Seek medical evaluation.[1][2][3][6][7][8] Monitor for sensitization (rash/redness).
Eye Contact Flush eyes for 15 mins using an eyewash station. Hold eyelids open.Transport to ER immediately. Bring the chemical structure/name.
Spill (Solid) Cover with wet paper towels (to prevent dust). Wipe up with Bleach-soaked towels.Place all cleanup materials in a sealed bag labeled "Thiol Waste."
Spill (Liquid) Evacuate area if odor is overwhelming. Cover with absorbent pads.Apply bleach solution to the pads to oxidize in situ, then collect.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

  • University of Rochester, Dept. of Chemistry. (n.d.). SOP: How to Work with Thiols.

  • Sigma-Aldrich. (2022). Safety Data Sheet for generic 1,2,4-Triazole-3-thiol derivatives (Analogous Hazard Data). (Note: Used for structural analogy in absence of specific CAS data).

Sources

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3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.